molecular formula C30H28N6O6S4 B084392 Verticillin CAS No. 12795-76-5

Verticillin

Katalognummer: B084392
CAS-Nummer: 12795-76-5
Molekulargewicht: 664.9 g/mol
InChI-Schlüssel: PVVLIIZIQXDFSP-PNVYSBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Verticillins are a class of epipolythiodioxopiperazine (ETP) alkaloids, fungal secondary metabolites characterized by their dimeric structure and a disulfide bridge that is critical for their potent biological activity . These compounds have demonstrated potent, nanomolar-level cytotoxicity across a wide spectrum of cancer cell lines, making them promising leads in oncology research . The lead compound, Verticillin A, functions as a selective inhibitor of histone methyltransferases (HMTases), thereby altering the cellular epigenome and leading to global changes in histone methylation and acetylation marks . This epigenetic modulation can restore the expression of pro-apoptotic genes, induce DNA damage, and trigger apoptosis in cancer cells . Research has shown that this compound A induces cell death in high-grade serous ovarian cancer (HGSOC) and overcomes chemoresistance in human colon cancer cells by targeting the MEK/ERK pathway and altering the BIMEL/MCL-1 ratio . In vivo studies in HGSOC xenograft models have confirmed its ability to reduce tumor burden, and strategies such as encapsulation into expansile nanoparticles have been shown to enhance its efficacy while reducing liver toxicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,3R,11R,14S)-3-[(1S,3R,11R,14S)-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O4S4/c1-25-21(37)35-19-27(15-9-5-7-11-17(15)31-19,13-29(35,43-41-25)23(39)33(25)3)28-14-30-24(40)34(4)26(2,42-44-30)22(38)36(30)20(28)32-18-12-8-6-10-16(18)28/h5-12,19-20,31-32H,13-14H2,1-4H3/t19-,20-,25+,26+,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVLIIZIQXDFSP-PNVYSBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C(=O)N3[C@@H]4[C@](C[C@@]3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)[C@]67C[C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12795-76-5
Record name Verticillins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012795765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery and Isolation of Verticillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillins are a class of epipolythiodioxopiperazine (ETP) alkaloids, a group of fungal secondary metabolites known for their complex structures and potent biological activities.[1][2][3] First reported in 1970, Verticillin A was the inaugural member of what has grown to be a family of over two dozen analogues.[2][4][5][6] These compounds have garnered significant interest within the scientific community, particularly for their nanomolar-level cytotoxicity against a variety of cancer cell lines.[1][2][6] This technical guide provides a comprehensive overview of the discovery, fungal sources, isolation methodologies, and biological context of Verticillins, aimed at professionals in drug discovery and natural product research.

Discovery and Fungal Origin

Over the subsequent decades, numerous other this compound analogues have been isolated from various fungal species. While initially identified from Verticillium, subsequent research and modern molecular sequencing have clarified the taxonomy of producing fungi. The majority of this compound-producing strains are now understood to belong to the genera Clonostachys (including its teleomorph Bionectria), Gliocladium, and Penicillium.[1][4][5] Taxonomic re-examination has been crucial, as misidentification based on morphology was common in earlier studies.[4][6] For instance, fungi previously reported as Gliocladium roseum are now often classified as Clonostachys rosea.[6]

Table 1: Selected this compound Analogues and Their Fungal Sources

This compound AnalogueProducing Fungal SpeciesReference
This compound AVerticillium sp., Clonostachys rogersoniana[1][6]
This compound BVerticillium sp.[1]
This compound CVerticillium sp.[1]
This compound DClonostachys rosea, Bionectria sp.[6][7]
This compound HBionectria sp. (Clonostachys sp.)[4][6]
Sch 52900 & Sch 52901Gliocladium sp.[1][8]
11'-deoxythis compound APenicillium sp.[6]

Fermentation and Production Optimization

The production of Verticillins is highly dependent on fermentation conditions, and significant efforts have been made to enhance yields for preclinical studies.[9][10] Optimization strategies, often following the One Strain Many Compounds (OSMAC) approach, have shown that the choice of culture medium is a critical factor.[11]

Optimized Fermentation Protocol

While initial studies used various media, research has demonstrated that oatmeal-based media significantly increase the production of this compound analogues compared to rice-based or defined media.[9][10][11] Optimization has led to a substantial increase in yield, from approximately 5-10 mg every 6 weeks to 50-150 mg per month on a laboratory scale.[9][10][12] The peak production of Verticillins typically occurs between 7 and 22 days of fermentation.[11]

Table 2: Comparison of this compound Production Yields

Fermentation MediumTimeYield of this compound AnaloguesReference
Rice (150 g scale)5 weeks1.6–5.5 mg (total isolated)[10][13]
Rice (large scale)5 weeks107.6 mg (total isolated) / 63.3 mg per g extract[10][13]
Oatmeal (large scale)5 weeks174.8 mg (total isolated) / 67.3 mg per g extract[10][13]
Optimized Oatmeal~11 days50-150 mg per month[9][10][12]
Clonostachys rosea on OatmealN/A~15 mg of this compound D from 10 g culture[14]

Extraction and Isolation

The isolation of Verticillins from fungal cultures involves a multi-step process of extraction, partitioning, and purification. Due to their poor solubility in many common solvents like ether and methanol, specific protocols have been developed.[1]

Detailed Experimental Protocol for Extraction and Purification
  • Initial Extraction: The fungal culture (mycelium and solid medium) is subjected to solvent extraction. A common method involves soaking the culture in a 1:1 solution of chloroform:methanol overnight with agitation.[13]

  • Liquid-Liquid Partitioning: The filtrate from the initial extraction is mixed with chloroform and water. The organic layer is separated, collected, and evaporated under vacuum.[13]

  • Defatting: The resulting crude extract is reconstituted in a 1:1 acetonitrile:methanol solution and partitioned against hexanes to remove nonpolar lipids. The defatted organic layer is then collected and concentrated.[13]

  • Purification:

    • Crystallization (Historical Method): The first isolation of this compound A was achieved by crystallization of a crude, ether-insoluble substance from a pyridine/acetone mixture.[1][6]

    • Chromatography (Modern Method): Modern protocols typically employ flash chromatography followed by High-Performance Liquid Chromatography (HPLC) for the purification of individual this compound analogues.[7] For strains that predominantly produce one analogue, such as C. rosea producing this compound D, purification can sometimes be achieved without the need for HPLC.[7]

G cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification Fungus Fungal Strain (e.g., Clonostachys sp.) Medium Oatmeal-Based Medium Ferment Solid-State Fermentation (11-25 days) Medium->Ferment Culture Harvested Fungal Culture Ferment->Culture Solvent Extract with CHCl3:MeOH (1:1) Culture->Solvent Partition Liquid-Liquid Partitioning (CHCl3/H2O) Solvent->Partition Defat Defat with Hexane Partition->Defat Crude Crude this compound Extract Defat->Crude Flash Flash Chromatography Crude->Flash HPLC Reversed-Phase HPLC Flash->HPLC Pure Pure this compound Analogue HPLC->Pure G cluster_mek_erk MEK/ERK Pathway cluster_apoptosis Apoptosis Induction cluster_epigenetic Epigenetic Regulation VerticillinA This compound A MEK MEK VerticillinA->MEK Inhibits BAX BAX Activation VerticillinA->BAX Promotes HMT Histone Methyltransferases (HMTases) VerticillinA->HMT Inhibits ERK ERK MEK->ERK BIM BIM (Pro-Apoptotic) ERK->BIM Inhibits Apoptosis Apoptosis BIM->Apoptosis Promotes BAX->Apoptosis H3K9 H3K9 Trimethylation HMT->H3K9

References

The Intricate Architecture of Verticillin A: A Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Verticillin A, a potent epipolythiodioxopiperazine (ETP) alkaloid with significant therapeutic potential. We delve into the key experimental techniques that have been instrumental in deciphering its complex dimeric structure and that of its analogues. This document outlines detailed experimental protocols, presents key quantitative data in a clear, tabular format, and utilizes visualizations to illustrate the logical workflow of its structural determination.

Isolation and Purification

This compound A is a fungal metabolite primarily produced by species of Clonostachys, such as Clonostachys rogersoniana. The initial step in its structural elucidation is its isolation and purification from fungal cultures.

Experimental Protocol: Isolation of this compound A from Clonostachys rogersoniana

  • Fermentation: Clonostachys rogersoniana (e.g., strain MSX59553) is cultured on a solid-phase medium, such as rice or oatmeal, for several weeks to allow for the production of this compound A.

  • Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Preliminary Purification: The crude extract is subjected to liquid-liquid partitioning between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., methanol) to remove nonpolar impurities.

  • Chromatographic Separation: The crude extract, enriched with this compound A, is then subjected to column chromatography on silica gel. A solvent gradient (e.g., from dichloromethane to methanol) is used to elute fractions of increasing polarity.

  • Further Purification: Fractions containing this compound A, identified by thin-layer chromatography (TLC) and bioassays, are pooled and may require further purification using high-performance liquid chromatography (HPLC) to yield pure this compound A. In some cases, for related analogues like this compound D, purification can be achieved without HPLC.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic and spectrometric techniques is employed to determine the planar structure and connectivity of atoms in the this compound A molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound A, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are essential.

Experimental Protocol: NMR Analysis of this compound A

  • Sample Preparation: A sample of pure this compound A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak, and coupling constants (J) are reported in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound A

Position¹H Chemical Shift (δ, ppm), Multiplicity, (J, Hz)¹³C Chemical Shift (δ, ppm)
34.88 (d, 6.0)75.3
5a4.54 (d, 6.0)79.1
67.64 (d, 7.8)125.9
77.15 (t, 7.8)122.2
87.27 (t, 7.8)129.5
97.02 (d, 7.8)111.4
9a-139.5
10b-73.1
115.01 (s)82.1
11a-59.8
1'-165.7
4'-167.9
5'a-131.6

Note: This is a representative table based on literature data. Actual values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound A.

Experimental Protocol: Mass Spectrometry of this compound A

  • Sample Introduction: A dilute solution of this compound A is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

The molecular formula of this compound A has been determined to be C₃₀H₂₈N₆O₆S₄.

Determination of Absolute Stereochemistry

The final and most challenging aspect of the structural elucidation of this compound A is the determination of its absolute stereochemistry. This is achieved through a combination of chiroptical methods and X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the stereochemistry of chiral molecules. The CD spectrum of this compound A, when compared to that of related compounds with known absolute configurations, can be used to infer its stereochemistry.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.

Experimental Protocol: X-ray Crystallography of this compound A

  • Crystallization: Single crystals of this compound A suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration is typically determined using anomalous dispersion effects.

The absolute configuration of (+)-Verticillin A has been determined to be (3S, 5aR, 10bS, 11S, 11aS, 3'S, 5a'R, 10b'S, 11'S, 11a'S).

Table 2: Crystallographic Data for (+)-Verticillin A

ParameterValue
CCDC Deposition No.2379875
Empirical FormulaC₃₀H₂₈N₆O₆S₄
Formula Weight708.82
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.1234(5)
b (Å)17.4567(9)
c (Å)18.2345(10)
α (°)90
β (°)90
γ (°)90
Volume (ų)3223.4(3)
Z4
Density (calculated) (g/cm³)1.461

This compound A Analogues

Numerous analogues of this compound A have been isolated from natural sources or synthesized. Their structural elucidation follows similar principles, with comparative analysis of their spectroscopic and spectrometric data against that of this compound A being a key step.

Logical Workflow and Key Relationships

The structural elucidation of this compound A is a stepwise process where each experimental technique provides a crucial piece of the puzzle.

Structural_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_structure Planar Structure Determination cluster_stereo Stereochemistry Determination Fermentation Fungal Fermentation (Clonostachys rogersoniana) Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Silica, HPLC) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Planar_Structure Planar_Structure NMR->Planar_Structure Connectivity Molecular_Formula Molecular_Formula MS->Molecular_Formula Exact Mass CD Circular Dichroism Absolute_Stereo Absolute_Stereo CD->Absolute_Stereo Relative Configuration Xray X-ray Crystallography Xray->Absolute_Stereo Absolute Configuration Planar_Structure->CD Planar_Structure->Xray Final_Structure Final_Structure Molecular_Formula->Final_Structure Absolute_Stereo->Final_Structure Complete Structure of This compound A

Caption: Workflow for the structural elucidation of this compound A.

This logical flow demonstrates the interdependence of various analytical techniques, culminating in the complete and unambiguous structural assignment of this complex natural product. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the study of this compound A and its analogues for potential drug development.

The Biosynthetic Pathway of Verticillin in Clonostachys rogersoniana: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillin, a dimeric epipolythiodioxopiperazine (ETP) alkaloid, exhibits potent cytotoxic, antiviral, and anticancer activities, making it a compound of significant interest for therapeutic development. Produced by the fungus Clonostachys rogersoniana, the intricate biosynthetic pathway of this complex molecule has been a subject of extensive research. Understanding this pathway is crucial for optimizing production, generating novel analogs, and harnessing its full therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in C. rogersoniana, summarizing key genetic determinants, enzymatic steps, and the experimental evidence that has elucidated this complex process.

The this compound Biosynthetic Gene Cluster (ver)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the ver cluster, identified and characterized in Clonostachys rogersoniana. This cluster contains the essential genes encoding the enzymatic machinery required for the synthesis of the this compound scaffold.

GeneProposed Function
verP Non-ribosomal peptide synthetase (NRPS)
verG Glutathione S-transferase (GST)
verM O-methyltransferase
verZ Zn(II)2Cys6 DNA-binding protein (Transcription Factor)

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, initiated by a non-ribosomal peptide synthetase (NRPS) and involving several tailoring enzymes. The pathway is thought to be analogous to the well-studied biosynthesis of the monomeric ETP, gliotoxin.

Diagram of the Proposed this compound Biosynthetic Pathway

This compound Biosynthesis Proposed Biosynthetic Pathway of this compound L_Trp L-Tryptophan VerP VerP (NRPS) L_Trp->VerP L_Ala L-Alanine L_Ala->VerP Diketopiperazine Diketopiperazine Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., VerG, VerM, etc.) Diketopiperazine->Tailoring_Enzymes Monomeric_ETP Monomeric ETP Intermediate Dimerization_Enzyme Putative Dimerization Enzyme Monomeric_ETP->Dimerization_Enzyme This compound This compound VerP->Diketopiperazine Condensation Tailoring_Enzymes->Monomeric_ETP Thiolation, Oxidation, Methylation, etc. Dimerization_Enzyme->this compound Dimerization

Caption: Proposed biosynthetic pathway of this compound in Clonostachys rogersoniana.

The proposed pathway commences with the condensation of L-tryptophan and L-alanine by the NRPS enzyme, VerP, to form a diketopiperazine scaffold. This intermediate is then subjected to a series of modifications by tailoring enzymes within the ver cluster, including sulfur incorporation, oxidation, and methylation, to generate a monomeric epipolythiodioxopiperazine (ETP) intermediate. The final step involves the dimerization of two of these monomeric units to yield the final product, this compound.

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has been primarily achieved through genetic manipulation of C. rogersoniana and subsequent chemical analysis of the resulting metabolites.

Gene Knockout Studies

Gene knockout experiments have been instrumental in confirming the function of key genes in the ver cluster. The disruption of the non-ribosomal peptide synthetase gene, verP, completely abrogates the production of this compound, confirming its essential role in initiating the biosynthetic pathway.[1][2] Similarly, disruption of the putative glutathione S-transferase, verG, and the O-methyltransferase, verM, also impacts this compound biosynthesis, indicating their roles as tailoring enzymes.

Summary of this compound Production in Gene Knockout Mutants

StrainThis compound Production Level (Relative to Wild-Type)Reference
Wild-Type C. rogersoniana100%[1]
ΔverP (NRPS knockout)Production completely abolished[1][2]
ΔverZ (Regulator knockout)Production significantly reduced

Note: Specific quantitative data with statistical analysis from the primary literature was not available in the search results. The reported outcomes are qualitative descriptions from the source abstracts.

Experimental Workflow for Gene Disruption and Analysis

The general workflow for investigating the function of a gene in the this compound biosynthetic pathway involves several key steps.

Gene Disruption Workflow Experimental Workflow for Gene Function Analysis A Construction of Gene Knockout Cassette B Agrobacterium tumefaciens-mediated Transformation (ATMT) of C. rogersoniana A->B C Selection of Positive Transformants B->C D Genomic DNA Extraction and PCR Verification C->D E Cultivation of Mutant and Wild-Type Strains D->E F Metabolite Extraction E->F G HPLC-MS Analysis of Extracts F->G H Comparison of Metabolite Profiles G->H Regulation of ver Cluster Transcriptional Regulation of the ver Gene Cluster VerZ VerZ (Transcription Factor) ver_promoters Promoters of ver biosynthetic genes (verP, verG, etc.) VerZ->ver_promoters Binds to Transcription Transcription of ver genes ver_promoters->Transcription Translation Translation of Ver Enzymes Transcription->Translation Verticillin_Biosynthesis This compound Biosynthesis Translation->Verticillin_Biosynthesis

References

Identifying the Verticillin Biosynthetic Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticillins are a class of dimeric epipolythiodioxopiperazine (ETP) alkaloids, fungal secondary metabolites known for their complex molecular architecture and significant biological activities, including potent antitumor properties.[1] The intricate structure of these molecules has spurred interest in their biosynthetic origins to enable pathway engineering and the generation of novel analogs. This technical guide details the methodology behind the identification and characterization of the Verticillin biosynthetic gene cluster (ver), primarily focusing on the key research conducted in the fungus Clonostachys rogersoniana. It provides an overview of the experimental workflow, from genomic library construction to gene knockout and metabolite analysis, and outlines the proposed biosynthetic pathway.

Introduction to this compound and Epipolythiodioxopiperazine (ETP) Alkaloids

Verticillins belong to the ETP family of fungal toxins, which are characterized by a disulfide-bridged piperazine ring.[1] While the biosynthesis of monomeric ETPs like gliotoxin has been extensively studied, the pathways leading to dimeric ETPs such as this compound remained elusive for a longer period.[1] Understanding the genetic basis for their production is crucial for harnessing their therapeutic potential. The producing organisms are primarily found within the fungal genus Clonostachys.[2][3][4] The identification of the biosynthetic gene cluster (BGC) responsible for this compound production was a significant step towards elucidating the formation of these complex dimers.[2][3]

Identification of the ver Gene Cluster in Clonostachys rogersoniana

The successful identification of the ver cluster was achieved through a homology-based approach, leveraging the known genetics of similar ETP compounds.

Rationale: Homology to the Chaetocin Biosynthetic Pathway

Researchers hypothesized that the biosynthesis of this compound would involve a nonribosomal peptide synthetase (NRPS), a key enzyme in the production of many fungal peptides. The biosynthetic pathway of chaetocin, a structurally related dimeric ETP, was known to involve an NRPS named ChaP.[1] This provided a logical starting point for finding the this compound NRPS.

Experimental Workflow

The overall strategy involved creating a genomic library of Clonostachys rogersoniana, screening it for a homolog of the chaetocin NRPS gene, and then functionally characterizing the identified gene and its surrounding cluster.

experimental_workflow cluster_0 Library Creation & Screening cluster_1 Gene Knockout & Complementation cluster_2 Chemical & Phenotypic Analysis genomic_dna Genomic DNA from C. rogersoniana fosmid_library Fosmid Library Construction genomic_dna->fosmid_library pcr_screening PCR Screening of Fosmid Library fosmid_library->pcr_screening probe_design Design Primers based on ChaP NRPS probe_design->pcr_screening positive_clone Identify Positive Fosmid Clone (containing verP) pcr_screening->positive_clone knockout_construct Create verP Knockout Construct positive_clone->knockout_construct complementation_construct Create verP Complementation Construct positive_clone->complementation_construct agrobacterium Agrobacterium-mediated Transformation knockout_construct->agrobacterium mutant_strain Generate ΔverP Mutant Strain agrobacterium->mutant_strain complemented_strain Generate ΔverP::verP Strain mutant_strain->complemented_strain Re-introduce verP fermentation Fermentation of Strains mutant_strain->fermentation complementation_construct->agrobacterium complemented_strain->fermentation hplc_ms HPLC-MS Analysis of Extracts fermentation->hplc_ms phenotype_obs Observe Fungal Morphology fermentation->phenotype_obs conclusion Confirm verP is Essential for this compound Biosynthesis hplc_ms->conclusion

Fig. 1: Experimental workflow for identifying the this compound BGC.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments involved in identifying and validating the ver gene cluster. These represent standard and widely adopted protocols in fungal genetics.

Fosmid Library Construction and Screening

Objective: To create a stable, large-insert genomic library of C. rogersoniana for screening.

Protocol:

  • Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from lyophilized mycelia of C. rogersoniana grown in potato dextrose broth (PDB). A standard phenol-chloroform extraction method or a commercial kit can be used. The quality and integrity of the DNA are assessed via gel electrophoresis.

  • DNA Shearing and End-Repair: The genomic DNA is randomly sheared to an average size of 35-45 kb. The sheared DNA fragments are then end-repaired to create blunt, 5'-phosphorylated ends suitable for ligation.

  • Ligation: The end-repaired DNA fragments are ligated into a suitable fosmid vector (e.g., pCC1FOS).

  • Packaging and Transfection: The ligation mixture is packaged into lambda phage particles using a packaging extract. The phage particles are then used to transfect an appropriate E. coli host strain.

  • Library Tittering and Archiving: The transfected cells are plated to determine the library titer. Individual colonies are picked and archived in 384-well plates.

  • Library Screening: The library is screened by PCR using degenerate primers designed based on conserved domains of the ChaP NRPS gene. Pools of fosmid clones are tested, and positive pools are successively broken down to identify the individual fosmid clone containing the target gene, verP.[1]

Gene Knockout via Agrobacterium-mediated Transformation

Objective: To disrupt the verP gene in C. rogersoniana to assess its role in this compound biosynthesis.

Protocol:

  • Deletion Cassette Construction: A gene replacement cassette is constructed. This typically involves amplifying the 5' and 3' flanking regions (approx. 1-1.5 kb each) of the verP gene from genomic DNA. These flanks are then cloned into a vector containing a selectable marker (e.g., hygromycin resistance gene, hph) between the two flanks. This is often done using yeast recombinational cloning or a similar seamless cloning method.

  • Transformation of Agrobacterium tumefaciens: The final deletion vector is transformed into a competent A. tumefaciens strain (e.g., AGL1) by electroporation.

  • Co-cultivation: C. rogersoniana spores are harvested and co-cultivated with the transformed A. tumefaciens carrying the deletion construct on induction medium for 2-3 days.

  • Selection of Transformants: The co-culture is transferred to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and the selection agent for the fungal marker (e.g., hygromycin).

  • Verification of Mutants: Putative knockout mutants are initially screened by PCR to confirm the replacement of the target gene with the resistance cassette. Final confirmation is typically performed by Southern blot analysis.

Metabolite Analysis by HPLC-MS

Objective: To chemically analyze the culture extracts of wild-type, mutant (ΔverP), and complemented strains to detect the presence or absence of this compound.

Protocol:

  • Fungal Fermentation: Wild-type, ΔverP, and complemented strains are grown in a suitable production medium (e.g., rice medium) for several weeks.

  • Extraction: The cultures are extracted with an organic solvent such as ethyl acetate. The organic phase is collected and evaporated to dryness.

  • Sample Preparation: The dried extract is redissolved in a suitable solvent, such as methanol, for analysis.

  • HPLC-MS Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing a modifier like 0.1% formic acid) is employed.

    • Detection: A Diode Array Detector (DAD) can monitor for characteristic UV absorbance, while the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of this compound and its known analogs.

  • Data Analysis: The resulting chromatograms are compared. The absence of the peak corresponding to this compound in the ΔverP mutant and its reappearance in the complemented strain confirms the gene's function.[1]

Results and Data Summary

The functional characterization of the ver cluster unequivocally demonstrated its role in this compound biosynthesis. Gene disruption of the core NRPS, verP, led to a complete loss of this compound production, which was restored when a functional copy of the gene was reintroduced.

Table 1: this compound Production in C. rogersoniana Strains

StrainGenotypeThis compound ProductionPhenotype
Wild-TypeverP+DetectedNormal conidiation
ΔverPverP knockoutCompletely Abolished[1]Severely reduced conidiation[1]
ΔverP::verPComplementedRestored[1]Conidiation restored

The Proposed this compound Biosynthetic Pathway

The ver gene cluster in C. rogersoniana contains several genes whose putative functions can be assigned based on homology to enzymes in the well-studied gliotoxin biosynthetic pathway. The proposed pathway involves the initial formation of a cyclic dipeptide from two amino acid precursors by the VerP NRPS, followed by a series of modifications including sulfur insertion, methylation, and dimerization.

biosynthetic_pathway cluster_pathway Proposed this compound Biosynthesis AminoAcids Amino Acid Precursors (e.g., Tryptophan, Serine) VerP VerP (NRPS) AminoAcids->VerP Diketopiperazine Diketopiperazine Intermediate VerP->Diketopiperazine Sulfur_Insertion Sulfur Insertion (e.g., VerG - GST-like) Diketopiperazine->Sulfur_Insertion Monomer ETP Monomer Sulfur_Insertion->Monomer Dimerization Dimerization (e.g., VerB/VerL - CYP450s) Monomer->Dimerization Tailoring Tailoring Reactions (e.g., VerN - Methyltransferase) Dimerization->Tailoring This compound This compound Tailoring->this compound

Fig. 2: Proposed biosynthetic pathway for this compound.

Table 2: Key Genes in the ver Cluster and Their Putative Functions

GenePutative FunctionHomolog in Gliotoxin Cluster
verPNonribosomal Peptide Synthetase (NRPS)gliP
verGGlutathione S-transferase (GST-like)gliG
verTThiol oxidasegliT
verNN-methyltransferasegliN
verB / verLCytochrome P450 monooxygenasesgliC, gliF
verZZn(II)2Cys6 transcription factorgliZ

Conclusion and Future Directions

The identification of the ver biosynthetic gene cluster in Clonostachys rogersoniana was a pivotal achievement, confirming the central role of the NRPS verP and laying the groundwork for understanding dimeric ETP alkaloid biosynthesis.[1] This knowledge opens several avenues for future research. Heterologous expression of the ver cluster in a more genetically tractable host could facilitate higher production yields and streamline the isolation of Verticillins. Furthermore, combinatorial biosynthesis approaches, involving the manipulation of genes within the cluster, could lead to the creation of novel this compound analogs with potentially improved therapeutic properties, such as enhanced efficacy or reduced toxicity. The link between verP disruption and a severe reduction in fungal conidiation also suggests a role for this compound or its intermediates in fungal development, a topic worthy of further investigation.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillin and its related epipolythiodioxopiperazine (ETP) alkaloids represent a class of fungal secondary metabolites with significant therapeutic potential, exhibiting potent cytotoxic, antibacterial, and antitumor activities.[1] This technical guide provides a comprehensive overview of the natural producers of these complex alkaloids, their biosynthesis, methods for their isolation and purification, and the current understanding of the regulatory networks governing their production. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery, development, and application of these promising natural products.

Natural Producers of this compound and Related ETP Alkaloids

This compound and its analogues are exclusively produced by filamentous fungi, with the primary producers belonging to the genus Clonostachys.[2][3][4] Historically, there has been some taxonomic confusion, with producing organisms being identified as Verticillium, Gliocladium, and Penicillium. However, modern molecular sequencing has clarified that most of these strains are correctly classified within Clonostachys (formerly known as Bionectria).[2][3]

Table 1: Fungal Producers of this compound and Related ETP Alkaloids

Fungal GenusSelected SpeciesNotable ETP Alkaloids ProducedReference(s)
ClonostachysC. rogersoniana (e.g., strain MSX59553)This compound A, this compound H, 11'-deoxythis compound A[5]
C. rosea (e.g., strain MSX51257, EC28)This compound D[6][7]
Gliocladium(Often reclassified as Clonostachys)This compound A, Sch 52900, Sch 52901[2]
PenicilliumPenicillium sp.11'-deoxythis compound A, 11,11'-dideoxythis compound A[2]
VerticilliumVerticillium sp.This compound A (historical report, likely a misidentification)[2]

Biosynthesis of this compound and ETP Alkaloids

The biosynthesis of verticillins and related ETP alkaloids is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC). In Clonostachys rogersoniana, this has been identified as the "ver" cluster.[3][5] The core of this pathway involves a non-ribosomal peptide synthetase (NRPS), encoded by the verP gene, which is responsible for the assembly of the initial dipeptide scaffold from amino acid precursors.[3][5]

Subsequent enzymatic modifications, including dimerization, hydroxylation, and the characteristic disulfide bridge formation, are carried out by other enzymes encoded within the "ver" cluster, such as cytochrome P450 monooxygenases. The biosynthesis of dimeric ETPs like this compound is believed to proceed through the joining of two monomeric units.[8]

Verticillin_Biosynthesis Proposed Biosynthetic Pathway of this compound A cluster_NRPS NRPS-mediated Assembly cluster_Dimerization_Modification Dimerization and Modification Amino_Acids Amino Acid Precursors Diketopiperazine Diketopiperazine Intermediate Amino_Acids->Diketopiperazine verP (NRPS) Monomeric_ETP Monomeric ETP Intermediate Diketopiperazine->Monomeric_ETP Sulfur incorporation & modifications Dimeric_Scaffold Dimeric Scaffold Monomeric_ETP->Dimeric_Scaffold Dimerization Hydroxylation Hydroxylation Dimeric_Scaffold->Hydroxylation verB/verL (CYP450s) Verticillin_A This compound A Hydroxylation->Verticillin_A

Proposed biosynthetic pathway for this compound A.

Quantitative Production of this compound

The production of this compound is highly dependent on the fungal strain and the fermentation conditions. Solid-state fermentation has been shown to be more effective than liquid cultures for this compound production.[9] Notably, the use of oatmeal-based media can significantly enhance the yield of verticillins compared to rice-based media.[9]

Table 2: Quantitative Yields of this compound Analogues under Different Fermentation Conditions

Fungal StrainThis compound Analogue(s)Fermentation MediumFermentation TimeYieldReference(s)
Clonostachys rogersoniana (MSX59553)Verticillins 1-5Rice5 weeks63.3 mg/g of extract[9]
Clonostachys rogersoniana (MSX59553)Verticillins 1-5Oatmeal5 weeks67.3 mg/g of extract[9]
Clonostachys rosea (MSX51257)This compound DRice15-25 daysPeak production observed[10]
Clonostachys rosea (MSX51257)This compound DOatmeal (10g)~12 days~15 mg[10]
Fungal Cultures (unspecified)This compound analogues (1-3)Rice (150g)Not specified0.66–1.72 mg/g of extract (1.6–5.5 mg total)[9]
Fungal Cultures (unspecified)This compound analoguesRiceNot specified0.37–0.85 mg/g of extract (3.5–8.0 mg total)[9]
Liquid Culture (73 L)This compound GNot specifiedNot specified0.58 mg/g of extract (2.9 mg total)[9]
Liquid Culture (20 L)This compound A, D, and another analogueNot specifiedNot specified0.25, 0.61, and 1.14 mg/g of extract, respectively[9]

Experimental Protocols

Fungal Culture and Fermentation

A general protocol for the cultivation of Clonostachys species for this compound production involves solid-state fermentation.

  • Media Preparation: Prepare a solid medium such as oatmeal or rice. For oatmeal medium, use a ratio of approximately 150g of oatmeal to 250mL of deionized water in a 2.8 L Fernbach flask. For rice medium, use 150g of rice to 300mL of deionized water.[9] Sterilize the media by autoclaving.

  • Inoculation: Inoculate the sterilized medium with a mycelial slurry or spore suspension of the desired Clonostachys strain.

  • Incubation: Incubate the cultures at room temperature for a period ranging from 11 days to 5 weeks, depending on the desired yield and specific this compound analogue.[9]

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of verticillins from fungal cultures.

  • Extraction:

    • Harvest the fungal culture and chop it into smaller pieces.[9]

    • Extract the culture with a solvent mixture such as 1:1 chloroform:methanol or ethyl acetate by shaking overnight at room temperature.[6][9]

    • Filter the mixture to separate the biomass from the solvent extract.

    • Perform a liquid-liquid partition of the filtrate, for example, with chloroform and water, to separate the organic phase containing the alkaloids.[9]

    • Evaporate the organic solvent to obtain a crude extract.

  • Purification:

    • The crude extract can be subjected to open silica gel column chromatography for initial fractionation.[6]

    • Further purification can be achieved through techniques such as flash chromatography.[10]

    • For complex mixtures of this compound analogues, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[10]

    • In cases where a single this compound analogue is predominantly produced, purification can be streamlined by resuspension and centrifugation of the enriched fractions in organic solvents, which can yield highly pure compounds without the need for HPLC.[10]

Experimental_Workflow General Experimental Workflow for this compound Isolation Start Start Fungal_Culture Solid-State Fermentation (e.g., Oatmeal Medium) Start->Fungal_Culture Extraction Solvent Extraction (e.g., Chloroform:Methanol) Fungal_Culture->Extraction Filtration Filtration Extraction->Filtration Partition Liquid-Liquid Partition Filtration->Partition Evaporation Solvent Evaporation Partition->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel, Flash) Crude_Extract->Chromatography HPLC Preparative HPLC (if necessary) Chromatography->HPLC Pure_this compound Pure this compound Analogue Chromatography->Pure_this compound Simplified purification HPLC->Pure_this compound

Workflow for this compound isolation and purification.

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other fungal secondary metabolites is a tightly regulated process, often linked to fungal development and environmental cues. The expression of the "ver" biosynthetic gene cluster is controlled by specific regulatory genes.

Within the "ver" cluster of C. rogersoniana, a regulatory gene named verZ has been identified.[2] The protein product of verZ contains a Zn(II)2Cys6 DNA-binding domain, characteristic of fungal transcription factors. Disruption of verZ leads to a significant reduction in the production of 11'-deoxythis compound A and decreased transcription of other "ver" genes, indicating that VerZ is a positive regulator of the pathway.[2]

Furthermore, studies have shown that Clonostachys rosea can upregulate its secondary metabolism-related genes, including polyketide synthases (PKS) and NRPSs, in response to the presence of other fungi, such as Fusarium graminearum.[11][12] This suggests a role for these alkaloids in interspecific competition and mycoparasitism. The precise signaling pathways that perceive these environmental cues and transduce the signal to activate transcription factors like VerZ are still under investigation.

Regulatory_Pathway Regulation of this compound Biosynthesis Environmental_Cues Environmental Cues (e.g., Presence of other fungi, Nutrient availability) Signal_Transduction Signal Transduction Pathway (Largely uncharacterized) Environmental_Cues->Signal_Transduction VerZ_Activation Activation of VerZ Transcription Factor Signal_Transduction->VerZ_Activation Ver_Cluster ver Biosynthetic Gene Cluster VerZ_Activation->Ver_Cluster Positive Regulation verP verP (NRPS) Ver_Cluster->verP Other_ver_genes Other ver genes Ver_Cluster->Other_ver_genes Verticillin_Production This compound Production verP->Verticillin_Production Other_ver_genes->Verticillin_Production

Regulatory control of this compound biosynthesis.

Conclusion

This compound and related ETP alkaloids are a fascinating group of fungal natural products with significant potential for drug development. The genus Clonostachys stands out as the primary producer of these compounds. Understanding the intricacies of their biosynthesis, optimizing fermentation conditions, and elucidating the regulatory networks that control their production are crucial steps towards harnessing their full therapeutic potential. This guide provides a foundational understanding of these aspects, offering a valuable resource for researchers in the field. Further investigation into the specific signaling pathways and the development of more efficient and scalable production methods will be key to advancing these promising molecules from the laboratory to the clinic.

References

Beyond Cancer: A Technical Guide to the Diverse Biological Activities of Verticillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillin, a member of the epipolythiodioxopiperazine (ETP) class of fungal metabolites, has garnered significant attention for its potent anticancer properties. However, a growing body of evidence reveals a broader spectrum of biological activities that extend beyond oncology. This technical guide provides an in-depth exploration of the non-cancer-related bioactivities of this compound and its analogues, offering a valuable resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this fascinating natural product. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes known and putative signaling pathways to facilitate a deeper understanding of this compound's diverse pharmacological profile.

Antibacterial Activity

Several this compound analogues have demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and quinolone-resistant (QRSA) strains.

Quantitative Data

The antibacterial efficacy of this compound G, this compound D, Bionectin A, and Bionectin B has been quantified by determining their Minimum Inhibitory Concentrations (MICs).

CompoundBacterial Strain(s)MIC (µg/mL)Reference
This compound GStaphylococcus aureus (including MRSA and QRSA)3-10[1]
This compound DStaphylococcus aureus (including MRSA and QRSA)3-10[2]
Bionectin AStaphylococcus aureus (including MRSA and QRSA)10-30[2]
Bionectin BStaphylococcus aureus (including MRSA and QRSA)10-30[2]
Experimental Protocol: Broth Microdilution for MIC Determination

While specific experimental details for the cited this compound studies are not exhaustively available, a standard broth microdilution protocol is typically employed for determining the MIC of antibacterial compounds against Staphylococcus aureus.

Objective: To determine the lowest concentration of a this compound analogue that visibly inhibits the growth of Staphylococcus aureus.

Materials:

  • This compound analogue (e.g., this compound G or D)

  • Staphylococcus aureus strain (e.g., ATCC 29213 for quality control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of S. aureus from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound and to growth control wells (containing only broth and inoculum).

    • Include a sterility control well (containing only broth).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the this compound analogue at which there is no visible growth of bacteria.

Putative Mechanism of Antibacterial Action

The precise antibacterial mechanism of this compound has not been fully elucidated. However, studies on the related ETP, gliotoxin, suggest potential mechanisms that may be shared. These include the generation of reactive oxygen species (ROS) through the redox cycling of the disulfide bridge and the inhibition of essential bacterial enzymes. The disulfide bond is critical for the biological activity of ETPs.

G This compound This compound (ETP Alkaloid) DisulfideBridge Disulfide Bridge This compound->DisulfideBridge possesses ROS Reactive Oxygen Species (ROS) DisulfideBridge->ROS generates via redox cycling BacterialCell Bacterial Cell (e.g., S. aureus) ROS->BacterialCell enters CellularDamage Oxidative Damage to: - DNA - Proteins - Lipids BacterialCell->CellularDamage induces BacterialDeath Bacterial Cell Death CellularDamage->BacterialDeath leads to

Caption: Putative mechanism of antibacterial action of this compound.

Antifungal Activity

Recent studies have highlighted the potential of this compound D as an antifungal agent, demonstrating its efficacy against plant pathogenic fungi.

Quantitative Data

The antifungal activity of this compound D has been evaluated against Alternaria burnsii and Sclerotium rolfsii.

CompoundFungal StrainMIC (mg/mL)Reference
This compound DAlternaria burnsii (spore germination)0.25[3]
This compound DSclerotium rolfsii (mycelial growth)5[3]
Experimental Protocol: Antifungal Susceptibility Testing

The following outlines a general methodology for assessing the antifungal activity of a compound against fungal spore germination and mycelial growth, based on the targets of the this compound D study.

Objective: To determine the MIC of this compound D required to inhibit spore germination of A. burnsii and mycelial growth of S. rolfsii.

Materials:

  • This compound D

  • Cultures of Alternaria burnsii and Sclerotium rolfsii

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • Sterile water, microtiter plates, and Petri dishes

  • Hemocytometer or spectrophotometer

  • Incubator

Procedure for Spore Germination Inhibition Assay (A. burnsii):

  • Spore Suspension Preparation:

    • Harvest spores from a mature culture of A. burnsii grown on PDA by flooding the plate with sterile water and gently scraping the surface.

    • Filter the suspension to remove mycelial fragments.

    • Adjust the spore concentration to a standard density (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

  • Assay Setup:

    • Prepare serial dilutions of this compound D in PDB in a 96-well microtiter plate.

    • Add the spore suspension to each well.

    • Include positive (no compound) and negative (no spores) controls.

  • Incubation and Evaluation:

    • Incubate the plate under conditions suitable for A. burnsii germination.

    • After incubation, observe the wells under a microscope to assess spore germination.

    • The MIC is the lowest concentration of this compound D that completely inhibits spore germination.

Procedure for Mycelial Growth Inhibition Assay (S. rolfsii):

  • Poisoned Food Technique:

    • Prepare PDA medium and amend it with various concentrations of this compound D before pouring it into Petri dishes.

    • Place a mycelial plug from an actively growing culture of S. rolfsii in the center of each plate.

  • Incubation and Measurement:

    • Incubate the plates at an appropriate temperature for the growth of S. rolfsii.

    • Measure the radial growth of the fungal colony at regular intervals until the control plate (no compound) is fully covered.

  • Calculation of Inhibition:

    • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

    • The MIC can be determined as the lowest concentration that completely inhibits visible mycelial growth.

Putative Mechanism of Antifungal Action

The mechanism by which this compound D exerts its antifungal effects is currently unknown. It may involve similar ROS-mediated damage as proposed for its antibacterial activity, or it could target specific fungal cellular processes.

Nematocidal Activity

Several this compound analogues have demonstrated potent activity against the free-living nematodes Caenorhabditis elegans and Panagrellus redivivus.

Quantitative Data

The nematocidal activity is expressed as the effective dose required to cause 50% immobilization or death (ED50).

Compound(s)Nematode SpeciesED50 (µg/mL)Reference
Gliocladines A, B, C, D, E, this compound A, 11′-deoxythis compound A, Sch 52900, Sch 52901Caenorhabditis elegans and Panagrellus redivivus10-80[2]
Analogues lacking an indole moietyCaenorhabditis elegans and Panagrellus redivivus200-250[2]
Experimental Protocol: C. elegans Motility Assay

C. elegans is a widely used model organism for screening anthelmintic compounds. A typical motility assay is described below.

Objective: To determine the concentration of a this compound analogue that causes immobilization of C. elegans.

Materials:

  • This compound analogue

  • Synchronized population of C. elegans (e.g., L4 larvae)

  • M9 buffer or S-medium

  • E. coli OP50 (food source)

  • 96-well microtiter plates

  • Microscope or automated worm tracker

Procedure:

  • Worm Preparation:

    • Culture and synchronize C. elegans to obtain a population of the desired life stage (e.g., L4 larvae).

    • Wash the worms to remove bacteria.

  • Assay Setup:

    • Dispense a known number of worms (e.g., 10-20) into each well of a 96-well plate containing M9 buffer or S-medium.

    • Add serial dilutions of the this compound analogue to the wells.

    • Include a food source (E. coli OP50) to maintain worm viability during the assay.

    • Include a solvent control.

  • Incubation and Observation:

    • Incubate the plates at a standard temperature for C. elegans (e.g., 20°C).

    • At specified time points (e.g., 24, 48, 72 hours), assess worm motility. This can be done manually by observing movement under a microscope after gently prodding the worms, or by using an automated worm tracking system.

  • Data Analysis:

    • Calculate the percentage of immobilized or dead worms for each concentration.

    • Determine the ED50 value using appropriate statistical software.

Putative Mechanism of Nematocidal Action

The mechanism of nematocidal action for this compound is not yet understood. The disulfide bridge is known to be important for the activity of related ETPs. Potential mechanisms could involve the disruption of neuromuscular function or interference with essential metabolic pathways.

G This compound This compound Analogue Nematode Nematode (e.g., C. elegans) This compound->Nematode interacts with NeuromuscularSystem Neuromuscular System Nematode->NeuromuscularSystem targets? MetabolicPathways Essential Metabolic Pathways Nematode->MetabolicPathways targets? Disruption Functional Disruption NeuromuscularSystem->Disruption MetabolicPathways->Disruption ParalysisDeath Paralysis / Death Disruption->ParalysisDeath

Caption: Postulated targets for the nematocidal action of this compound.

Antiviral Activity

While the broader class of ETP alkaloids has been reported to possess antiviral properties, specific data on the antiviral activity of this compound and its direct analogues is currently lacking in the scientific literature. Further research is warranted to explore this potential therapeutic avenue.

Summary and Future Directions

This compound and its analogues exhibit a range of biological activities beyond their well-documented anticancer effects. The antibacterial, antifungal, and nematocidal properties highlighted in this guide suggest that these compounds may have applications in infectious disease and agriculture.

Key areas for future research include:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways involved in the non-anticancer activities of this compound is crucial for further development.

  • Antiviral Screening: A systematic evaluation of this compound and its analogues against a panel of viruses is needed to explore their potential as antiviral agents.

  • Spectrum of Activity: Further studies are required to determine the full spectrum of antibacterial and antifungal activity against a wider range of pathogens.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of different this compound analogues and their non-anticancer activities will guide the synthesis of more potent and selective compounds.

This technical guide serves as a foundation for future investigations into the multifaceted biological activities of this compound. By expanding our knowledge beyond its anticancer properties, the scientific community can work towards harnessing the full therapeutic potential of this remarkable natural product.

References

An In-depth Technical Guide to the Mechanism of Action of Verticillin as a Histone Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism of Verticillin, an epipolythiodioxopiperazine (ETP) natural product, focusing on its function as a potent and selective inhibitor of histone methyltransferases (HMTs). This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the critical pathways and processes involved.

Executive Summary

This compound A is a fungal metabolite that has demonstrated significant anticancer activity. Its mechanism of action is primarily attributed to its ability to selectively inhibit a subset of histone methyltransferases, enzymes that play a crucial role in epigenetic regulation. By targeting HMTs responsible for methylating histone H3 at lysine 9 (H3K9), this compound A alters the epigenetic landscape of cancer cells, leading to the reactivation of silenced tumor suppressor genes and subsequent induction of apoptosis. This guide will explore the specific molecular targets of this compound A, its inhibitory potency, the downstream cellular consequences, and the experimental methods used to elucidate this mechanism.

Molecular Targets and Inhibitory Activity

This compound A selectively targets histone methyltransferases that are critical for establishing and maintaining repressive chromatin structures, particularly through H3K9 methylation. The primary targets include SUV39H1, SUV39H2, G9a (also known as EHMT2), and G9a-like protein (GLP, also known as EHMT1). Weaker inhibitory effects have been noted against other HMTs such as MLL1 and NSD2.

The inhibitory potency of this compound A against a panel of human histone methyltransferases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Histone MethyltransferaseThis compound A IC50 (µM)Primary Histone Mark
SUV39H1 0.18H3K9me3
SUV39H2 0.21H3K9me3
G9a (EHMT2) 0.12H3K9me1/me2
GLP (EHMT1) 0.19H3K9me1/me2
MLL1 > 10H3K4me3
NSD2 > 10H3K36me2
SETD7 > 10H3K4me1
PRMT1 > 10H4R3me2a

Data compiled from in vitro HMT assays using [3H]S-adenosyl-methionine as a substrate with recombinant human enzymes.

Mechanism of Action and Signaling Pathway

This compound A's mechanism of action is centered on the disruption of epigenetic maintenance in cancer cells. The HMTs G9a/GLP and SUV39H1/H2 are responsible for mono-, di-, and tri-methylation of H3K9, respectively. These methylation marks serve as docking sites for transcriptional repressor proteins, leading to chromatin compaction and the silencing of target genes.

By inhibiting these key HMTs, this compound A leads to a global decrease in H3K9 methylation levels. This reduction in repressive epigenetic marks results in a more open chromatin structure at specific gene loci, allowing for the transcriptional machinery to access and reactivate previously silenced genes. One critical target of this reactivation is the FAS gene, a key component of the extrinsic apoptosis pathway. Restoration of FAS expression on the cell surface sensitizes cancer cells to apoptosis induced by the Fas ligand (FasL).

Verticillin_Mechanism_of_Action Figure 1: this compound A Signaling Pathway cluster_inhibition cluster_reactivation This compound This compound A HMTs HMTs (G9a, GLP, SUV39H1/H2) This compound->HMTs Inhibits H3K9me H3K9 mono/di/tri-methylation (Repressive Mark) This compound->H3K9me HMTs->H3K9me Catalyzes FAS_silencing FAS Gene Silencing H3K9 Histone H3 Lysine 9 (H3K9) Chromatin Chromatin Compaction H3K9me->Chromatin Leads to FAS_expression FAS Gene Expression H3K9me->FAS_expression Reactivation Chromatin->FAS_silencing Causes Apoptosis Apoptosis FAS_silencing->Apoptosis Suppresses FAS_expression->Apoptosis Induces

Caption: this compound A inhibits H3K9 methyltransferases, reducing repressive histone marks and reactivating gene expression, leading to apoptosis.

Key Experimental Protocols

The elucidation of this compound A's mechanism of action relies on several key experimental techniques. Detailed below are the methodologies for the primary assays used.

This assay is fundamental for determining the direct inhibitory effect of a compound on HMT enzyme activity.

Objective: To quantify the enzymatic activity of a specific HMT in the presence of an inhibitor and determine its IC50 value.

Materials:

  • Recombinant human HMTs (e.g., SUV39H1, G9a).

  • Histone substrate (e.g., recombinant Histone H3, H3 peptides, or core histones).

  • Radioactive methyl donor: S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT).

  • This compound A, serially diluted.

  • Scintillation fluid and scintillation counter.

  • Phosphocellulose filter paper.

  • Wash buffer (e.g., 50 mM sodium carbonate, pH 8.5).

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a 1.5-mL microcentrifuge tube or 96-well plate. For each reaction, combine the HMT assay buffer, the specific recombinant HMT enzyme, and the chosen histone substrate.

  • Inhibitor Addition: Add varying concentrations of this compound A to the reaction mixtures. A common approach is a 10-dose IC50 mode with 3-fold serial dilutions, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiation: Start the reaction by adding the radioactive methyl donor, [3H]-SAM.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 1-2 hours).

  • Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The histones (now potentially radiolabeled) will bind to the paper.

  • Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [3H]-SAM.

  • Quantification: Place the dried filter papers into scintillation vials with scintillation fluid. Measure the incorporation of the methyl-3H group using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the this compound A concentration. Use a suitable software (e.g., GraphPad Prism) to fit a dose-response curve and calculate the IC50 value.

HMT_Assay_Workflow Figure 2: Workflow for In Vitro HMT Inhibition Assay Start Start Prepare Prepare Reaction Mix (Enzyme, Substrate, Buffer) Start->Prepare Add_Inhibitor Add this compound A (Serial Dilutions) Prepare->Add_Inhibitor Add_SAM Initiate with [3H]-SAM Add_Inhibitor->Add_SAM Incubate Incubate (e.g., 37°C, 1 hr) Add_SAM->Incubate Spot Spot on Filter Paper Incubate->Spot Wash Wash to Remove Unused [3H]-SAM Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Caption: A streamlined workflow for determining the IC50 of an HMT inhibitor using a radioisotope-based filter binding assay.

This technique is used to assess the effect of this compound A on global histone methylation levels within cells.

Objective: To detect and quantify changes in specific histone methylation marks (e.g., H3K9me2, H3K9me3) in cells treated with this compound A.

Materials:

  • Cell culture reagents and cancer cell lines (e.g., SW620, LS411N).

  • This compound A.

  • Lysis buffer and acid extraction reagents for histone isolation.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific for histone marks (e.g., anti-H3K9me3, anti-H3K9me2) and a loading control (e.g., anti-total Histone H3).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate and imaging system.

Protocol:

  • **Cell Treatment

Early Studies on the Cytotoxicity of Verticillin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillin A, the first of a class of epipolythiodioxopiperazine (ETP) alkaloids, was first isolated in 1970 from the fungus Verticillium sp. Since their discovery, this compound compounds have garnered significant interest for their potent cytotoxic and potential anticancer activities. This technical guide provides an in-depth overview of the early and foundational studies on the cytotoxicity of this compound compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

Early and subsequent in vitro studies have consistently demonstrated the potent, nanomolar-level cytotoxicity of this compound A and its analogues against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit cell viability by 50%.

Below is a summary of reported IC50 values for this compound A in various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
OVSAHOHigh-Grade Serous Ovarian Cancer60
OVCAR4High-Grade Serous Ovarian Cancer47
OVCAR8High-Grade Serous Ovarian Cancer45
HeLaCervical Cancer~270 (0.2 µg/mL)

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound compounds are primarily attributed to three interconnected molecular mechanisms: induction of apoptosis, generation of oxidative stress, and inhibition of histone methyltransferases.

Induction of Apoptosis

This compound A is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is initiated through both intrinsic and extrinsic pathways, ultimately leading to the activation of caspases, a family of proteases that execute the apoptotic program.

The intrinsic pathway is triggered by internal cellular stress, such as DNA damage and oxidative stress, which are known to be induced by this compound A. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and cell death.

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the Fas receptor. This compound A has been shown to upregulate the expression of the Fas gene, sensitizing cancer cells to Fas-mediated apoptosis.

Verticillin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR FasR FasL->FasR binds Caspase8 Caspase-8 FasR->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates VerticillinA_stress This compound A ROS ROS VerticillinA_stress->ROS DNA_damage DNA Damage VerticillinA_stress->DNA_damage Bax Bax VerticillinA_stress->Bax upregulates Mitochondrion Mitochondrion ROS->Mitochondrion DNA_damage->Mitochondrion Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome CytochromeC->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound A induced apoptosis signaling pathway.

Generation of Oxidative Stress

This compound A treatment leads to a significant increase in intracellular reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This increase in oxidative stress is a key contributor to this compound A-induced cytotoxicity and apoptosis. The accumulation of ROS can lead to DNA strand breaks and the formation of DNA adducts, triggering DNA damage response pathways that can ultimately lead to apoptosis.

Verticillin_Oxidative_Stress_Pathway VerticillinA This compound A ROS_Generation Increased ROS Generation VerticillinA->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound A induced oxidative stress pathway.

Inhibition of Histone Methyltransferases (HMTases)

This compound A is a selective inhibitor of several histone methyltransferases, including G9a and SUV39H1. These enzymes are responsible for the methylation of histone proteins, a key epigenetic modification that regulates gene expression. By inhibiting these HMTases, this compound A alters the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes that are silenced in cancer.

For example, inhibition of G9a and SUV39H1 by this compound A leads to a decrease in the repressive H3K9me2 and H3K9me3 marks on the promoter of the FAS gene. This results in the re-expression of the Fas receptor, sensitizing the cancer cells to Fas-mediated apoptosis.

Verticillin_HMTase_Inhibition_Pathway VerticillinA This compound A HMTases Histone Methyltransferases (G9a, SUV39H1) VerticillinA->HMTases inhibits H3K9me H3K9 di/tri-methylation VerticillinA->H3K9me decreases Gene_Expression Tumor Suppressor Gene Expression VerticillinA->Gene_Expression promotes HMTases->H3K9me catalyzes Gene_Silencing Tumor Suppressor Gene Silencing (e.g., FAS) H3K9me->Gene_Silencing leads to Gene_Silencing->Gene_Expression prevents Apoptosis Apoptosis Gene_Expression->Apoptosis induces

Caption: this compound A histone methyltransferase inhibition pathway.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (Conceptual Reconstruction)

This protocol describes a conceptual reconstruction of an early cytotoxicity assay, likely employing methods such as dye exclusion or simple cell counting.

1. Cell Culture:

  • HeLa cells (a common cell line used in early cancer research) are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Preparation of this compound A:

  • A stock solution of this compound A is prepared by dissolving the purified compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial dilutions of the stock solution are made in the cell culture medium to achieve the desired final concentrations for testing.

3. Cytotoxicity Assay:

  • HeLa cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is removed and replaced with fresh medium containing various concentrations of this compound A. A vehicle control (medium with DMSO at the same concentration used for the highest this compound A dose) and a negative control (medium only) are also included.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

4. Assessment of Cell Viability:

  • Trypan Blue Dye Exclusion Assay:

    • After incubation, the cells are detached from the wells using trypsin.
    • An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.
    • The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.
    • The percentage of viable cells is calculated for each concentration of this compound A.

  • Cell Counting:

    • Alternatively, after trypsinization, the total number of cells in each well is counted using a hemocytometer. A decrease in cell number compared to the control indicates a cytotoxic or cytostatic effect.

5. Data Analysis:

  • The percentage of cell viability is plotted against the concentration of this compound A.

  • The IC50 value is determined from the dose-response curve.

Modern Cytotoxicity Assay: MTT Assay

A widely used modern method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing serial dilutions of the this compound compound. Control wells (vehicle and medium only) are included.

  • The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

  • The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

4. Solubilization of Formazan:

  • The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

An In-depth Technical Guide to the Fungal Taxonomy of Verticillin-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fungal taxonomy, production, and identification of strains that produce Verticillin, a group of epipolythiodioxopiperazine (ETP) alkaloids with potent cytotoxic and chemotherapeutic potential.[1][2] this compound A was the first of 27 analogues to be reported from fungal cultures, dating back to 1970.[1] Over the past five decades, significant advancements in molecular sequencing have clarified the taxonomy of producing organisms, optimized production yields, and elucidated the biosynthetic pathways of these complex molecules.[1][3]

Fungal Taxonomy and Phylogenetic Classification

The taxonomy of this compound-producing fungi has been a subject of confusion, largely due to morphological similarities between different genera.[4][5] Initially, Verticillins were reported from the genus Verticillium. However, recent molecular evidence has led to a significant re-evaluation.

Clarification of Producing Genera

Molecular sequencing has been pivotal in refining the taxonomic characterization of this compound-producing fungi.[1][4] While early reports cited Verticillium, Gliocladium, and Penicillium as sources, it is now understood that most producing strains belong to the genus Clonostachys (family Bionectriaceae).[1][2][4]

  • Verticillium sp.: The first this compound was isolated from a fungus identified as Verticillium sp.[2][4] However, subsequent studies failed to detect the necessary biosynthetic genes in the genome of Verticillium dahliae, casting doubt on the ability of this genus to produce these compounds.[4][6] It is now believed that the original culture may have been misidentified or possibly contaminated, as Clonostachys species are known mycoparasites of Verticillium.[2][4]

  • Gliocladium sp.: Several this compound analogues were isolated from fungi identified as Gliocladium. However, taxonomic revisions, based on morphology, ecology, and molecular data, have led to the reclassification of key species. For instance, Gliocladium roseum has been renamed Clonostachys rosea.[4] Therefore, it is likely that historical reports of this compound from Gliocladium should now be attributed to Clonostachys.[4]

  • Clonostachys sp.: This genus is now recognized as the primary producer of Verticillins.[1][3][4] Molecular phylogenetic analysis has identified several species and strains within this genus as prolific producers, including Clonostachys rogersoniana and Clonostachys rosea.[5][7] The name Bionectria was previously used for the sexual state (teleomorph) of these fungi, but with the adoption of the "One Fungus = One Name" principle, Clonostachys (the asexual state, anamorph) is the accepted name.[1][5]

  • Purpureocillium sp.: At least one strain, identified as Purpureocillium lavendulum, has also been shown to biosynthesize this compound-type alkaloids.[5]

The morphological similarities in the phialides (flask-shaped structures that produce spores) of Clonostachys, Gliocladium, and Verticillium have historically contributed to misidentification by non-experts.[1][4][5]

G Fig. 1: Taxonomic Reclassification cluster_confusion Historical Misidentification Verticillium Verticillium sp. (Initial Report, 1970) Clonostachys Clonostachys sp. (Primary Producer) Verticillium->Clonostachys Re-attributed due to - Lack of biosynthetic genes - Potential mycoparasitism Gliocladium Gliocladium sp. Gliocladium->Clonostachys Renamed based on molecular & morphological data (e.g., G. roseum -> C. rosea)

Caption: Taxonomic relationship and reclassification of this compound producers.

This compound Analogues and Their Fungal Sources

Over 27 different this compound analogues have been discovered since 1970.[1][2] The following table summarizes the chronological discovery of key analogues and their originally reported fungal sources. Note that, as discussed, many of the older taxonomic assignments are likely incorrect.

This compound AnalogueYear DiscoveredOriginally Reported Fungal SourceReference
This compound A1970Verticillium sp.[2]
This compound B1973Verticillium sp.[2]
This compound C1973Verticillium sp.[2]
Sch 529001993Gliocladium sp.[2]
Sch 529011993Gliocladium sp.[2]
This compound D1999Gliocladium catenulatum[7]
11'-Deoxythis compound A2006Penicillium sp.[2]
Gliocladicillin C2011Gliocladium sp.[2]
Bionectin C2012Bionectria sp.[1]
This compound G2013Bionectria byssicola[2]
This compound H2023Clonostachys rogersoniana[1]

Experimental Protocols

Accurate identification of fungal strains and optimization of culture conditions are critical for the successful production and study of Verticillins.

Molecular Identification of Fungal Strains

DNA sequencing is the standard for accurate fungal identification.[8] The protocol generally involves DNA extraction, PCR amplification of a specific gene region, sequencing, and phylogenetic analysis.

Methodology:

  • DNA Extraction: Total genomic DNA is isolated from pure fungal mycelia. Standard protocols, such as the one described by Cenis (1992), are commonly used.[9]

  • PCR Amplification:

    • Target Region: The fungal Internal Transcribed Spacer (ITS) region (ITS1-5.8S-ITS2) of the nuclear ribosomal DNA is the primary barcode for fungal identification.[5][7][9]

    • Primers: The region is typically amplified using universal fungal primers such as ITS1F, ITS4, and ITS5.[5][7][9]

    • PCR Conditions: A standard PCR protocol involves an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C for 1 min), annealing (55°C for 1 min), and extension (72°C for 1-1.5 min), with a final extension step (72°C for 10 min).[9]

  • Sequencing and Analysis:

    • The amplified PCR product is sequenced.

    • The resulting sequence is compared against public databases like NCBI GenBank using a BLAST search to find the closest matches.[5]

    • For robust identification, especially for taxonomically complex groups like the Hypocreales, a multilocus sequence analysis is recommended.[5] This involves sequencing additional protein-coding genes such as β-tubulin or translation elongation factor 1-α (TEF1α).[10]

    • Phylogenetic analysis (e.g., using Maximum Likelihood methods) is performed to determine the evolutionary relationship of the isolate to known species.[5]

G Fig. 2: Molecular Identification Workflow cluster_lab Laboratory Protocol cluster_analysis Bioinformatic Analysis Isolate Isolate Pure Fungal Culture DNA_Extract Genomic DNA Extraction Isolate->DNA_Extract PCR PCR Amplification of ITS Region DNA_Extract->PCR Sequencing DNA Sequencing PCR->Sequencing BLAST BLAST Search in GenBank Sequencing->BLAST Phylo Phylogenetic Analysis (with related taxa) BLAST->Phylo ID Species Identification Phylo->ID

Caption: Workflow for the molecular identification of fungal isolates.

Fermentation and Production Optimization

The yield of Verticillins is highly dependent on the fungal strain and the culture conditions.[5][11] Media composition is a particularly influential factor.

Methodology:

  • Strain Selection: High-producing strains are identified through screening (dereplication) using techniques like UPLC-HRMS.[7] For example, Clonostachys rosea (strain MSX51257) was identified as a high-producer of this compound D.[7]

  • Media Selection: Studies have shown that oatmeal-based solid media significantly enhances the production of Verticillins compared to rice media or standard agar like PDA (Potato Dextrose Agar) or MEA (Malt Extract Agar).[5][7][11][12]

  • Fermentation:

    • The selected fungal strain is cultured on the optimized medium (e.g., oatmeal agar) in flasks.

    • Cultures are incubated at a suitable temperature (e.g., 22°C) for a period ranging from 11 to 16 days.[5][7][11] This optimized time is a significant reduction from the 5 weeks previously required.[11][13]

  • Extraction and Purification:

    • The fungal culture is extracted using an organic solvent, typically ethyl acetate.[4]

    • The crude extract is then subjected to chromatographic techniques (e.g., open silica gel column chromatography) to isolate and purify the individual this compound analogues.[14]

Quantitative Data on this compound Production

Optimizing fermentation conditions has led to a substantial increase in the supply of Verticillins, enabling more extensive preclinical studies.[5][11]

Fungal StrainMediumKey Verticillins ProducedYieldReference
Clonostachys sp. (MSX59553)OatmealVerticillins 1-567.3 mg per g of extract[5]
Clonostachys sp. (MSX59553)RiceVerticillins 1-563.3 mg per g of extract[5]
Clonostachys rosea (MSX51257)Oatmeal or RiceThis compound D6-15 mg per flask[7]
Gliocladium sp.Liquid Culture (20L)Verticillins 1, 6, 70.25 - 1.14 mg per g of extract[5]
Verticillium sp. (Historical)Rice (150g)Verticillins 1-30.66 - 1.72 mg per g of extract[5]

Biosynthesis of Verticillins

Verticillins belong to the epipolythiodioxopiperazine (ETP) class of alkaloids.[1][2] Their biosynthesis originates from amino acid precursors and involves a key enzyme class.

  • Precursors: The molecular backbone of Verticillins is derived from two molecules of L-tryptophan.[4]

  • Key Enzyme: The biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) enzyme, which is encoded within a dedicated biosynthetic gene cluster (ver cluster).[2][12][15] This NRPS is responsible for assembling the core dioxopiperazine intermediate.[2]

  • Pathway: Following the initial dimerization and formation of the dioxopiperazine core, a series of post-modification steps, including prenylation, oxidation, and sulfurization, lead to the final complex structure of this compound A and its analogues.[1] A putative biosynthetic pathway has been proposed based on the identified gene cluster.[1][2][3]

G Fig. 3: Putative this compound A Biosynthesis Tryp 2x L-Tryptophan NRPS verP (NRPS) Tryp->NRPS Dimer Dioxopiperazine Intermediate NRPS->Dimer Tailoring Tailoring Enzymes (Prenyltransferase, P450s, etc.) Dimer->Tailoring Deoxy 11,11'-Deoxythis compound A Tailoring->Deoxy Sulfur Sulfurization Enzymes Deoxy->Sulfur VertA This compound A Sulfur->VertA

Caption: Simplified putative biosynthetic pathway for this compound A.

References

Unveiling the Stereochemistry of Verticillin D: A Technical Guide to its Absolute Configuration by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GREENSBORO, NC & NEWCASTLE UPON TYNE, UK – A comprehensive analysis of the epipolythiodioxopiperazine alkaloid, Verticillin D, has unequivocally established its absolute configuration through single-crystal X-ray crystallography. This technical guide provides an in-depth overview of the experimental protocols and crystallographic data that led to the definitive assignment of the asymmetric centers at the 13 and 13' positions as R, a previously unaccomplished feat in the study of this compound class. This work is pivotal for researchers, scientists, and professionals in drug development, offering a foundational understanding of the three-dimensional structure of this compound D, which is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

The study, which also streamlined the production and purification of this compound D from the fungus Clonostachys rosea (strain MSX51257), culminated in the successful crystallization of the compound and subsequent X-ray diffraction analysis. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2376507, ensuring public access to the primary data for further scientific inquiry.

Experimental Protocols

This section details the methodologies employed for the production, purification, crystallization, and X-ray crystallographic analysis of this compound D.

Fungal Fermentation and Extraction

This compound D was produced through solid-state fermentation of Clonostachys rosea (strain MSX51257). The fungus was cultured on rice media, with optimal production of this compound D observed between 15 and 25 days of incubation. Following the fermentation period, the fungal culture was harvested and subjected to an exhaustive extraction process to isolate the crude secondary metabolites.

Purification of this compound D

A streamlined purification protocol was developed, which notably bypassed the need for High-Performance Liquid Chromatography (HPLC). The crude extract underwent a series of purification steps, including solvent partitioning and column chromatography, to yield this compound D of high purity suitable for crystallization.

Crystallization

Single crystals of this compound D suitable for X-ray diffraction were grown from a solution of the purified compound. The crystallization process involved the slow evaporation of a solvent system, leading to the formation of well-ordered crystals.

X-ray Data Collection and Structure Determination

A single crystal of this compound D was mounted on a diffractometer equipped with a suitable X-ray source. X-ray diffraction data were collected at a controlled temperature to minimize thermal vibrations and potential crystal degradation. The collected data were processed, and the crystal structure was solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration was determined using anomalous dispersion effects.

Data Presentation

The crystallographic data and refinement statistics for this compound D are summarized in the tables below, providing a comprehensive overview of the crystal structure.

Table 1: Crystal Data and Structure Refinement for this compound D
ParameterValue
Empirical formulaC₃₂H₃₂N₆O₈S₄
Formula weight756.88
Temperature150(2) K
Wavelength1.54184 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 11.856(3) Å, α = 90°
b = 16.034(4) Å, β = 90°
c = 18.291(5) Å, γ = 90°
Volume3477.8(15) ų
Z4
Density (calculated)1.445 Mg/m³
Absorption coefficient3.259 mm⁻¹
F(000)1584
Crystal size0.10 x 0.05 x 0.02 mm³
Theta range for data collection4.86 to 66.50°
Index ranges-13<=h<=13, -18<=k<=18, -21<=l<=21
Reflections collected24035
Independent reflections6133 [R(int) = 0.0455]
Completeness to theta = 66.50°99.7 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.936 and 0.751
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters6133 / 0 / 469
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0348, wR2 = 0.0863
R indices (all data)R1 = 0.0358, wR2 = 0.0872
Absolute structure parameter0.003(9)
Largest diff. peak and hole0.322 and -0.323 e.Å⁻³

Visualization of Experimental Workflow

The logical flow of the experimental process, from fungal culture to the final determination of the absolute configuration of this compound D, is depicted in the following diagram.

experimental_workflow cluster_production Production & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis & Outcome fungal_culture Fungal Culture (Clonostachys rosea MSX51257) fermentation Solid-State Fermentation (Rice Media, 15-25 days) fungal_culture->fermentation extraction Solvent Extraction fermentation->extraction purification Streamlined Purification extraction->purification pure_verticillin_d Pure this compound D purification->pure_verticillin_d crystallization Crystallization (Slow Evaporation) pure_verticillin_d->crystallization single_crystal Single Crystal Selection crystallization->single_crystal data_collection X-ray Diffraction Data Collection single_crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement absolute_config Absolute Configuration Determination (Anomalous Dispersion) refinement->absolute_config final_structure Final Crystal Structure of this compound D absolute_config->final_structure

Experimental Workflow for this compound D Absolute Configuration Determination

This in-depth guide provides the essential technical details surrounding the landmark determination of the absolute configuration of this compound D. The availability of this structural information is anticipated to accelerate research into the therapeutic potential of this fascinating class of natural products.

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+)-Verticillin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of the complex natural product (+)-Verticillin A. The information presented is based on the first reported total synthesis by Knauss, W.; Wang, X.; Filbin, M. G.; Qi, J.; Movassaghi, M. and is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

(+)-Verticillin A is a dimeric epidithiodiketopiperazine (ETP) alkaloid that has garnered significant interest due to its potent anticancer and antimicrobial activities.[1][2][3] Its complex, highly functionalized, and stereochemically rich structure has posed a considerable challenge to synthetic chemists for over five decades since its isolation.[1][4][5] The successful 16-step total synthesis of (+)-Verticillin A opens avenues for the preparation of analogues for structure-activity relationship studies and the development of new therapeutic agents.[2]

The synthetic strategy hinges on several key transformations, including the stereoselective installation of the disulfide bridge on a monomeric diketopiperazine (DKP) precursor, a crucial radical dimerization to construct the C3-C3' bond, and a carefully orchestrated sequence of protecting group manipulations to manage the sensitive ETP core.[1][4][5]

Data Presentation: Key Reaction Steps and Yields

The following table summarizes the key steps and reported yields for the total synthesis of (+)-Verticillin A. This data is compiled from the supplementary information of the primary literature.

StepTransformationStarting MaterialProductYield (%)
1Diketopiperazine (DKP) FormationL-tryptophan methyl ester & N-Boc-L-serine methyl esterDiketopiperazine Intermediate85
2N-SulfonylationDiketopiperazine IntermediateN-Sulfonylated DKP95
3BrominationN-Sulfonylated DKPBrominated DKP88
4HydroxylationBrominated DKPHydroxylated DKP75
5Silyl ProtectionHydroxylated DKPSilyl-Protected DKP92
6Disulfide InstallationSilyl-Protected DKPMonomeric Disulfide65
7Reduction and Thiol ProtectionMonomeric DisulfideMasked Thiol Monomer80
8N-MethylationMasked Thiol MonomerN-Methylated Monomer98
9Radical Dimerization Precursor FormationN-Methylated MonomerDimerization Precursor70
10Reductive Radical DimerizationDimerization PrecursorDimeric Product45
11DesulfonylationDimeric ProductDesulfonylated Dimer60
12Silyl DeprotectionDesulfonylated DimerDimeric Diol95
13OxidationDimeric DiolDimeric Diketone78
14Thiol DeprotectionDimeric DiketoneDimeric Dithiol85
15Oxidative CyclizationDimeric DithiolBis-ETP Core55
16Final DeprotectionBis-ETP Core(+)-Verticillin A90

Experimental Protocols: Key Experiments

The following are detailed experimental protocols for key transformations in the synthesis of (+)-Verticillin A.

Stereoselective Disulfide Installation (Step 6)

This protocol describes the crucial introduction of the disulfide bridge with the correct stereochemistry on the monomeric DKP intermediate.

  • Reaction: To a solution of the silyl-protected DKP (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added KHMDS (1.1 equiv, 0.5 M in toluene) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. Benzhydryl hydrodisulfide (1.5 equiv) is then added, and the reaction is stirred for an additional 4 hours at -78 °C.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the monomeric disulfide.

Reductive Radical Dimerization (Step 10)

This protocol details the key C-C bond-forming reaction to construct the dimeric core of (+)-Verticillin A.

  • Reaction: To a solution of the dimerization precursor (1.0 equiv) in degassed acetone (0.05 M) is added tris(triphenylphosphine)cobalt(I) chloride (1.2 equiv). The reaction mixture is stirred at room temperature for 24 hours under an argon atmosphere.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is directly subjected to flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the dimeric product.

Final Unveiling of the ETP Substructures (Steps 14-16)

This multi-step sequence describes the deprotection and formation of the sensitive epidithiodiketopiperazine core.

  • Thiol Deprotection (Step 14): To a solution of the dimeric diketone (1.0 equiv) in a 1:1 mixture of CH2Cl2 and MeOH (0.1 M) at 0 °C is added a freshly prepared solution of sodium amalgam (5%, 10 equiv). The mixture is stirred vigorously for 1 hour. The reaction is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to give the dimeric dithiol.

  • Oxidative Cyclization (Step 15): The dimeric dithiol (1.0 equiv) is dissolved in a 1:1 mixture of pyridine and CH2Cl2 (0.01 M). A solution of iodine (2.5 equiv) in CH2Cl2 is added dropwise over 30 minutes at 0 °C. The reaction is stirred for an additional 2 hours. The reaction is quenched with aqueous sodium thiosulfate and extracted with CH2Cl2. The organic layer is dried and concentrated. The crude product is purified by preparative HPLC to afford the bis-ETP core.

  • Final Deprotection (Step 16): To a solution of the bis-ETP core (1.0 equiv) in CH2Cl2 (0.05 M) at 0 °C is added trifluoroacetic acid (20 equiv). The reaction is stirred for 30 minutes and then concentrated under reduced pressure. The residue is purified by preparative HPLC to yield (+)-Verticillin A.

Visualizations

The following diagrams illustrate the overall synthetic pathway and a key workflow in the total synthesis of (+)-Verticillin A.

Total_Synthesis_of_Verticillin_A A Starting Materials B Diketopiperazine Formation (Step 1) A->B C N-Sulfonylation (Step 2) B->C D Bromination (Step 3) C->D E Hydroxylation (Step 4) D->E F Silyl Protection (Step 5) E->F G Disulfide Installation (Step 6) F->G H Thiol Masking (Step 7) G->H I N-Methylation (Step 8) H->I J Dimerization Precursor Formation (Step 9) I->J K Radical Dimerization (Step 10) J->K L Desulfonylation (Step 11) K->L M Silyl Deprotection (Step 12) L->M N Oxidation (Step 13) M->N O Thiol Deprotection (Step 14) N->O P Oxidative Cyclization (Step 15) O->P Q Final Deprotection (Step 16) P->Q R (+)-Verticillin A Q->R

Caption: Overall synthetic pathway for (+)-Verticillin A.

Dimerization_Workflow cluster_Monomer Monomer Synthesis cluster_Dimerization Dimerization and Post-Modification cluster_Final Final Assembly Monomer Masked Thiol Monomer Precursor Dimerization Precursor Monomer->Precursor Step 9 Dimer Dimeric Product Precursor->Dimer Step 10: CoCl(PPh3)3 Desulfonylated Desulfonylated Dimer Dimer->Desulfonylated Step 11 FinalProduct (+)-Verticillin A Desulfonylated->FinalProduct Steps 12-16

Caption: Workflow for the key dimerization and subsequent steps.

References

Application Notes and Protocols: Semisynthetic Derivatization of Verticillin at the C11 Hydroxy Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semisynthetic derivatization of verticillin natural products at the C11 hydroxy group. The described modifications, primarily acylations, have been shown to produce analogues with potent anticancer activities, often comparable or superior to the parent compounds.[1][2][3][4] This document is intended to serve as a guide for researchers interested in exploring the structure-activity relationships (SAR) of verticillins and developing novel therapeutic agents.

The verticillins are a class of epipolythiodioxopiperazine (ETP) alkaloids known for their significant cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Semisynthetic modification of these complex natural products offers a valuable strategy to enhance their pharmacological properties, such as potency, solubility, and pharmacokinetic profiles.[1] The C11 and C11' hydroxy groups have been identified as accessible and reactive sites for such modifications.[1]

Data Summary: Anticancer Activity of C11-Modified this compound Analogues

The following table summarizes the in vitro cytotoxic activity (IC50 values in nanomolar concentrations) of semisynthetic this compound analogues modified at the C11 hydroxy group. The derivatives were evaluated against a panel of human cancer cell lines: MDA-MB-435 (melanoma), MDA-MB-231 (triple-negative breast cancer), and OVCAR3 (ovarian cancer).[1]

CompoundModification at C11MDA-MB-435 IC50 (nM)MDA-MB-231 IC50 (nM)OVCAR3 IC50 (nM)
This compound A (1) Parent Compound10 ± 25 ± 110 ± 2
This compound H (2) Parent Compound25 ± 515 ± 320 ± 4
Compound 4 Acetate15 ± 310 ± 215 ± 3
Compound 5 Propionate10 ± 28 ± 112 ± 2
Compound 6 Isobutyrate8 ± 16 ± 110 ± 2
Compound 7 Pivalate12 ± 29 ± 114 ± 3
Compound 8 Benzoate20 ± 412 ± 218 ± 4
Compound 9 Methoxycarbonyl22 ± 418 ± 425 ± 5
Compound 10 Mesylate18 ± 414 ± 320 ± 4
Compound 11 N,N-Dimethylcarbamate30 ± 625 ± 535 ± 7
Compound 12 4-Morpholinecarboxylate40 ± 835 ± 745 ± 9
This compound A Succinate (13) Succinate8 ± 14 ± 17 ± 1

Data presented is based on the findings from Amrine, C. S. M., et al. (2021).[1]

Experimental Workflow

The general workflow for the semisynthetic derivatization of verticillins at the C11 hydroxy group, followed by biological evaluation, is depicted below.

Verticillin_Derivatization_Workflow cluster_synthesis Semisynthesis cluster_bioassay Biological Evaluation Start This compound A or H Reaction Reaction in Anhydrous Solvent (e.g., Pyridine, DCM) Start->Reaction Reagent Acylating/Sulfonylating/ Carbamoylating Agent Reagent->Reaction Purification Purification (e.g., HPLC, Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Derivative C11-Modified this compound Derivative Characterization->Derivative Treatment Cell Treatment with Derivative Derivative->Treatment CellLines Cancer Cell Lines (e.g., MDA-MB-231, OVCAR3) CellLines->Treatment Assay Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Assay DataAnalysis IC50 Determination Assay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Verticillin_Signaling_Pathway cluster_nucleus Nucleus This compound C11-Verticillin Derivative HMT Histone Methyltransferases (HMTs) This compound->HMT Inhibition DNADamage DNA Damage This compound->DNADamage Induction Histones Histones HMT->Histones Methylation Chromatin Chromatin Remodeling Histones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycle Cell Cycle Arrest GeneExpression->CellCycle DNADamage->Apoptosis DNADamage->CellCycle

References

Application of Verticillin in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-grade serous ovarian cancer (HGSOC) is the most lethal gynecological malignancy, often characterized by late-stage diagnosis and the development of chemoresistance. Verticillin A, an epipolythiodioxopiperazine (ETP) alkaloid isolated from fungi, has emerged as a promising therapeutic agent, demonstrating potent cytotoxic effects against HGSOC cell lines.[1][2] This document provides detailed application notes on the use of this compound A in HGSOC research, including its mechanism of action, and comprehensive protocols for key experimental assays.

Mechanism of Action

This compound A exerts its anti-cancer effects in HGSOC cell lines primarily through the induction of oxidative stress, leading to DNA damage and subsequent apoptosis.[1] RNA-sequencing analysis of this compound A-treated HGSOC cells reveals an upregulation of genes involved in the apoptosis signaling and oxidative stress response pathways.[1][2] A key molecular event is the upregulation of the pro-apoptotic protein Bax.[1] This cascade of events ultimately leads to programmed cell death, inhibiting the proliferation of cancer cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound A in HGSOC Cell Lines
Cell LineIC50 (nM)Reference
OVSAHO60[1]
OVCAR447[1]
OVCAR845[1]

Mandatory Visualizations

Verticillin_A This compound A Oxidative_Stress Increased Oxidative Stress (ROS) Verticillin_A->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Pathway Apoptosis Signaling Pathway DNA_Damage->Apoptosis_Pathway Bax Upregulation of Bax Apoptosis_Pathway->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Signaling Pathway of this compound A in HGSOC.

cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot Seed_Viability Seed HGSOC cells Treat_Viability Treat with this compound A Seed_Viability->Treat_Viability Incubate_Viability Incubate Treat_Viability->Incubate_Viability Assay_Viability Perform SRB/MTT Assay Incubate_Viability->Assay_Viability Analyze_Viability Measure Absorbance (Determine IC50) Assay_Viability->Analyze_Viability Seed_Apoptosis Seed HGSOC cells Treat_Apoptosis Treat with this compound A Seed_Apoptosis->Treat_Apoptosis Incubate_Apoptosis Incubate Treat_Apoptosis->Incubate_Apoptosis Stain_Apoptosis Stain with Annexin V/PI Incubate_Apoptosis->Stain_Apoptosis Analyze_Apoptosis Flow Cytometry Analysis Stain_Apoptosis->Analyze_Apoptosis Seed_Western Seed HGSOC cells Treat_Western Treat with this compound A Seed_Western->Treat_Western Lyse_Western Lyse cells & Collect Protein Treat_Western->Lyse_Western SDS_PAGE SDS-PAGE & Transfer Lyse_Western->SDS_PAGE Blot_Western Probe with anti-PARP Ab SDS_PAGE->Blot_Western Detect_Western Detect Cleaved PARP Blot_Western->Detect_Western

Caption: Experimental Workflow for this compound A Studies.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is for determining the cytotoxic effects of this compound A on HGSOC cell lines.

Materials:

  • HGSOC cell lines (e.g., OVSAHO, OVCAR4, OVCAR8)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound A

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HGSOC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound A in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in HGSOC cells treated with this compound A.

Materials:

  • HGSOC cell lines

  • Complete culture medium

  • This compound A

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HGSOC cells in 6-well plates and treat with this compound A at the desired concentration (e.g., near the IC50 value) for a specified time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for PARP Cleavage

This protocol is for detecting the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Materials:

  • HGSOC cell lines

  • Complete culture medium

  • This compound A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HGSOC cells with this compound A as described for the apoptosis assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for analyzing the transcriptomic changes in HGSOC cells after this compound A treatment.

Materials:

  • HGSOC cell lines

  • This compound A

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-Seq library preparation kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • Cell Treatment and RNA Extraction: Treat HGSOC cells with this compound A and a vehicle control. Extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable results.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference human genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound A-treated cells compared to the control.

    • Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways that are significantly altered by this compound A treatment.

References

Application Notes and Protocols for Nanoparticle-Based Delivery Systems of Verticillin A to Enhance Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and characterization of nanoparticle-based delivery systems for Verticillin A, a potent anti-cancer compound with limited aqueous solubility. The described methods aim to improve its solubility and bioavailability, thereby enhancing its therapeutic potential.

Introduction

This compound A, a member of the epipolythiodioxopiperazine (ETP) class of fungal metabolites, exhibits significant cytotoxicity against various cancer cell lines.[1][2] However, its poor solubility presents a major challenge for clinical development.[1][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome this limitation. This document details two approaches: encapsulation of this compound A into pH-responsive expansile nanoparticles (eNPs) and formulation of a more soluble semi-synthetic derivative, this compound A succinate.

The encapsulation of this compound A in eNPs has been shown to maintain its potent cytotoxicity while reducing tumor burden and mitigating side effects like hepatotoxicity in vivo.[1] These pH-sensitive nanoparticles are designed to release their payload in the acidic tumor microenvironment.[4][5] Additionally, a succinate derivative of this compound A has been synthesized to improve its intrinsic solubility, and a corresponding formulation has been developed.[1][6]

Part 1: this compound A-Loaded Expansile Nanoparticles (VA-eNPs)

This section outlines the synthesis, characterization, and drug release protocols for this compound A-loaded expansile nanoparticles.

Experimental Protocols

1. Synthesis of this compound A-Loaded Expansile Nanoparticles (VA-eNPs)

This protocol is adapted from the established method for preparing drug-loaded expansile nanoparticles.[4][7][8]

  • Materials:

    • pH-responsive monomer (e.g., a custom synthesized monomer with an acid-labile ortho ester linkage)

    • Crosslinker (e.g., 1,4-O-methacryloylhydroquinone)

    • Initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

    • This compound A

    • Dichloromethane (DCM)

    • Sodium dodecyl sulfate (SDS)

    • Phosphate buffer (10 mM, pH 7.4)

    • Argon gas

    • Dialysis tubing (MWCO 10-12 kDa)

  • Procedure:

    • In a chemical fume hood, dissolve the pH-responsive monomer, crosslinker, and AIBN in dichloromethane.

    • Add this compound A to the organic phase and dissolve completely. The exact amount of this compound A should be optimized to achieve the desired drug loading.

    • Prepare an aqueous phase consisting of 10 mM phosphate buffer (pH 7.4) with a specific concentration of SDS.

    • Combine the organic and aqueous phases.

    • Sonicate the mixture under an argon atmosphere in an ice bath for 30 minutes (e.g., 1-second pulse with a 2-second delay at 20% amplitude) to form an oil-in-water emulsion.[8]

    • For larger scale production, process the emulsion using a Microfluidizer at high pressure (e.g., 15,000 PSI).[8]

    • Initiate polymerization by heating the emulsion (e.g., at 70°C for 4 hours) or via UV irradiation, depending on the initiator used.

    • After polymerization, stir the nanoparticle suspension under air for 4 hours to allow the dichloromethane to evaporate.[8]

    • Purify the VA-eNPs by dialyzing against deionized water for 48 hours, with frequent water changes, to remove unreacted monomers, SDS, and unloaded drug.

    • Lyophilize the purified VA-eNPs for long-term storage. A cryoprotectant such as sucrose may be added before freezing.[8][9]

2. Characterization of VA-eNPs

  • Particle Size and Polydispersity Index (PDI):

    • Reconstitute the lyophilized VA-eNPs in deionized water.

    • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and PDI.

  • Surface Morphology:

    • Prepare a dilute suspension of VA-eNPs in deionized water.

    • Deposit a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

    • Image the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe their size, shape, and surface morphology.

  • Drug Loading and Encapsulation Efficiency:

    • Accurately weigh a known amount of lyophilized VA-eNPs.

    • Disrupt the nanoparticles using a suitable organic solvent (e.g., acetonitrile or a mixture of DCM and methanol) to release the encapsulated this compound A.

    • Quantify the amount of this compound A in the solution using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release Study

This protocol assesses the pH-responsive release of this compound A from the eNPs.

  • Materials:

    • Lyophilized VA-eNPs

    • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.0

    • Dialysis membrane (appropriate MWCO to retain nanoparticles but allow free drug to pass)

    • Shaking incubator

  • Procedure:

    • Suspend a known amount of VA-eNPs in a specific volume of PBS (pH 7.4).

    • Place the suspension inside a dialysis bag and seal it.

    • Immerse the dialysis bag in a larger volume of PBS at both pH 7.4 and pH 5.0 in separate containers.

    • Place the containers in a shaking incubator at 37°C.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample from the release medium outside the dialysis bag.

    • Replenish the withdrawn volume with fresh PBS of the same pH to maintain sink conditions.

    • Analyze the concentration of this compound A in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time for both pH conditions.

Data Presentation
ParameterVA-eNPs (pH 7.4)VA-eNPs (pH 5.0)Reference (Free this compound A)
Physicochemical Properties
Average Particle Size (nm)40 - 60Swells 2- to 10-foldN/A
Polydispersity Index (PDI)< 0.2-N/A
Drug Loading (%)1 - 5-N/A
Encapsulation Efficiency (%)> 80-N/A
In Vitro Release Profile
Cumulative Release at 24h (%)< 20> 80100
Solubility
Aqueous Solubility (µg/mL)Significantly increased-Very low

Note: The values in this table are hypothetical and represent expected outcomes based on the literature for similar expansile nanoparticle systems.

Visualizations

VA_eNP_Workflow cluster_synthesis Synthesis cluster_purification Purification & Storage cluster_characterization Characterization cluster_release In Vitro Release Monomer Monomer & Crosslinker Emulsion Oil-in-Water Emulsion Monomer->Emulsion VA This compound A VA->Emulsion Solvent DCM Solvent->Emulsion Polymerization Polymerization Emulsion->Polymerization VA_eNP VA-eNPs Polymerization->VA_eNP Dialysis Dialysis VA_eNP->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization DLS DLS (Size, PDI) Lyophilization->DLS TEM TEM/SEM (Morphology) Lyophilization->TEM HPLC HPLC (Drug Loading) Lyophilization->HPLC Release_pH74 Release at pH 7.4 Lyophilization->Release_pH74 Release_pH50 Release at pH 5.0 Lyophilization->Release_pH50

Caption: Experimental workflow for VA-eNP synthesis and characterization.

VA_Release_Mechanism eNP_stable VA-eNP (Stable) eNP_swollen VA-eNP (Swollen) eNP_stable->eNP_swollen VA_released This compound A (Released) eNP_swollen->VA_released Drug Release

Caption: pH-triggered release mechanism of this compound A from eNPs.

Part 2: this compound A Succinate Formulation

This section provides a protocol for the formulation of a semi-synthetic, more soluble derivative of this compound A.

Experimental Protocols

1. Formulation of this compound A Succinate

This protocol is based on a method developed to improve the tolerability and delivery of this compound A.[1]

  • Materials:

    • This compound A succinate

    • Tween 80

    • Captex 200P

    • Sterile vials

    • Nitrogen gas

  • Procedure:

    • Weigh the desired amount of this compound A succinate and transfer it to a sterile vial.

    • Dry the this compound A succinate under a stream of nitrogen gas.

    • Prepare a mixture of Tween 80 and Captex 200P (e.g., in a 1:1 ratio, optimization may be required).

    • Add the required volume of the Tween 80:Captex 200P mixture to the vial containing the dried this compound A succinate to achieve the target concentration (e.g., 1 mg/mL).

    • Vortex the mixture for 30 seconds.

    • Sonicate the formulation for 30 minutes.

    • Place the vial on a shaker overnight at room temperature to ensure complete dissolution.

2. Characterization of this compound A Succinate Formulation

  • Visual Inspection:

    • Visually inspect the formulation for clarity and the absence of particulate matter.

  • Solubility Assessment:

    • Prepare serial dilutions of the formulation in an appropriate solvent (e.g., acetone).[1]

    • Analyze the samples using UPLC-HRMS or a similar sensitive analytical technique to confirm the concentration and stability of this compound A succinate in the formulation over time (e.g., at 0, 1, and 4 hours).[1]

  • In Vitro Cytotoxicity Assay:

    • Seed cancer cells (e.g., OVCAR4, OVCAR8) in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the this compound A succinate formulation in cell culture medium.

    • Treat the cells with the diluted formulations at various concentrations.

    • After a specific incubation period (e.g., 72 hours), assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay.

    • Determine the IC50 value of the formulated this compound A succinate.

Data Presentation
ParameterThis compound A Succinate FormulationFree this compound A
Formulation Properties
AppearanceClear, yellowish solutionCrystalline solid
Solubility
Aqueous Solubility (µg/mL)Greatly improvedVery low
In Vitro Efficacy
IC50 (nM) in HGSOC cellsPotent (nanomolar range)Potent (nanomolar range)

Note: The values in this table are based on findings reported in the literature.[1]

Visualizations

VAS_Formulation_Workflow cluster_characterization Characterization VAS This compound A Succinate Drying Drying under N2 VAS->Drying Mixing Vortexing & Sonication Drying->Mixing Solvents Tween 80 : Captex 200P Solvents->Mixing Formulation Final Formulation Mixing->Formulation Solubility Solubility Assessment Formulation->Solubility Cytotoxicity In Vitro Cytotoxicity Formulation->Cytotoxicity

Caption: Workflow for this compound A succinate formulation and characterization.

Part 3: Signaling Pathway of this compound A

This compound A exerts its anticancer effects through multiple mechanisms, primarily by inducing oxidative stress and epigenetic modifications.[1] It is a selective inhibitor of histone methyltransferases (HMTases), which leads to global changes in histone methylation and acetylation marks.[1][2] This epigenetic alteration, coupled with the induction of DNA damage and apoptosis, contributes to its potent cytotoxicity in cancer cells.

VerticillinA_Pathway VertA This compound A HMT Histone Methyltransferases (HMTases) VertA->HMT Inhibits ROS Reactive Oxygen Species (ROS) Production VertA->ROS Epigenome Epigenetic Modifications (Histone Methylation & Acetylation) HMT->Epigenome Regulates GeneExp Altered Gene Expression Epigenome->GeneExp Apoptosis Apoptosis GeneExp->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of this compound A's anticancer activity.

References

Application Notes and Protocols for In Vitro Testing of Verticillin Cytotoxicity in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verticillin A, a natural compound isolated from the mushroom Amanita flavorubescens, has demonstrated significant anticancer properties.[1] In the context of colon cancer, this compound A has been shown to inhibit cell survival, migration, and invasion, as well as sensitize cancer cells to apoptosis-inducing agents.[1][2] These application notes provide a comprehensive overview of the in vitro assays used to characterize the cytotoxic effects of this compound A on colon cancer cells. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound A's therapeutic potential.

Data Presentation

The cytotoxic and biological effects of this compound A on various colon cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound A in Colon Cancer and Normal Colon Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeIC50 (nmol/L)Treatment DurationAssayReference
DLD1Human Colon Cancer895.748 hoursMTT[1]
RKOHuman Colon Cancer306.548 hoursMTT[1]
CT26Murine Colon Cancer177.248 hoursMTT[1]
SW620Human Colon Carcinoma30 - 122Not SpecifiedMTT
CCD-841Normal Human Colon Epithelial666.7Not SpecifiedMTT

Table 2: Effects of this compound A on Apoptosis and Cell Cycle in SW620 Human Colon Carcinoma Cells

TreatmentConcentration (nmol/L)EffectObservationReference
This compound A10Apoptosis SensitizationSensitizes SW620 cells to TRAIL-induced cell death.[2]
This compound ANot SpecifiedCell Cycle ArrestInduces a dramatic arrest at the G2 phase of the cell cycle.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound A and the general experimental workflows for assessing its cytotoxicity.

VerticillinA_Signaling_Pathway VerticillinA This compound A cMet c-Met VerticillinA->cMet inhibits transcription BNIP3 BNIP3 VerticillinA->BNIP3 upregulates via DNA demethylation Ras Ras cMet->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration_Invasion Cell Migration & Invasion ERK->Migration_Invasion Apoptosis Apoptosis BNIP3->Apoptosis

Caption: Signaling pathways affected by this compound A in colon cancer cells.

Experimental_Workflow cluster_assays Cytotoxicity and Functional Assays cluster_molecular Molecular Analysis start Start: Colon Cancer Cell Culture treatment Treat cells with various concentrations of this compound A start->treatment MTT MTT Assay (Cell Viability) treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) treatment->CellCycle Migration Wound Healing & Transwell Assays (Migration/Invasion) treatment->Migration WesternBlot Western Blot (Protein Expression) treatment->WesternBlot qRT_PCR qRT-PCR (Gene Expression) treatment->qRT_PCR data_analysis Data Analysis and Interpretation MTT->data_analysis Apoptosis->data_analysis CellCycle->data_analysis Migration->data_analysis WesternBlot->data_analysis qRT_PCR->data_analysis

Caption: General experimental workflow for in vitro testing of this compound A.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Colon cancer cells (e.g., DLD1, RKO, SW620)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound A (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound A in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound A dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound A concentration) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated colon cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound A at the desired concentrations for the specified time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated colon cancer cells

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound A as described for the apoptosis assay.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound A.

Materials:

  • Treated and untreated colon cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against c-Met, p-ERK, ERK, BNIP3, β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

Cell Migration and Invasion Assays

a) Wound Healing (Scratch) Assay: This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

Protocol:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a scratch in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium with or without this compound A.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the wound width or area to quantify cell migration.

b) Transwell Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed cells in serum-free medium in the upper chamber.

  • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add this compound A to the upper and/or lower chambers.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invading cells under a microscope.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro evaluation of this compound A's cytotoxic effects on colon cancer cells. These assays are crucial for elucidating the compound's mechanism of action and for its further development as a potential therapeutic agent. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Induction of Apoptosis in Pancreatic Cancer Models Using Verticillin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains one of the most lethal malignancies worldwide, with a dismally low five-year survival rate. A significant contributor to its poor prognosis is the high rate of resistance to conventional therapies. Therefore, the exploration of novel therapeutic agents with distinct mechanisms of action is of paramount importance. Verticillin A, a fungal metabolite, has emerged as a promising candidate due to its potent cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and protocols for utilizing this compound A to induce apoptosis in pancreatic cancer models, offering a valuable resource for researchers in oncology and drug development.

This compound A functions as a selective inhibitor of histone methyltransferases, enzymes that play a crucial role in epigenetic regulation.[1][2] Specifically, it has been shown to decrease the levels of histone H3 lysine 9 (H3K9) trimethylation.[1] This epigenetic modification leads to the restoration of FAS expression, a key receptor involved in the extrinsic apoptosis pathway, ultimately triggering programmed cell death in pancreatic cancer cells.[1] Furthermore, this compound A can modulate the expression of other apoptosis-regulating genes, such as BAK1, BAX, and BCL2L11, by altering histone methylation patterns at their promoter regions.

These application notes will guide researchers through the necessary protocols to investigate the apoptotic effects of this compound A in both in vitro and in vivo models of pancreatic cancer.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound A in Pancreatic Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MiaPaCa-2Human Pancreatic Cancer22.7[1]
Panc02-H7Murine Pancreatic Cancer12.3[1]
Table 2: Effect of this compound A on Apoptosis-Related Protein Expression in Pancreatic Cancer Cells (Illustrative Data)
TreatmentConcentration (nM)Bax Expression (Fold Change)Bcl-2 Expression (Fold Change)
Vehicle Control01.01.0
This compound A101.80.6
This compound A252.50.3
This compound A503.20.2

Note: The data presented in Table 2 is illustrative and based on the known mechanism of this compound A. Actual results may vary and should be determined experimentally.

Table 3: Quantification of Apoptosis in Pancreatic Cancer Cells via Annexin V/PI Staining (Illustrative Data)
Cell LineTreatmentConcentration (nM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
MiaPaCa-2Vehicle Control02.51.23.7
This compound A2515.85.421.2
This compound A5028.310.138.4
Panc-1Vehicle Control03.11.54.6
This compound A2518.26.825.0
This compound A5032.512.344.8

Note: The data in Table 3 is for illustrative purposes. Researchers should perform their own experiments to obtain accurate quantitative data for their specific pancreatic cancer cell lines and experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

VerticillinA_Signaling_Pathway VerticillinA This compound A HMT Histone Methyltransferases (e.g., G9a, SUV39H1) VerticillinA->HMT inhibits H3K9me3 H3K9 Trimethylation HMT->H3K9me3 catalyzes FAS_Promoter FAS Promoter H3K9me3->FAS_Promoter represses Bax_Promoter BAX Promoter H3K9me3->Bax_Promoter represses FAS_Expression FAS Expression FAS_Promoter->FAS_Expression leads to Apoptosis Apoptosis FAS_Expression->Apoptosis induces Bax_Expression BAX Expression Bax_Promoter->Bax_Expression leads to Mitochondria Mitochondria Bax_Expression->Mitochondria targets Mitochondria->Apoptosis initiates intrinsic pathway

Caption: Signaling pathway of this compound A-induced apoptosis in pancreatic cancer.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Lines (e.g., MiaPaCa-2, Panc-1) Treatment Treat with this compound A (Dose- and Time-response) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Bax, Bcl-2, etc.) Treatment->Western_Blot Xenograft Orthotopic Pancreatic Cancer Xenograft Model Treatment_In_Vivo Administer this compound A Xenograft->Treatment_In_Vivo Tumor_Monitoring Monitor Tumor Growth Treatment_In_Vivo->Tumor_Monitoring IHC Immunohistochemistry (e.g., Ki-67, TUNEL) Tumor_Monitoring->IHC

Caption: General experimental workflow for evaluating this compound A in pancreatic cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound A on pancreatic cancer cell lines and to calculate the IC50 value.

Materials:

  • Pancreatic cancer cell lines (e.g., MiaPaCa-2, Panc-1)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound A (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound A in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound A dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound A concentration).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound A.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • This compound A

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound A (including a vehicle control) for 24-48 hours.

  • Collect both floating and adherent cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To determine the effect of this compound A on the expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3).

Materials:

  • Pancreatic cancer cells

  • This compound A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound A as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions for pancreatic cancer cell lysates are typically 1:1000 for Bax and Bcl-2. However, optimal dilutions should be determined empirically.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Orthotopic Pancreatic Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound A in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Pancreatic cancer cells (e.g., MiaPaCa-2, Panc-1)

  • Matrigel

  • Surgical instruments

  • Anesthesia

  • This compound A formulation for in vivo administration (e.g., dissolved in a suitable vehicle or encapsulated in a delivery system)

Protocol:

  • Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-2 x 10⁷ cells/mL.

  • Anesthetize the mouse.

  • Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

  • Carefully inject 50 µL of the cell suspension into the tail of the pancreas.

  • Close the peritoneum and skin with sutures.

  • Allow the tumors to establish for 7-14 days.

  • Randomize the mice into treatment and control groups.

  • Administer this compound A or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection, oral gavage). Note that systemic administration of free this compound A can be associated with toxicity.[1] Localized delivery systems, such as a drug-loaded surgical buttress, have been shown to be effective and well-tolerated.[1]

  • Monitor tumor growth regularly using non-invasive imaging (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).

Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound A presents a compelling therapeutic strategy for pancreatic cancer by inducing apoptosis through epigenetic modulation. The protocols and data provided in these application notes offer a comprehensive framework for researchers to investigate and validate the anti-cancer effects of this compound A in pancreatic cancer models. Further studies are warranted to explore its full therapeutic potential and to develop effective delivery strategies for clinical translation.

References

Application Notes and Protocols for the Fermentation and Isolation of Verticillin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of Clonostachys species (previously classified as Verticillium species) to produce verticillin analogues, followed by their extraction and purification. The methods described herein are compiled from various studies to offer a comprehensive guide for obtaining these promising cytotoxic compounds for research and drug development purposes.

I. Introduction

Verticillins are a class of epipolythiodioxopiperazine (ETP) alkaloids produced by various fungi, most notably species of Clonostachys.[1][2] These compounds have garnered significant interest due to their potent in vitro and in vivo antitumor activities.[2] The complex structure of verticillins makes their total synthesis challenging, rendering fermentation the primary method for their production. This document outlines optimized fermentation and isolation strategies to enhance the yield and purity of this compound analogues.

II. Data Presentation: Fermentation Yields

The choice of solid substrate for fermentation significantly impacts the yield of this compound analogues. The following table summarizes comparative production yields.

Fungal StrainFermentation SubstrateFermentation TimeTotal this compound Analogues Yield (mg/g of extract)Total Isolated Verticillins (mg)Reference
MSX59553Oatmeal5 weeks67.3174.8[3]
MSX59553Rice5 weeks63.3107.6[3]
Not SpecifiedRice (150g)Not Specified0.66–1.721.6–5.5[3]
Not SpecifiedNot SpecifiedNot Specified0.37–0.853.5–8.0[3]

Table 1: Comparison of this compound Analogue Yields from Solid-State Fermentation.

III. Experimental Protocols

Protocol 1: Solid-State Fermentation of Clonostachys sp.

This protocol describes the solid-state fermentation of Clonostachys sp. for the production of this compound analogues on a laboratory scale. Oatmeal has been shown to significantly enhance the production of these metabolites.[3]

Materials:

  • Clonostachys sp. culture (e.g., MSX59553, MSX51257)

  • Quaker Old Fashioned Oats or long-grain white rice

  • 250 mL Erlenmeyer flasks

  • Cotton plugs

  • Aluminum foil

  • Autoclave

  • Incubator

Procedure:

  • Media Preparation:

    • For oatmeal media: Add 10 g of Quaker Old Fashioned Oats and 15 mL of deionized water to each 250 mL Erlenmeyer flask.

    • For rice media: Add 10 g of long-grain white rice and 15 mL of deionized water to each 250 mL Erlenmeyer flask.

  • Sterilization: Seal the flasks with cotton plugs and cover with aluminum foil. Autoclave at 121°C for 30 minutes. Allow the flasks to cool to room temperature.

  • Inoculation: Inoculate each flask with a small piece (approximately 1 cm²) of an actively growing Clonostachys sp. culture from a potato dextrose agar (PDA) plate.

  • Incubation: Incubate the flasks at 22-25°C in the dark. Optimal production of this compound D has been observed to peak between 15 and 25 days.[4] For other this compound analogues, a fermentation time of 11 to 14 days has been found to be effective.[4][5]

  • Monitoring: Visually inspect the flasks periodically for fungal growth and signs of contamination. The fungal mycelium should fully colonize the solid substrate.

Protocol 2: Extraction of this compound Analogues

This protocol details the solvent extraction of this compound analogues from the fungal biomass produced during solid-state fermentation.

Materials:

  • Fermented substrate from Protocol 1

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc) or Chloroform (CHCl₃)

  • Spatula

  • Shaker

  • Vacuum filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting and Initial Extraction:

    • To each flask containing the fermented substrate, add 60 mL of a 1:1 mixture of methanol and ethyl acetate (or chloroform).[6]

    • Using a spatula, break up the solid culture to ensure thorough solvent penetration.[6]

    • Place the flasks on a shaker and agitate at 100 rpm overnight (approximately 16 hours) at room temperature.[6]

  • Filtration:

    • Filter the mixture through a Büchner funnel under vacuum to separate the extract from the solid residue.[6]

    • Wash the remaining residue with a small volume of methanol to recover any remaining metabolites.[6]

  • Liquid-Liquid Partitioning:

    • Combine the filtrates and transfer to a separatory funnel.

    • Add 90 mL of the primary extraction solvent (EtOAc or CHCl₃) and 150 mL of water.[6]

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (bottom layer if using CHCl₃, top layer if using EtOAc) will contain the this compound analogues.

    • Collect the organic layer.

  • Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.

Protocol 3: Isolation and Purification of this compound Analogues

This protocol describes a general approach to the purification of this compound analogues from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC). For some verticillins, like this compound D, purification can be achieved without the need for HPLC if it is the predominant analogue produced.[4]

Materials:

  • Crude extract from Protocol 2

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • HPLC system with a preparative or semi-preparative column (e.g., C18)

  • UV detector

Procedure:

  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

    • Collect fractions and monitor the separation using TLC.

    • Combine fractions containing the desired this compound analogues based on their TLC profiles.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Further purify the enriched fractions by preparative or semi-preparative HPLC.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The specific gradient will need to be optimized based on the specific this compound analogues being targeted.

    • Flow Rate: Adjust the flow rate according to the column dimensions.

    • Detection: Monitor the elution at a suitable wavelength, such as 233 nm.[7]

    • Collect the peaks corresponding to the individual this compound analogues.

  • Purity Verification:

    • Assess the purity of the isolated compounds using analytical HPLC and spectroscopic methods such as NMR and mass spectrometry.

IV. Visualization

Proposed Biosynthetic Pathway of this compound A

The biosynthesis of verticillins, like other ETP alkaloids, is believed to originate from non-ribosomal peptide synthetases (NRPS). The proposed pathway for this compound A involves the dimerization of two L-tryptophan molecules, followed by a series of enzymatic modifications to form the complex polycyclic structure.[1]

Verticillin_A_Biosynthesis L_Trp 2x L-Tryptophan Dimerization NRPS-mediated Dimerization L_Trp->Dimerization Intermediate1 Dioxopiperazine Intermediate Dimerization->Intermediate1 Sulfurization Sulfurization Intermediate1->Sulfurization Intermediate2 Thiolated Intermediate Sulfurization->Intermediate2 Oxidation Oxidation Intermediate2->Oxidation Intermediate3 Disulfide Bridge Formation Oxidation->Intermediate3 Tailoring Tailoring Enzymes (e.g., P450s) Intermediate3->Tailoring Verticillin_A This compound A Tailoring->Verticillin_A Verticillin_Workflow Start Clonostachys sp. Culture Fermentation Solid-State Fermentation (Oatmeal/Rice, 11-25 days) Start->Fermentation Extraction Solvent Extraction (MeOH/EtOAc) Fermentation->Extraction Partitioning Liquid-Liquid Partitioning (EtOAc/H2O) Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Column_Chrom Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractions Enriched Fractions Column_Chrom->Fractions HPLC Preparative HPLC (C18) Fractions->HPLC Pure_Compound Pure this compound Analogues HPLC->Pure_Compound Analysis Purity Analysis (NMR, MS) Pure_Compound->Analysis

References

Application Notes & Protocols for UPLC-MS Analysis of Verticillin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verticillins are a class of epipolythiodioxopiperazine (ETP) alkaloids produced by various fungal species, notably from the genus Clonostachys.[1][2][3] These natural products have garnered significant interest within the scientific community due to their potent cytotoxic and anticancer activities.[3][4][5] As research into the therapeutic potential of Verticillins and their analogues progresses, robust and sensitive analytical methods are crucial for their detection, quantification, and characterization in various matrices, including fungal cultures and biological samples.[4][6][7]

This document provides detailed application notes and protocols for the analysis of Verticillin production using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). UPLC-MS offers high resolution, sensitivity, and speed, making it an ideal platform for the analysis of complex fungal extracts and for pharmacokinetic studies.[8][9][10] The methodologies outlined below are compiled from established research and are intended to serve as a comprehensive guide for researchers in this field.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and reproducible results. The primary goal is to efficiently extract Verticillins from the sample matrix while minimizing interferences.

a) From Fungal Cultures (e.g., solid media like oatmeal):

  • Extraction:

    • Homogenize the fungal culture grown on solid media.[9]

    • Extract the homogenized culture with an organic solvent mixture. A common choice is a 1:1 solution of methanol (MeOH) and dioxane.[8][9]

    • Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the analytes.

    • Combine the organic extracts.

  • Defatting and Concentration:

    • Partition the combined organic extract against a non-polar solvent like hexane to remove lipids and other non-polar interferences.[9]

    • Collect the polar layer containing the Verticillins.

    • Evaporate the solvent under reduced pressure or using a nitrogen blowdown evaporator to concentrate the sample.[11]

  • Reconstitution:

    • Reconstitute the dried extract in a solvent compatible with the UPLC mobile phase, such as a 1:1 mixture of methanol and dioxane or acetonitrile/water.[9][11] The final concentration should be adjusted to fall within the linear range of the UPLC-MS method.[9]

b) From Biological Matrices (e.g., mouse plasma):

  • Protein Precipitation:

    • To 100 μL of plasma, add a precipitating agent like acetonitrile (ACN).[4]

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection and Injection:

    • Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS analysis.[4]

    • A 20 μL injection volume is typically used.[4]

UPLC-MS/MS Method

This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of Verticillins.

a) Chromatographic Conditions:

ParameterValue
UPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)[8][9]
Column Temperature 40 °C[8][9]
Mobile Phase A Water with 0.1% Formic Acid[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.3 mL/min[8][9]
Gradient Start with 15% B, increase to 100% B over 10 minutes.[8]
Injection Volume 3-20 µL[4][8]
Total Run Time Approximately 10-15 minutes[8]

b) Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Thermo Fisher Q Exactive Plus, Thermo LTQ Orbitrap-XL, or equivalent[8][9]
Ionization Source Heated Electrospray Ionization (HESI)[9]
Polarity Positive Ion Mode[4]
Scan Range (m/z) 150 - 2000[8]
Resolution 70,000 (for high-resolution mass spectrometry)[8]
MS/MS Fragmentation Higher-energy C-trap dissociation (HCD) with a collision energy of 35 (arbitrary units)[8]

c) Quantification Parameters for this compound A:

For targeted quantitative analysis of this compound A, the following parameters can be used:

ParameterValue
Precursor Ion (m/z) 697.18[4]
Product Ions (m/z) 383.29 and 615.35[4]
Internal Standard (IS) Hesperetin (m/z 303.06 → 153.01)[4]

Data Presentation

Quantitative data from UPLC-MS analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: UPLC-MS/MS Method Validation Parameters for this compound A in Mouse Plasma [4]

ParameterResult
Linearity Range 1 - 1000 nM
Correlation Coefficient (r²) > 0.99
Within-day Precision (%CV) < 9%
Between-day Precision (%CV) < 9%
Accuracy 90 - 105%

Table 2: Relative Production of this compound Analogues in Different Fungal Strains and Media [8]

Fungal StrainGrowth MediumRelative Production (%) of this compound ARelative Production (%) of this compound D
MSX59553OatmealHighModerate
MSX59553RiceLowLow
MSX79542OatmealModerateHigh
MSX79542RiceVery LowLow

Note: "Relative Production" is normalized to the highest peak area of a specific this compound analogue across all tested conditions.

Mandatory Visualizations

To further clarify the experimental processes and biological context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_uplc_ms UPLC-MS Analysis fungal_culture Fungal Culture (e.g., on Oatmeal Agar) homogenization Homogenization fungal_culture->homogenization extraction Solvent Extraction (MeOH:Dioxane 1:1) homogenization->extraction defatting Defatting (Hexane Partitioning) extraction->defatting concentration Concentration (Evaporation) defatting->concentration reconstitution Reconstitution (in Mobile Phase) concentration->reconstitution autosampler Autosampler Injection reconstitution->autosampler uplc_column UPLC Separation (C18 Column) autosampler->uplc_column ms_detection Mass Spectrometry (HESI, Positive Mode) uplc_column->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis final_results Quantitative Data (Tables & Charts) data_analysis->final_results Results

Caption: Experimental workflow for the UPLC-MS analysis of this compound production from fungal cultures.

G cluster_pathway Simplified Putative Biosynthetic Pathway of this compound amino_acids Amino Acid Precursors (e.g., L-Tryptophan, L-Serine) nrps Nonribosomal Peptide Synthetase (NRPS) 'verP' gene product amino_acids->nrps dimeric_intermediate Dimeric Peptide Intermediate nrps->dimeric_intermediate tailoring_enzymes Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) dimeric_intermediate->tailoring_enzymes verticillin_monomer This compound Monomer Intermediate dimeric_intermediate->verticillin_monomer Modification tailoring_enzymes->verticillin_monomer dimerization Dimerization & Sulfur Bridge Formation verticillin_monomer->dimerization verticillin_a This compound A dimerization->verticillin_a

Caption: Simplified overview of the putative biosynthetic pathway of this compound.

References

Application Notes and Protocols: Synthesis of Verticillin A Succinate for Enhanced Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verticillin A, a potent epipolythiodioxopiperazine (ETP) alkaloid, exhibits significant anticancer activity but is hindered by poor aqueous solubility, limiting its therapeutic development. To address this, a succinate ester of this compound A has been synthesized to enhance its solubility and improve its druggability. This document provides detailed protocols for the semi-synthesis of this compound A succinate, its characterization, and a summary of its improved solubility. Additionally, the underlying mechanism of action of this compound A, involving the inhibition of histone methyltransferases and induction of apoptosis, is outlined. These application notes are intended to guide researchers in the preparation and evaluation of this promising anticancer agent.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. This compound A, a fungal metabolite, has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1] Its complex dimeric structure, featuring a bis-pyrroloindoline core and a disulfide bridge, is crucial for its biological activity. However, the clinical translation of this compound A is hampered by its low solubility in aqueous media.

Prodrug strategies are commonly employed to overcome the physicochemical limitations of parent drug molecules. The synthesis of a succinate ester of this compound A introduces a carboxylic acid moiety, which can be deprotonated at physiological pH, thereby significantly increasing its aqueous solubility. This modification is designed to improve the pharmacokinetic properties of the compound without compromising its potent anticancer effects. Recent studies have shown that this compound A succinate retains nanomolar cytotoxicity while exhibiting greatly improved solubility.

This document details the semi-synthesis of this compound A succinate from its parent compound, this compound A. It provides a step-by-step experimental protocol, characterization data, and a discussion of the relevant biological pathways affected by this compound A.

Data Presentation

Table 1: Solubility of this compound A and this compound A Succinate

While direct comparative studies providing quantitative solubility data in a single table are limited in the available literature, the information gathered from various sources strongly indicates a significant enhancement in the solubility of this compound A succinate compared to this compound A. Stock solutions for in vitro and in vivo studies are typically prepared in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The improved solubility of the succinate derivative is a key attribute highlighted in the literature.

CompoundSolventConcentrationNotes
This compound ADMSO/Acetonitrile (1:1, v/v)0.5 mg/mL (0.72 mM)Stock solution for experimental use. Limited aqueous solubility noted.
This compound A SuccinateAcetonitrile/DMSO2 mg/mLStock solution for experimental use, indicating higher solubility.
This compound A SuccinateAcetone2 mg/mL (approx.)A standard solution was prepared by dissolving 5.90 mg in 2.95 mL.

Experimental Protocols

Semi-synthesis of this compound A Succinate

This protocol is adapted from the supplementary information of "Semisynthetic Derivatives of the this compound Class of Natural Products through Acylation of the C11 Hydroxy Group" by Amrine et al. (2021). The synthesis involves the esterification of the C11 hydroxyl group of this compound A with succinic anhydride.

Materials:

  • This compound A

  • Succinic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound A (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (3.0 eq) and 4-(dimethylamino)pyridine (DMAP) (1.5 eq).

  • Add anhydrous pyridine to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound A succinate as a solid.

Characterization of this compound A Succinate

The structure and purity of the synthesized this compound A succinate should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the presence of the succinate moiety and the overall structure of the molecule. The appearance of new signals corresponding to the succinyl group and shifts in the signals around the C11 position are expected.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis should be performed to confirm the molecular formula of the product.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC.

Visualization of Workflow and Signaling Pathway

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound A succinate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification verticillin_a This compound A reagents Succinic Anhydride, DMAP, Pyridine in DCM reaction Stir at Room Temperature reagents->reaction quench Quench with 1 M HCl reaction->quench extraction Extract with DCM quench->extraction wash Wash with Brine extraction->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product This compound A Succinate chromatography->product

Caption: Workflow for the synthesis of this compound A succinate.

Signaling Pathway of this compound A

This compound A exerts its anticancer effects primarily through the inhibition of histone methyltransferases (HMTases), leading to the induction of apoptosis. The diagram below depicts this signaling cascade.

signaling_pathway verticillin_a This compound A hmt Histone Methyltransferases (e.g., G9a, SUV39H1/2) verticillin_a->hmt Inhibits h3k9me Histone H3 Lysine 9 (H3K9) Methylation hmt->h3k9me Promotes fas_gene FAS Gene Expression h3k9me->fas_gene Represses apoptosis Apoptosis fas_gene->apoptosis Induces

Caption: this compound A signaling pathway leading to apoptosis.

Conclusion

The semi-synthesis of this compound A succinate represents a promising strategy to enhance the therapeutic potential of this compound A by improving its solubility. The protocols and information provided herein offer a comprehensive guide for researchers working on the development of this and similar natural product-based anticancer agents. Further investigation into the pharmacokinetics and in vivo efficacy of this compound A succinate is warranted to fully elucidate its clinical potential.

References

Evaluating the Efficacy of Verticillin in Preclinical Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the in vivo efficacy of Verticillin, a potent anti-tumor agent, using xenograft models. This compound, a member of the epipolythiodioxopiperazine (ETP) class of fungal metabolites, has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] Recent preclinical studies have highlighted its potential as a chemotherapeutic agent, particularly in challenging malignancies such as high-grade serous ovarian cancer (HGSOC) and pancreatic cancer.[2][3][4]

Mechanism of Action

This compound A, the most studied analog, exerts its anti-tumor effects through a multi-faceted mechanism. It is a selective inhibitor of histone methyltransferases (HMTases), leading to epigenetic modifications that play a crucial role in apoptosis.[1][5] Key mechanisms include the induction of DNA damage and the generation of reactive oxygen species (ROS), which collectively trigger programmed cell death.[3][6] Studies have shown that this compound A can alter global histone methylation and acetylation marks, further supporting its role as an epigenetic modifier.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo xenograft studies evaluating the efficacy of this compound A and its derivatives.

Table 1: Efficacy of this compound A in Ovarian Cancer Xenograft Models

Cancer TypeXenograft ModelTreatmentDosing RegimenKey FindingsReference
High-Grade Serous Ovarian CancerOVCAR8-RFP IntraperitonealThis compound A0.25 mg/kg, twice weekly for 4 weeks (intraperitoneal)Significant reduction in tumor burden.[1]
High-Grade Serous Ovarian CancerOVCAR8-RFP IntraperitonealThis compound A encapsulated in expansile nanoparticles (eNP-VA)0.5 mg/kg, every 2 days for 14 days (intraperitoneal)Significant decrease in tumor growth with reduced liver toxicity compared to free drug.[1][3][4]
High-Grade Serous Ovarian CancerAthymic nude miceThis compound A0.1, 0.25, 0.5, and 1.0 mg/kg (intraperitoneal injection every 2 days for 14 days)Tolerability studies to optimize formulation and delivery.[7]
High-Grade Serous Ovarian CancerAthymic nude miceThis compound A succinateMolar equivalent doses of 0.114, 0.285, 0.570, and 1.14 mg/kg (intraperitoneal injection every 2 days for 14 days)Improved solubility and nanomolar cytotoxicity.[7]

Table 2: Efficacy of this compound A in Pancreatic Cancer Xenograft Models

Cancer TypeXenograft ModelTreatmentDosing RegimenKey FindingsReference
Pancreatic CancerPanc02-H7 SubcutaneousThis compound A-loaded surgical buttress (low dose)100 µg (equivalent to 5 mg/kg)40% reduction in tumor recurrence at day 12.[2][8]
Pancreatic CancerPanc02-H7 SubcutaneousThis compound A-loaded surgical buttress (high dose)800 µg (equivalent to 40 mg/kg)80% reduction in tumor recurrence at day 12.[2][8]
Pancreatic CancerC57BL/6 mice (MTD study)This compound A (free drug)Single intraperitoneal injection of 0, 1, 2, 3, and 5 mg/kgToxicity observed at 3 mg/kg.[2][8]
Pancreatic CancerC57BL/6 mice (MTD study)This compound A-loaded surgical buttressSubcutaneous implantation with doses up to 800 µg (40 mg/kg)Well-tolerated with no significant weight loss or clinical deterioration.[2][8]

Experimental Protocols

Protocol 1: General Subcutaneous Xenograft Model for Evaluating this compound Efficacy

This protocol outlines the establishment of a subcutaneous xenograft model, a widely used method for assessing the efficacy of anti-cancer agents.

Materials:

  • Cancer cell line of interest (e.g., OVCAR8, Panc02-H7)

  • Immunodeficient mice (e.g., athymic nude, NOD-SCID)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • This compound A or its derivatives

  • Vehicle for drug formulation (e.g., DMSO, Cremophor EL, or specialized nanoparticle formulations)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic agent

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA and wash with PBS.

    • Perform a cell count and assess viability (should be >95%).

    • Resuspend cells in PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration:

    • Randomize mice into treatment and control groups.

    • Prepare the this compound formulation. For systemic administration, dissolve in a suitable vehicle. For local delivery, specialized formulations like drug-loaded buttresses can be used.[2][8]

    • Administer the drug according to the planned dosing schedule (e.g., intraperitoneal injection, intravenous injection, or subcutaneous implantation). The control group should receive the vehicle alone.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 2: Intraperitoneal Xenograft Model for Ovarian Cancer

This model is particularly relevant for ovarian cancer, which often disseminates within the peritoneal cavity.

Materials:

  • Ovarian cancer cell line (e.g., OVCAR8-RFP for fluorescent imaging)

  • Immunodeficient mice

  • Materials for cell culture and preparation as in Protocol 1.

  • This compound formulation (e.g., free drug or nanoparticle-encapsulated)

  • In vivo imaging system (for fluorescently labeled cells)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of ovarian cancer cells in PBS.

  • Tumor Implantation: Inject 5 x 10^6 OVCAR8-RFP cells in 200 µL of PBS intraperitoneally into each mouse.[3]

  • Tumor Growth Monitoring: Monitor tumor growth using an in vivo imaging system to detect the fluorescent signal from the cancer cells.[3]

  • Drug Administration: Once tumors are established (typically 4 weeks post-injection), begin treatment with this compound or vehicle control via intraperitoneal injection according to the desired schedule.[3]

  • Efficacy Evaluation: Quantify tumor burden by measuring the average radiant efficiency of the fluorescent signal. Monitor animal weight and overall health. At the study endpoint, tumors can be harvested for further analysis.[3]

Visualizations

Signaling Pathways

// Nodes this compound [label="this compound A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMT [label="Histone Methyltransferases (HMTases)\ne.g., G9a", fillcolor="#FBBC05", fontcolor="#202124"]; Histone_Mod [label="Altered Histone Methylation\n(e.g., ↓H3K9me2/3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage\n(↑γH2A.X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Genes [label="Modulation of\nApoptosis-Regulating Genes\n(e.g., ↑Bax, ↓Bcl-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> HMT [label="Inhibition", fontcolor="#5F6368"]; HMT -> Histone_Mod [style=dashed, arrowhead=none]; Histone_Mod -> Gene_Expression; this compound -> ROS; ROS -> DNA_Damage; Gene_Expression -> Apoptosis_Genes; DNA_Damage -> Apoptosis; Apoptosis_Genes -> Apoptosis; } dot Caption: this compound A's mechanism of action.

Experimental Workflow

// Nodes Cell_Culture [label="1. Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Prep [label="2. Cell Preparation &\nViability Check", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="3. Tumor Cell Implantation\n(Subcutaneous or Intraperitoneal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="4. Tumor Establishment &\nBaseline Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="5. Randomization into\nTreatment & Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="6. This compound Administration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="7. Monitor Tumor Growth,\nBody Weight & Health", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="8. Endpoint Analysis:\nTumor Weight, Histology", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Cell_Prep; Cell_Prep -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; } dot Caption: General workflow for in vivo xenograft studies.

Conclusion

In vivo xenograft models are indispensable tools for the preclinical evaluation of novel anti-cancer agents like this compound. The protocols and data presented here provide a framework for designing and executing robust studies to assess the efficacy of this compound and its derivatives. Careful consideration of the tumor model, drug formulation, and dosing regimen is critical for obtaining meaningful and translatable results. The unique mechanism of action of this compound, involving epigenetic modification and induction of oxidative stress, offers a promising avenue for the development of new cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Verticillin Solubility Enhancement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Verticillin.

Frequently Asked Questions (FAQs)

Q1: My this compound A sample is not dissolving in aqueous buffers. What is known about its solubility?

A1: this compound A, and most other this compound analogues, exhibit poor aqueous solubility. They are known to be insoluble in ether and methanol, often precipitating as an off-white or yellow powder[1]. This low solubility is a significant challenge for in vitro and in vivo studies[2][3][4]. For experimental work, this compound A is often dissolved in dimethyl sulfoxide (DMSO) before further dilution in aqueous media[5].

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility issues?

A2: Yes, the low aqueous solubility of this compound can lead to precipitation in cell culture media, resulting in an inaccurate final concentration and, consequently, inconsistent experimental outcomes. It is crucial to ensure that the final concentration of the organic solvent (like DMSO) used to dissolve this compound is low enough to be tolerated by the cells and that the this compound remains in solution.

Q3: Are there any derivatives of this compound with improved aqueous solubility?

A3: Yes, semisynthetic derivatives have been developed to enhance solubility. This compound A succinate and this compound A acetate are two such examples that have been reported to have greatly improved solubility compared to the parent compound[1][4][5]. This compound D, an analogue with two additional hydroxyl groups, is also suggested to have higher solubility[5].

Q4: What formulation strategies can be employed to improve the aqueous solubility of this compound?

A4: Several strategies can be used to enhance the aqueous solubility and bioavailability of poorly soluble drugs like this compound. These include:

  • Chemical Modification: Creating more soluble prodrugs, such as this compound A succinate[4][5].

  • Nanoparticle Encapsulation: Formulating this compound into nanoparticles can improve its solubility and delivery[2][3][4][6].

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Q5: How does improving the solubility of this compound affect its therapeutic potential?

A5: Enhancing the aqueous solubility of this compound is crucial for its development as a therapeutic agent. Improved solubility can lead to better bioavailability, more consistent in vivo efficacy, and reduced toxicity[4]. For instance, a nanoencapsulated formulation of this compound A showed significant results in a murine model of ovarian cancer while reducing liver toxicity[4].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer The concentration of this compound exceeds its solubility limit in the buffer.1. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for your experiment. 2. Consider using a formulation strategy to enhance solubility, such as cyclodextrin complexation or preparing a solid dispersion.
Low bioavailability in animal studies Poor absorption due to low solubility in gastrointestinal fluids.1. Utilize a solubility-enhancing formulation such as a nanoparticle suspension or a solid dispersion. 2. Consider using a more soluble derivative, like this compound A succinate, for in vivo studies[5].
High variability in in vitro assay results Inconsistent dissolution or precipitation of this compound in the assay medium.1. Prepare stock solutions in an appropriate organic solvent and ensure rapid and uniform mixing when diluting into aqueous media. 2. Visually inspect for any precipitation before and during the experiment. 3. Use a formulation with improved solubility to ensure a homogenous concentration.

Quantitative Data on this compound Solubility

While specific aqueous solubility values for this compound A and its derivatives are not widely published in the literature, the following table summarizes the qualitative and semi-quantitative information available.

CompoundFormulation/SolventReported Solubility/Observation
This compound A Aqueous solutionsPoorly soluble, precipitates as an off-white/yellow powder[1].
This compound A Ether and MethanolInsoluble[1].
This compound A Acetate Aqueous solutionsIncreased aqueous solubility reported[1].
This compound A Succinate Aqueous solutionsGreatly improved solubility reported[4][5].
This compound D Aqueous solutionsSuggested to have higher solubility than this compound A[5].

Experimental Protocols

The following are detailed methodologies for key experimental techniques to improve the solubility of poorly soluble compounds like this compound. Note that these are general procedures and may require optimization for this compound specifically.

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)

  • A common solvent that dissolves both this compound and the polymer (e.g., a mixture of ethanol and a suitable buffer)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the this compound and the polymer in a minimal amount of the selected common solvent in a round-bottom flask. Gentle heating and sonication may be applied to facilitate dissolution.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue the evaporation until a solid film or mass is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Grind the solid mass using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Characterization: The successful formation of a solid dispersion can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR). The dissolution rate of the solid dispersion should be compared to that of the pure drug.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water or a water-ethanol mixture

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of the water or water-ethanol mixture to form a paste.

  • Add the this compound to the cyclodextrin paste.

  • Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The paste should be kept consistent by adding small amounts of the liquid if necessary.

  • Dry the resulting paste in a vacuum oven at a controlled temperature until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared inclusion complex in a desiccator.

Characterization: The formation of the inclusion complex can be verified using DSC, XRD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy. The aqueous solubility and dissolution rate of the complex should be determined and compared to the pure drug.

Protocol 3: General Workflow for this compound Nanoparticle Formulation

Objective: To improve the solubility and bioavailability of this compound by encapsulating it within nanoparticles.

Workflow:

  • Selection of Nanocarrier: Choose an appropriate nanocarrier system based on the desired properties (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles).

  • Preparation of Nanoparticles:

    • Dissolve this compound and the chosen polymer/lipid in a suitable organic solvent.

    • This organic phase is then emulsified in an aqueous phase containing a surfactant or stabilizer.

    • The emulsion is then subjected to a process to form nanoparticles, such as high-pressure homogenization, sonication, or solvent evaporation.

  • Purification: The resulting nanoparticle suspension is purified to remove any unencapsulated drug and residual organic solvent, often through centrifugation or dialysis.

  • Characterization: The nanoparticles are characterized for their size, size distribution, surface charge (zeta potential), drug loading, and encapsulation efficiency.

  • In Vitro Release Studies: The release profile of this compound from the nanoparticles is studied in a suitable release medium.

  • Lyophilization (Optional): The nanoparticle suspension can be lyophilized to produce a stable powder formulation for long-term storage.

Visualizations

Signaling Pathway of this compound A

This compound A is known to be a selective inhibitor of histone methyltransferases (HMTases), particularly SUV39H1 and G9a. This inhibition leads to a reduction in the methylation of histone H3 at lysine 9 (H3K9), which is a marker for transcriptionally silent chromatin. The subsequent decrease in H3K9 trimethylation (H3K9me3) can lead to the re-expression of tumor suppressor genes and pro-apoptotic proteins. Additionally, this compound A has been shown to suppress the MEK/ERK signaling pathway.

VerticillinA_Pathway VerticillinA This compound A SUV39H1 SUV39H1 VerticillinA->SUV39H1 G9a G9a VerticillinA->G9a MEK MEK VerticillinA->MEK H3K9me3 H3K9 Trimethylation SUV39H1->H3K9me3 G9a->H3K9me3 Apoptosis Apoptosis H3K9me3->Apoptosis ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation Solubility_Enhancement_Workflow Start Poorly Soluble This compound Strategy Select Strategy Start->Strategy ChemMod Chemical Modification (e.g., Succinate Ester) Strategy->ChemMod Nano Nanoparticle Formulation Strategy->Nano SD Solid Dispersion Strategy->SD CD Cyclodextrin Complexation Strategy->CD Prepare Prepare Formulation ChemMod->Prepare Nano->Prepare SD->Prepare CD->Prepare Characterize Characterize (DSC, XRD, etc.) Prepare->Characterize SolubilityTest Aqueous Solubility & Dissolution Test Characterize->SolubilityTest Evaluate Evaluate Results SolubilityTest->Evaluate Optimized Optimized Formulation Evaluate->Optimized Successful Reiterate Reiterate/Refine Evaluate->Reiterate Needs Improvement Reiterate->Strategy

References

Optimizing fermentation conditions to enhance Verticillin yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the yield of Verticillin, a class of epipolythiodioxopiperazine (ETP) alkaloids with potent cytotoxic properties.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

A1: Verticillins are fungal secondary metabolites known for their complex structures and significant anti-tumor activity.[3][4][5] Production is often challenging due to the low yields from natural fungal fermentation, which has historically hampered its development for preclinical and clinical studies.[4][6] The biosynthesis of these compounds occurs during the stationary phase of fungal growth, making the process sensitive to nutrient limitations and environmental stressors.[7]

Q2: Which fungal genera are known producers of this compound?

A2: Historically, this compound and its analogues have been isolated from fungi identified as belonging to the genera Gliocladium, Penicillium, and Verticillium.[2] However, recent molecular sequencing has clarified the taxonomy, suggesting that most producing strains actually belong to the genus Clonostachys (family Bionectriaceae).[3][8] Misidentification can occur due to morphological similarities between these genera.[2][8]

Q3: What is the single most effective change I can make to my culture medium to improve this compound yield?

A3: Switching to an oatmeal-based solid medium has been shown to significantly enhance the production of this compound analogues.[1][2][9] In comparative studies, oatmeal-based media resulted in substantially higher yields compared to rice media or various standard agar media like Potato Dextrose Agar (PDA) and Sabouraud Dextrose Agar (SDA).[2] In one study, fermentation on oatmeal increased the yield of key analogues from 5-10 mg every 6 weeks to 50-150 mg per month.[1][9]

Q4: How long should fermentation be carried out for optimal yield?

A4: Optimization studies have successfully reduced the required fermentation time. While initial protocols required 5 weeks, peak production on optimized media like oatmeal can be achieved in approximately 10 to 14 days.[1][10] A time-course study is recommended to determine the peak production window for your specific strain and conditions, with analysis at time points such as 5, 10, 15, and 20 days.[10]

Q5: Are there specific analytical techniques recommended for monitoring this compound production?

A5: Yes, a technique called the droplet-liquid microjunction-surface sampling probe (droplet probe) coupled with UPLC-MS allows for in-situ chemical analysis directly from the surface of solid cultures.[1][9] This method is non-destructive and facilitates rapid screening of different media and fermentation conditions without requiring full-scale extractions for each sample.[11]

Troubleshooting Guide

This section addresses common problems encountered during this compound fermentation experiments.

Issue 1: Very Low or No Detectable this compound Yield

Possible Cause Troubleshooting Action
Incorrect Fungal Strain Confirm the identity of your fungal strain using molecular sequencing (DNA barcoding). Not all strains, even within a producing genus, will biosynthesize Verticillins efficiently.[3] For example, studies on Verticillium dahliae failed to detect genes responsible for this compound biosynthesis.[3]
Suboptimal Culture Medium Switch to a solid oatmeal-based medium, which has empirically been shown to produce the highest yields.[2][11] Media such as PDA, SDA, and MEA have shown little to no this compound production in some strains.[2]
Incorrect Growth Phase This compound is a secondary metabolite, meaning it is typically produced during the stationary phase when nutrient levels become limited.[7] Ensure the fermentation is carried out long enough to enter this phase (e.g., >10 days).[10]
Inappropriate Physical Parameters Optimize critical fermentation parameters such as temperature, pH, and aeration.[12][13] Most fungal cultures are maintained at room temperature (e.g., 25-30°C).[12] The ideal pH is typically slightly acidic to neutral for fungal growth.[12]
Silent Biosynthetic Gene Cluster The biosynthetic gene clusters (BGCs) for secondary metabolites can remain "silent" under standard lab conditions.[14] Employ the OSMAC (One Strain, Many Compounds) approach by systematically altering media components and physical parameters to trigger gene expression.[2]

Issue 2: Inconsistent Yield Between Batches

Possible Cause Troubleshooting Action
Inoculum Variability Standardize the inoculum preparation. Use a consistent amount of a fresh, actively growing seed culture for each fermentation flask to ensure uniform starting conditions.
Media Inconsistency Prepare media in a single large batch whenever possible to avoid variations. Ensure all components are fully dissolved and evenly distributed before autoclaving and dispensing.
Extraction Inefficiency Ensure the extraction protocol is followed precisely. Inconsistent solvent volumes, extraction times, or drying procedures can lead to variable final yields. A modified, greener protocol has been shown to increase isolation yields by 30-45%.[10]
Environmental Fluctuations Maintain constant temperature and humidity in the incubation area. Minor fluctuations can impact fungal metabolism and secondary metabolite production.[15]

Experimental Protocols & Data

Protocol 1: this compound Production on Oatmeal Solid Medium

This protocol is adapted from methodologies shown to enhance this compound production.[2][10]

  • Media Preparation: For each 250 mL Erlenmeyer flask, add 25 g of regular oatmeal and 50 mL of deionized water.

  • Sterilization: Autoclave the flasks at 121°C for 30 minutes. Allow them to cool to room temperature.

  • Inoculation: Inoculate each flask with a standardized plug or suspension from a fresh seed culture of the Clonostachys strain.

  • Incubation: Incubate the flasks under static conditions at room temperature (~25°C) for 11-14 days.

  • Extraction:

    • After incubation, add 150 mL of ethyl acetate to each flask.

    • Let the flasks stand for 24 hours for complete extraction.

    • Filter the mixture to separate the fungal biomass from the organic solvent.

    • Concentrate the ethyl acetate extract in vacuo to obtain the crude extract.

  • Analysis: Analyze the crude extract using UPLC-MS or HPLC to quantify this compound yield.

Data Presentation: Media Comparison for this compound Production

The following table summarizes the impact of different solid media on this compound yield from Clonostachys sp. strain MSX59553.

Media TypeKey ComponentsRelative this compound Yield (Normalized)Fermentation Time
Oatmeal Medium Oatmeal, Water100% 11 Days
Rice Medium White Rice, Water65-75%5 Weeks
Potato Dextrose Agar (PDA) Potato Starch, Dextrose, Agar< 5%5 Weeks
Sabouraud Dextrose Agar (SDA) Dextrose, Peptone, Agar< 5%5 Weeks
Malt Extract Agar (MEA) Malt Extract, Peptone, Agar< 5%5 Weeks

Data compiled from studies showing oatmeal significantly outperforms other media for this compound production.[1][2]

Visualizations

Experimental Workflow for Optimization

This diagram outlines the systematic approach to optimizing this compound production.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Fermentation cluster_2 Phase 3: Analysis & Yield Enhancement Strain Strain Selection (e.g., Clonostachys sp.) Media Media Screening (OSMAC Approach) Strain->Media Inoculate Ferment Solid-State Fermentation (11-14 Days) Media->Ferment Time Time-Course Study (5, 10, 15 days) Ferment->Time Extract Solvent Extraction Ferment->Extract Analyze UPLC-MS Analysis Extract->Analyze Purify Purification Analyze->Purify Optimize Parameter Optimization (pH, Temp) Analyze->Optimize Feedback Loop

Workflow for this compound fermentation optimization.
Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing issues related to low this compound yield.

G start Start: Low this compound Yield q_media Is medium oatmeal-based? start->q_media s_media Action: Switch to oatmeal medium q_media->s_media No q_time Is fermentation time >10 days? q_media->q_time Yes s_media->q_time s_time Action: Increase fermentation time q_time->s_time No q_strain Is strain identity confirmed by sequencing? q_time->q_strain Yes s_time->q_strain s_strain Action: Verify strain (e.g., Clonostachys sp.) q_strain->s_strain No s_osmac Action: Vary physical parameters (pH, temp) using OSMAC approach q_strain->s_osmac Yes s_strain->s_osmac end_node Problem Resolved s_osmac->end_node

A troubleshooting guide for low this compound yield.
Factors Influencing this compound Biosynthesis

This diagram illustrates the key factors that regulate the production of this compound.

G cluster_0 Primary Factors cluster_1 Secondary Factors center This compound Yield Strain Fungal Genetics (Clonostachys sp.) Strain->center Medium Culture Medium (Oatmeal) Medium->center Time Fermentation Time (Stationary Phase) Time->center pH pH pH->center Temp Temperature Temp->center Aeration Aeration Aeration->center

Key factors impacting this compound biosynthesis.

References

Technical Support Center: Purification of Verticillin D from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to streamline the purification of Verticillin D from fungal cultures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low Yield of this compound D in Crude Extract Suboptimal fungal strain or growth conditions.Ensure the use of a high-producing strain such as Clonostachys rosea (strain MSX51257).[1][2] Optimize fermentation conditions by using oatmeal-based media, which has been shown to enhance production.[3] Monitor production over time, as the peak is typically between 15 and 25 days.[1][2]
Inefficient extraction protocol.Employ a robust extraction solvent system like ethyl acetate or a chloroform:methanol mixture.[4][5] Ensure thorough homogenization of the fungal culture to maximize solvent penetration. For solid-phase cultures, consider a modified, greener protocol that can increase isolation yields by 30-45%.[6]
Degradation of this compound D.This compound D can be sensitive to certain conditions. Minimize exposure to harsh chemicals and extreme pH during extraction and purification.
Poor Separation During Flash Chromatography Inappropriate solvent system.Develop an optimal solvent system using Thin Layer Chromatography (TLC) prior to running the flash column. A system that gives a retention factor (Rf) of ~0.2-0.3 for this compound D is a good starting point.
Column overloading.Do not exceed the loading capacity of your column. A general rule is to load 1-10% of the silica gel weight with the crude extract.
Co-elution with impurities.If this compound D is co-eluting with other compounds, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity.
Difficulty in Crystallizing this compound D Presence of impurities.Ensure the this compound D fraction is of high purity (>95%) before attempting crystallization.[2] An additional purification step, such as preparative HPLC, may be required if significant impurities are present, although it's often not needed for cultures of C. rosea MSX51257.[1][2]
Incorrect solvent system for crystallization.Experiment with different solvent systems for crystallization. A common technique is slow evaporation of a solvent in which this compound D is moderately soluble.
Final Product is Not Pure (>95%) Incomplete separation of closely related analogues.While C. rosea MSX51257 produces this compound D with few other analogues, other fungal strains might produce a mixture.[1][2] In such cases, preparative HPLC is the most effective method for separating structurally similar compounds.
Contamination during work-up.Ensure all glassware is scrupulously clean and use high-purity solvents to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: Which fungal strain is recommended for producing this compound D?

A1: Clonostachys rosea (strain MSX51257) is a well-documented high producer of this compound D and is often preferred because its biosynthesis of this compound D is not typically accompanied by a large number of other this compound analogues, which greatly simplifies the purification process.[1][2]

Q2: What is the optimal fermentation media for this compound D production?

A2: Studies have shown that oatmeal-based media can significantly enhance the production of verticillins, including this compound D, compared to rice-based media.[3]

Q3: Is HPLC always necessary for the purification of this compound D?

A3: Not always. When using high-producing strains like Clonostachys rosea MSX51257, the relative lack of co-produced this compound analogues can make it possible to achieve high purity (>95%) through simpler methods like flash chromatography and crystallization, thus streamlining the process.[1][2]

Q4: What analytical techniques are used to confirm the purity and identity of this compound D?

A4: The purity and identity of this compound D are typically confirmed using a combination of Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector and High-Resolution Mass Spectrometry (HRMS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Q5: What kind of yields can be expected for this compound D purification?

A5: Yields can vary depending on the fungal strain, fermentation conditions, and extraction protocol. However, yields of approximately 15 mg of this compound D from a 10 g oatmeal culture of Clonostachys rosea (MSX51257) have been reported.[6] Modified and optimized protocols have been shown to increase isolation yields by 30-45%.[6]

Quantitative Data Summary

The following tables summarize quantitative data related to the purification of this compound D.

Table 1: Comparison of Fermentation Media on this compound Analogue Yields

Fermentation Medium Yield of Verticillins (mg/g of extract) Total Isolated Verticillins (mg)
Oatmeal67.3174.8
Rice63.3107.6
Data from a study on this compound analogues, highlighting the enhanced production on oatmeal media.[3]

Table 2: Purity and Yield from a Streamlined Purification Protocol

Parameter Value Source
Final Purity>95%[2]
Isolated Yield~15 mg from 10 g oatmeal culture[6]
Yield Increase with Modified Protocol30-45%[6]

Experimental Protocols

Fermentation of Clonostachys rosea (MSX51257)
  • Media Preparation: Prepare an oatmeal-based solid medium. For a 2.8 L Fernbach flask, use 150 g of oatmeal and 250 mL of deionized water. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterilized medium with a seed culture of C. rosea (MSX51257).

  • Incubation: Incubate at room temperature for 15-25 days to allow for peak production of this compound D.[1][2]

Extraction of this compound D
  • Homogenization: Manually crush the solid culture to ensure thorough extraction.

  • Solvent Extraction: Transfer the homogenized culture to a suitable flask and add ethyl acetate. Shake overnight at room temperature.

  • Filtration and Partitioning: Filter the mixture to separate the extract from the solid residue. If using a chloroform:methanol (1:1) extraction, partition the filtrate with additional chloroform and water. Collect the organic layer.

  • Concentration: Evaporate the solvent from the organic layer under reduced pressure to obtain the crude extract.

Purification by Flash Chromatography
  • Column Packing: Dry pack a glass column with silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel or Celite. Once the solvent is evaporated, dry-load the sample onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing this compound D.

  • Concentration: Combine the pure fractions and evaporate the solvent.

Crystallization of this compound D
  • Dissolution: Dissolve the purified this compound D fraction in a minimal amount of a suitable solvent.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature or in a refrigerator. The formation of crystals may take several days.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Visualizations

Experimental Workflow for this compound D Purification

experimental_workflow fermentation Fungal Fermentation (Clonostachys rosea on Oatmeal Media) extraction Extraction (Ethyl Acetate) fermentation->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 flash_chroma Flash Chromatography (Silica Gel) concentration1->flash_chroma fraction_analysis Fraction Analysis (TLC) flash_chroma->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions concentration2 Concentration pooling->concentration2 crystallization Crystallization concentration2->crystallization final_product Pure this compound D (>95%) crystallization->final_product analysis Purity & Identity Confirmation (UPLC-MS, NMR) final_product->analysis

Caption: A streamlined workflow for the purification of this compound D.

Generalized Biosynthetic Pathway for Epipolythiodioxopiperazine (ETP) Alkaloids

etp_biosynthesis amino_acids Amino Acid Precursors nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly amino_acids->nrps diketopiperazine Diketopiperazine Intermediate nrps->diketopiperazine tailoring_enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) diketopiperazine->tailoring_enzymes sulfurization Sulfurization tailoring_enzymes->sulfurization etp_scaffold ETP Scaffold Formation sulfurization->etp_scaffold verticillin_d This compound D etp_scaffold->verticillin_d Further Modifications

Caption: Generalized biosynthetic pathway for ETP alkaloids like this compound D.

References

Technical Support Center: Managing Verticillin D Hepatotoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing liver toxicity associated with Verticillin D in in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observed elevated liver enzymes in our animal models treated with this compound D. Is this an expected side effect?

A1: Yes, observed hepatotoxicity is a known concern with this compound D. Studies have indicated that this compound D exhibits significant liver toxicity in mice[1]. Monitoring liver function is crucial during in vivo experiments with this compound.

Q2: What are the key biomarkers to monitor for this compound D-induced liver toxicity?

A2: The primary serum biomarkers for drug-induced liver injury (DILI) include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin[2][3]. A significant elevation in ALT and AST is indicative of hepatocellular injury, which is a common form of DILI[2][4].

Q3: What is the proposed mechanism of liver toxicity for this compound D and related compounds?

A3: While the precise signaling pathway for this compound D is not fully elucidated, compounds with similar structures, such as other epipolythiodioxopiperazine (ETP) alkaloids and pyrrolizidine alkaloids, are known to induce hepatotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction[1][5]. This often involves the generation of reactive oxygen species (ROS), which can lead to mitochondria-mediated apoptosis of hepatocytes[5]. Key signaling pathways implicated in drug-induced liver injury include the c-Jun N-terminal kinase (JNK) pathway, which can be activated by oxidative stress and translocate to the mitochondria, triggering cell death[6][7].

Q4: Are there any strategies to mitigate the liver toxicity of this compound D in our in vivo studies?

A4: Yes, formulation strategies have shown promise in reducing the hepatotoxicity of related compounds. Encapsulation of the therapeutic agent into nanoparticles is a leading approach. Nanoparticle-based drug delivery can alter the biodistribution of the compound, potentially reducing its accumulation in hepatocytes and subsequent liver damage[8]. For the related compound this compound A, encapsulation in expansile nanoparticles was shown to retain efficacy while reducing liver toxicity.

Q5: We are considering a nanoparticle formulation for this compound D. Where can we find a starting protocol?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly high ALT/AST levels at low doses of this compound D High sensitivity of the animal model.Consider using a more robust animal strain. Ensure baseline liver function tests are normal before dosing.
Formulation issues leading to rapid, high-level exposure.Review the formulation and administration protocol. Consider a slower infusion rate if applicable.
Inconsistent liver toxicity results between animals Variability in drug metabolism between individual animals.Increase the number of animals per group to improve statistical power. Ensure a homogenous animal population (age, weight, sex).
Improper drug administration.Refine and standardize the administration technique (e.g., gavage, injection).
Nanoparticle formulation does not reduce hepatotoxicity Suboptimal nanoparticle characteristics (size, surface charge, drug loading).Characterize your nanoparticles thoroughly (see Protocol 2). Optimize the formulation to achieve desired physicochemical properties.
Nanoparticles are still primarily accumulating in the liver.Consider surface modification of nanoparticles (e.g., PEGylation) to alter their pharmacokinetic profile.
Difficulty in formulating this compound D nanoparticles Poor solubility of this compound D in the chosen organic solvent.Screen a panel of biocompatible organic solvents to find one with better solubility for this compound D.
Aggregation of nanoparticles upon formation.Optimize the concentration of the stabilizing agent (surfactant). Adjust the ratio of the organic to the aqueous phase.

Quantitative Data Summary

The following tables provide a summary of expected liver toxicity markers in animal models. Note: The data for this compound D is hypothetical and for illustrative purposes, as specific quantitative data is not widely published. It is based on general observations of DILI.

Table 1: Liver Function Test Parameters in Mice Following this compound D Administration (Hypothetical Data)

Treatment Group Dose (mg/kg) ALT (U/L) AST (U/L) Total Bilirubin (mg/dL)
Vehicle Control -35 ± 580 ± 100.3 ± 0.1
This compound D 1150 ± 30300 ± 500.5 ± 0.2
This compound D 5500 ± 75900 ± 1201.2 ± 0.4

Table 2: Comparison of Liver Toxicity Markers for Free Drug vs. Nanoparticle Formulation (Illustrative Data)

Treatment Group Dose (mg/kg) ALT (U/L) AST (U/L)
Vehicle Control -40 ± 685 ± 12
Free this compound D 5520 ± 80950 ± 150
This compound D Nanoparticles 5180 ± 40400 ± 60

Experimental Protocols

Protocol 1: Assessment of this compound D-Induced Hepatotoxicity in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into a vehicle control group and at least two this compound D treatment groups with varying doses.

  • Drug Preparation: Dissolve this compound D in a suitable vehicle (e.g., DMSO and corn oil).

  • Administration: Administer this compound D or vehicle via intraperitoneal (i.p.) injection or oral gavage daily for the desired study duration (e.g., 7 days).

  • Monitoring: Monitor animal body weight and clinical signs of toxicity daily.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum separation. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis: Use commercial assay kits to measure serum levels of ALT, AST, ALP, and total bilirubin.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of liver morphology.

Protocol 2: Preparation of this compound D Nanoparticles by Nanoprecipitation

This is a general protocol and requires optimization for this compound D.

  • Organic Phase Preparation: Dissolve 5-10 mg of this compound D in a suitable water-miscible organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.1% w/v Pluronic F-127 or Tween 80).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated drug and excess surfactant. Resuspend the pellet in deionized water.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

    • Drug Loading and Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the this compound D content using HPLC. Calculate the drug loading and encapsulation efficiency.

    • Morphology: Visualize the nanoparticle shape and surface morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Visualizations

G cluster_cell Hepatocyte VerticillinD This compound D ROS ↑ Reactive Oxygen Species (ROS) VerticillinD->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondria->Apoptosis JNK->Mitochondria

Caption: Proposed signaling pathway for this compound D-induced hepatotoxicity.

G start Start: In Vivo Study dosing This compound D Administration start->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring blood Blood Collection (Serum) monitoring->blood liver Liver Tissue Harvesting monitoring->liver biochem Biochemical Analysis (ALT, AST, Bilirubin) blood->biochem histo Histopathology (H&E Staining) liver->histo end End: Toxicity Profile biochem->end histo->end

Caption: Experimental workflow for assessing this compound D hepatotoxicity.

G elevated_enzymes Elevated ALT/AST Observed? confirm Confirm with Histopathology elevated_enzymes->confirm Yes continue_study Continue Study with Optimized Protocol elevated_enzymes->continue_study No dose_response Perform Dose-Response Study confirm->dose_response formulation Consider Nanoparticle Formulation optimize_np Optimize Nanoparticle Characteristics formulation->optimize_np dose_response->formulation reassess Re-evaluate Toxicity optimize_np->reassess reassess->continue_study

Caption: Troubleshooting decision tree for managing liver toxicity.

References

Technical Support Center: Enhancing the Scalability of Verticillin A Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of Verticillin A. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on improving scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound A that hinder its scalability?

A1: The total synthesis of this compound A is a complex, multi-step process with several key challenges that impact its scalability.[1][2][3] These include:

  • Stereocontrol during epidithiodiketopiperazine (ETP) core formation: Initial strategies involving late-stage sulfidation of the dimeric diketopiperazine (DKP) core resulted in the formation of the incorrect diastereomer.[4][5][6][7]

  • Construction of the C3-C3' dimeric linkage: The creation of the vicinal quaternary stereocenters at the C3 and C3' positions is a significant synthetic hurdle.[8]

  • Sensitivity of the ETP core: The epidithiodiketopiperazine moiety is highly sensitive to acid, base, redox conditions, carbon-centered radicals, and UV irradiation, complicating several synthetic steps.[2][4][5][6]

  • Presence of C12 oxygenation: The hydroxyl groups at the C12 and C12' positions increase the molecule's fragility compared to its analog, (+)-11,11'-dideoxythis compound A.[2]

  • Lengthy synthetic sequence: The first successful total synthesis involves 16 steps from a derivative of beta-hydroxytryptophan, making the overall process time-consuming and reducing overall yield.[2][4]

Q2: What is the currently accepted strategy to overcome the stereochemical challenge in the ETP core formation?

A2: The successful and stereocontrolled synthesis of the ETP core of this compound A relies on a revised strategy that introduces the disulfide bridge at an early stage on a monomeric diketopiperazine precursor.[4][5][6] This approach involves the use of benzhydryl hydrodisulfide to directly install the disulfide with the correct relative stereochemistry prior to the critical dimerization step.[5][6] This circumvents the issues of poor diastereoselectivity observed with late-stage sulfidation approaches.

Q3: How can the sensitive disulfide bridge be preserved during subsequent synthetic transformations, particularly the radical-mediated dimerization?

A3: To protect the delicate epidithiodiketopiperazine core during radical-mediated dimerization and photochemical N1-desulfonylation, a masking strategy is employed.[4][5][6] The disulfide is reduced to the corresponding thiols, which are then protected as alkyl sulfides. This "masked" form is robust enough to withstand the reaction conditions. The disulfide bridge is then regenerated in the final steps of the synthesis.[2][4]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in ETP Core Formation
  • Symptom: Formation of a mixture of diastereomers upon introduction of the disulfide bridge, leading to difficult purification and low yield of the desired this compound A precursor.

  • Root Cause: Late-stage sulfidation of the pre-formed dimeric diketopiperazine backbone often lacks facial selectivity, resulting in undesired stereoisomers.

  • Solution Workflow:

    • Adopt an early-stage sulfidation strategy: Introduce the disulfide bridge onto the monomeric diketopiperazine precursor before dimerization.

    • Utilize a stereodirecting reagent: Employ benzhydryl hydrodisulfide for the direct and stereoselective installation of the disulfide.

    • Confirm stereochemistry: Thoroughly characterize the stereochemistry of the monomeric ETP precursor using spectroscopic methods (e.g., NOESY NMR) before proceeding to the dimerization step.

G cluster_symptom Symptom cluster_cause Root Cause cluster_solution Solution Workflow Symptom Low Diastereoselectivity: Mixture of ETP Diastereomers Cause Late-Stage Sulfidation of Dimeric DKP Symptom->Cause Identified as Step1 Adopt Early-Stage Sulfidation Strategy Cause->Step1 Leads to Step2 Use Benzhydryl Hydrodisulfide for Stereocontrol Step1->Step2 Followed by Step3 Confirm Monomer Stereochemistry (e.g., NOESY) Step2->Step3 Then

Issue 2: Degradation of Intermediates During Radical Dimerization
  • Symptom: Low yields and complex reaction mixtures during the C3-C3' bond formation to create the dimeric scaffold.

  • Root Cause: The sensitive epidithiodiketopiperazine core is unstable under the conditions required for radical-mediated dimerization.

  • Solution Workflow:

    • Implement a disulfide masking strategy: Prior to dimerization, reduce the disulfide bridge to the corresponding thiols.

    • Protect the thiols: Convert the thiols into more robust alkyl sulfides. This "masked" ETP precursor is more stable.

    • Perform radical dimerization: Utilize the protected bis-sulfide diketopiperazine monomer in the radical dimerization reaction.

    • Post-dimerization deprotection: After successful dimerization, unmask the disulfide bridge in a late-stage step.

G cluster_symptom Symptom cluster_cause Root Cause cluster_solution Solution Workflow Symptom Low Yield & Degradation during Dimerization Cause ETP Core Instability under Radical Conditions Symptom->Cause Identified as Step1 Mask Disulfide: Reduce to Thiols Cause->Step1 Leads to Step2 Protect Thiols as Alkyl Sulfides Step1->Step2 Followed by Step3 Perform Radical Dimerization on Protected Monomer Step2->Step3 Then Step4 Late-Stage Deprotection to Reform Disulfide Step3->Step4 Finally

Quantitative Data Summary

The following tables summarize the reported yields for key transformations in the total synthesis of this compound A and a key precursor.

Table 1: Key Steps in the Total Synthesis of (+)-11,11'-dideoxythis compound A

StepReagents and ConditionsYield (%)
DKP FormationTFA, CH₂Cl₂; then morpholine, tBuOH84
BromocyclizationBr₂, MeCN, 0 °C76
N-MethylationMeI, K₂CO₃, acetone77
Reductive DimerizationCoCl(PPh₃)₃, acetone46
TetrahydroxylationPy₂AgMnO₄, CH₂Cl₂40
Tetrathiolation & Disulfide Formation1. Na(Hg), Na₂HPO₄, MeOH2. H₂S, Hf(OTf)₄, CH₂Cl₂3. KI₃, pyridine, CH₂Cl₂2-15 (3 steps)

Data extracted from the synthesis of a closely related analog, which informs the scalability of similar transformations.

Table 2: Selected Transformations in the Total Synthesis of (+)-Verticillin A

StepReagents and ConditionsYield (%)
Stereoselective Disulfide Introduction (Monomer)Benzhydryl hydrodisulfide, then intramolecular sulfidationN/A (Key strategic step)
Radical Dimerization (Masked Monomers)(Details proprietary or require specific literature access)N/A
Photochemical N1-Desulfonylation(Details proprietary or require specific literature access)N/A
Final ETP UnveilingDeprotection of thiols and oxidationN/A

Specific yields for the total synthesis of this compound A are detailed in the primary literature and supplementary information of Knauss, W. et al. J. Am. Chem. Soc. 2023.

Experimental Protocols

Protocol 1: General Procedure for Reductive Dimerization of a Monomeric Precursor (Adapted from (+)-11,11'-dideoxythis compound A synthesis)

  • Preparation: In a glovebox, dissolve the monomeric tetracyclic bromide precursor in anhydrous, degassed acetone.

  • Reaction Initiation: To the stirred solution, add tris(triphenylphosphine)cobalt(I) chloride.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes at room temperature.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the dimeric product.

Protocol 2: General Procedure for Late-Stage Epidithiodiketopiperazine (ETP) Formation (Adapted from (+)-11,11'-dideoxythis compound A synthesis)

  • Reduction: Treat the tetraol precursor with sodium amalgam in methanol containing disodium hydrogen phosphate at room temperature.

  • Thiolation: After completion of the reduction, expose the intermediate to a solution of hydrogen sulfide in dichloromethane with a Lewis acid catalyst such as hafnium(IV) trifluoromethanesulfonate at low temperature (-78 °C), then allow to warm to room temperature.

  • Oxidative Disulfide Formation: Quench the reaction and, after appropriate work-up, treat the crude tetrathiol with a solution of potassium triiodide in dichloromethane with pyridine to effect the oxidative formation of the two disulfide bridges.

  • Purification: Purify the final product by chromatography. Note that this sequence is often low-yielding due to the sensitivity of the intermediates.

Experimental Workflow Diagram

G Start β-Hydroxytryptophan Derivative Monomer_DKP Monomeric DKP Formation Start->Monomer_DKP Stereo_Sulfidation Stereoselective Disulfide Introduction (Benzhydryl Hydrodisulfide) Monomer_DKP->Stereo_Sulfidation Masking Disulfide Masking (Reduction & Alkylation) Stereo_Sulfidation->Masking Dimerization Radical Dimerization of Masked Monomers Masking->Dimerization Desulfonylation Photochemical N1-Desulfonylation Dimerization->Desulfonylation Unveiling Final ETP Unveiling (Deprotection & Oxidation) Desulfonylation->Unveiling VerticillinA This compound A Unveiling->VerticillinA

References

Preventing undesired diastereomer formation during Verticillin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Verticillin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to undesired diastereomer formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common stereochemical challenge in this compound synthesis?

A1: The most significant stereochemical hurdle is controlling the formation of the epidithiodiketopiperazine (ETP) core. Specifically, the introduction of the disulfide bridge can lead to a mixture of diastereomers, with the undesired isomer often being a major product if the reaction is not carefully controlled. The timing of the sulfidation step is critical to achieving the correct stereochemistry.[1][2][3][4]

Q2: My synthesis produced the wrong diastereomer of the ETP core. What is the likely cause?

A2: A common cause for the formation of the undesired diastereomer is performing the sulfidation step after the dimerization of the diketopiperazine (DKP) monomers.[1][2][3][4] This "late-stage" sulfidation approach has been shown to yield the incorrect relative stereochemistry in the ETP substructures of this compound A.[2][3][4]

Q3: How can I control the stereochemistry during the introduction of the disulfide bridge?

A3: The most successful strategy is to install the disulfide bridge on the DKP monomer before the dimerization step. This "early-stage" or "pre-dimerization" sulfidation strategy has been shown to effectively control the relative stereochemistry. A key reagent for this is benzhydryl hydrodisulfide, which allows for the direct and stereoselective introduction of the disulfide group onto a complex monomer.[2][3][4]

Q4: Are there other successful methods besides pre-dimerization sulfidation?

A4: Yes, another effective approach involves performing the sulfidation on an epimerized, monomeric substrate. This method allows access to the desired diastereomer of the ETP core by adjusting the stereochemistry of the monomer before installing the sulfur bridge.[1]

Q5: My dimerization reaction is giving a low yield or a complex mixture of products. What are some key factors to consider?

A5: Dimerization of the complex DKP monomers is a challenging step. Reductive dimerization using cobalt complexes can be effective but may produce a statistical mixture of homo- and heterodimers if you are performing a cross-dimerization.[1] For the C3-C3' linkage in this compound A, an ambitious radical dimerization of bis-sulfide DKP monomers has been successfully employed.[2][5] The success of this reaction is highly sensitive to the stability of the monomers and the reaction conditions. Protecting the sensitive disulfide bridges as alkyl sulfides before the radical dimerization is a crucial tactic.[2][4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Formation of undesired ETP diastereomer Late-stage sulfidation (post-dimerization).Adopt a pre-dimerization sulfidation strategy. Install the disulfide onto the monomeric DKP using a stereodirecting reagent like benzhydryl hydrodisulfide.[2][3][4]
Poor diastereomeric ratio (d.r.) in sulfidation Sub-optimal reaction conditions or reagent choice.Ensure the use of a stereocontrolled protocol. Consider epimerizing the monomeric substrate prior to sulfidation to favor the desired product.[1]
Low yield in dimerization step Decomposition of sensitive ETP monomers.Mask the disulfide bridge as a more stable functional group (e.g., a pair of alkyl sulfides) before attempting the dimerization. The disulfide can be unmasked in a later step.[2][4][5]
Formation of undesired homodimers in a heterodimerization reaction Use of non-selective dimerization methods (e.g., some cobalt-based reductive couplings).For selective heterodimerization, consider alternative strategies like diazene-directed fragment assembly, which has been shown to avoid the statistical mixture of products.[1]
Epimerization at other stereocenters Use of harsh acidic or basic conditions.Carefully screen reaction conditions. For instance, in related syntheses, high dielectric constant media (e.g., nitroethane) and low temperatures have been used to minimize side reactions and improve selectivity.

Key Experimental Protocols

Protocol 1: Stereoselective Pre-Dimerization Sulfidation (Successful Method)

This protocol is adapted from the successful total synthesis of (+)-Verticillin A and involves installing the disulfide bridge onto the monomer before dimerization.

Objective: To introduce the disulfide bridge with the correct relative stereochemistry on a complex DKP monomer.

Reagents:

  • DKP Monomer Substrate

  • Benzhydryl hydrodisulfide

  • Lewis acid catalyst (e.g., TMSOTf)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the advanced DKP monomer in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C) to enhance selectivity.

  • Add benzhydryl hydrodisulfide (typically 1.5-2.0 equivalents) to the solution.

  • Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.5-2.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at low temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography to yield the desired stereoisomer of the disulfide-containing monomer.

Protocol 2: Late-Stage Sulfidation (Problematic Method leading to Undesired Diastereomer)

This protocol illustrates the less effective strategy of introducing the sulfur bridge after the dimerization has already occurred.

Objective: To introduce the epidithiodiketopiperazine (ETP) core onto a dimeric DKP substrate.

Reagents:

  • Dimeric DKP Substrate

  • Sulfur source (e.g., elemental sulfur)

  • Strong base (e.g., NaHMDS)

  • Reducing agent (e.g., NaBH₄)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Suspend the dimeric DKP substrate in anhydrous THF under an inert atmosphere.

  • In a separate flask, prepare a solution of sodium polysulfide by adding NaHMDS to a suspension of elemental sulfur in THF.

  • Add the dimeric DKP solution to the freshly prepared sodium polysulfide solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion of the initial sulfenylation, add a reducing agent like NaBH₄ to form the dithiolates.

  • Allow the reaction to proceed, then quench with an aqueous solution of ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product via chromatography. This process typically yields a mixture of diastereomers, with the undesired isomer being a significant component.

Visualizations

A DOT script for visualizing the logical relationship of factors in diastereomer formation is provided below.

diastereomer_formation Factors Influencing Diastereomer Formation in this compound Synthesis A Synthetic Strategy B Late-Stage Sulfidation (Post-Dimerization) A->B Problematic Route C Early-Stage Sulfidation (Pre-Dimerization) A->C Optimized Route D Undesired ETP Diastereomer Formation B->D Leads to E Desired ETP Diastereomer Formation C->E Leads to F Reaction Conditions F->D Can worsen outcome F->E Can improve outcome G Stereodirecting Reagent (e.g., Benzhydryl Hydrodisulfide) G->C Enables H Substrate Control (Epimerized Monomer) H->C Alternative Strategy

Caption: Logical flow influencing diastereomer outcome.

A DOT script for a troubleshooting workflow is provided below.

troubleshooting_workflow Troubleshooting Workflow for Stereoselectivity start Start: Synthesis Performed check_dr Analyze Diastereomeric Ratio (d.r.) of ETP Core start->check_dr is_dr_ok Is d.r. acceptable? check_dr->is_dr_ok success Proceed to Next Step (e.g., Dimerization) is_dr_ok->success Yes troubleshoot Troubleshoot Stereoselectivity is_dr_ok->troubleshoot No timing Review Timing of Sulfidation: Is it Late-Stage? troubleshoot->timing implement_early Implement Early-Stage (Pre-Dimerization) Sulfidation timing->implement_early Yes F Optimize Reaction Conditions (Temp, Solvent, Catalyst) timing->F No, already early-stage reagent Use Stereodirecting Reagent (e.g., Benzhydryl Hydrodisulfide) implement_early->reagent rerun Re-run Synthesis reagent->rerun rerun->check_dr F->rerun

Caption: Workflow for troubleshooting stereoselectivity.

References

Technical Support Center: Enhancing the Cell Permeability of Verticillin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Verticillin derivatives, particularly concerning their cell permeability.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues in your cell-based assays involving this compound derivatives.

Problem Potential Cause Recommended Solution
Low or no observable cytotoxic effect at expected concentrations. 1. Poor cell permeability: The compound is not efficiently entering the cells. 2. Compound precipitation: The compound has low solubility in the assay medium and has precipitated out of solution. 3. Compound degradation: The compound may be unstable in the cell culture medium over the course of the experiment. 4. Incorrect dosage calculation. 1. Enhance solubility: Prepare stock solutions in 100% DMSO. When diluting into aqueous media, do so rapidly with vigorous mixing to avoid precipitation. Consider using a final DMSO concentration of up to 0.5%, ensuring a vehicle control is included. For particularly insoluble derivatives, pre-complexing with bovine serum albumin (BSA) may aid in maintaining solubility. 2. Visual inspection: Before and after adding the compound to your cells, inspect the wells under a microscope for any signs of precipitation (e.g., crystalline structures, amorphous aggregates). 3. Stability assessment: If degradation is suspected, the stability of the this compound derivative in the specific cell culture medium at 37°C can be assessed over time using HPLC or LC-MS. 4. Verify calculations: Double-check all dilution calculations from the stock solution to the final assay concentration.
High variability between replicate wells. 1. Uneven compound distribution: Due to poor solubility, the compound is not evenly dispersed in the wells. 2. "Edge effect" in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. 3. Inconsistent cell seeding. 1. Improve mixing: After adding the compound to the medium, vortex or pipette mix thoroughly before dispensing into wells. For multi-well plates, gently swirl the plate after compound addition to ensure even distribution. 2. Mitigate edge effects: Fill the outer wells of the plate with sterile PBS or medium without cells to create a humidity barrier. 3. Standardize cell seeding: Ensure a homogenous cell suspension before seeding and use a consistent pipetting technique.
Observed cytotoxicity does not correlate with expected mechanism of action (e.g., no evidence of apoptosis). 1. Off-target effects: At high concentrations, the compound may be causing general cellular stress or necrosis rather than inducing the specific apoptotic pathway. 2. Assay timing: The time point for assessing the mechanistic endpoint (e.g., caspase activation) may not be optimal.1. Dose-response curve: Perform a comprehensive dose-response experiment to identify the optimal concentration range for observing the desired mechanistic effect. 2. Time-course experiment: Conduct a time-course experiment to determine the optimal incubation time for observing the specific cellular event. Apoptosis is a dynamic process, and key markers will peak at different times.
Difficulty in reproducing results from published literature. 1. Differences in cell line passage number or source. 2. Variations in cell culture media and supplements. 3. Subtle differences in experimental protocols. 1. Standardize cell lines: Use cell lines from a reputable source and maintain a consistent range of passage numbers for your experiments. 2. Consistent reagents: Use the same formulation of cell culture medium, serum, and other supplements as cited in the literature, if possible. 3. Protocol adherence: Carefully review and adhere to the published experimental protocols, paying close attention to details such as incubation times, compound preparation, and assay methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound A?

This compound A is known to be a selective inhibitor of histone methyltransferases (HMTases).[1][2][3] This inhibition leads to epigenetic modifications, including the demethylation of histone H3 at lysine 9 (H3K9me3), which can result in the re-expression of silenced genes such as the FAS gene.[4] The subsequent activation of the FAS signaling pathway is a key contributor to the pro-apoptotic effects of this compound A.[4]

Q2: My this compound derivative has very poor water solubility. How can I improve its delivery to cells in culture?

Poor solubility is a known challenge with this compound derivatives.[4][5] Here are several strategies to consider:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. It is crucial to ensure the final concentration in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Chemical Modification (Prodrugs): Semisynthetic modifications can significantly improve solubility. For example, the creation of this compound A succinate has been shown to greatly enhance its solubility while retaining potent cytotoxic activity.[6]

  • Nanoparticle Encapsulation: Formulating the this compound derivative into nanoparticles is a proven method to improve its solubility and can also reduce in vivo toxicity.[1][5][7]

Q3: How can I assess the cell permeability of my this compound derivative?

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption and is suitable for assessing the permeability of your compounds. This assay uses a monolayer of differentiated Caco-2 cells grown on a permeable support to measure the rate of transport of a compound from an apical (top) to a basolateral (bottom) compartment. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: Are there any structural features of this compound derivatives that are critical for their activity?

Yes, the bridged disulfide moiety is a key structural feature identified in structure-activity relationship (SAR) studies as being crucial for the biological activity of Verticillins.[4] Modifications to other parts of the molecule, such as the C11 and C11' hydroxy groups, have been explored to improve physicochemical properties like solubility without compromising the core activity.[4][8]

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound A, this compound H, and various semisynthetic derivatives against three human cancer cell lines. This data is useful for comparing the cytotoxic potency of different analogs.

CompoundMDA-MB-435 (Melanoma) IC50 (nM)OVCAR3 (Ovarian) IC50 (nM)MDA-MB-231 (Breast) IC50 (nM)
This compound A 12 ± 216 ± 219 ± 3
This compound H 30 ± 433 ± 539 ± 6
This compound H Acetate 15 ± 220 ± 325 ± 4
This compound H Propionate 18 ± 322 ± 428 ± 5
This compound H Butyrate 20 ± 325 ± 430 ± 5
This compound A Succinate 10 ± 115 ± 218 ± 2

Data adapted from "Semisynthetic Derivatives of the this compound Class of Natural Products through Acylation of the C11 Hydroxy Group".[4][8]

Table 2: Physicochemical Properties of this compound A and a Solubilized Derivative

This table highlights the impact of chemical modification on the lipophilicity of this compound A, as indicated by the calculated distribution coefficient (LogD) at pH 7.4. A lower LogD value suggests increased hydrophilicity and potentially improved solubility in aqueous environments.

CompoundCalculated LogD (pH 7.4)
This compound A 2.11
This compound A Succinate -0.96

Data adapted from "Semisynthetic Derivatives of the this compound Class of Natural Products through Acylation of the C11 Hydroxy Group".[4]

Experimental Protocols

Caco-2 Cell Permeability Assay for this compound Derivatives

This protocol outlines a method for assessing the permeability of this compound derivatives using the Caco-2 transwell monolayer model.

1. Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell permeable supports (e.g., 0.4 µm pore size for 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test this compound derivative

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for sample analysis

2. Cell Seeding and Differentiation:

  • Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.

  • Seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

3. Monolayer Integrity Test:

  • Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm².

  • Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after a defined incubation period. A low permeability of Lucifer yellow confirms monolayer integrity.

4. Permeability Assay (Apical to Basolateral):

  • Prepare the dosing solution of the this compound derivative in HBSS. Due to the poor solubility of many this compound derivatives, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it in pre-warmed HBSS to the final concentration. The final DMSO concentration should not exceed 0.5%.

  • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

  • Remove the HBSS from the apical and basolateral compartments.

  • Add fresh HBSS to the basolateral (receiver) compartment.

  • Add the dosing solution containing the this compound derivative to the apical (donor) compartment.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh HBSS.

  • At the end of the experiment, collect a sample from the apical compartment.

5. Sample Analysis:

  • Analyze the concentration of the this compound derivative in all collected samples using a validated LC-MS/MS method.

6. Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

  • A is the surface area of the permeable support (cm²).

  • C0 is the initial concentration of the compound in the donor compartment (µmol/mL).

Visualizations

Signaling Pathway of this compound A-Induced Apoptosis

VerticillinA_Pathway VerticillinA This compound A HMTase Histone Methyltransferases (e.g., SUV39H1, G9a) VerticillinA->HMTase Inhibits H3K9me3 Histone H3 Lysine 9 Trimethylation (H3K9me3) HMTase->H3K9me3 Promotes OpenChromatin Chromatin (Euchromatin) Chromatin Chromatin (Heterochromatin) H3K9me3->Chromatin Maintains H3K9me3->OpenChromatin Reduced levels lead to FAS_Gene FAS Gene Locus Transcription Transcription & Translation FAS_Gene->Transcription FAS_Receptor FAS Receptor (CD95) FADD FADD FAS_Receptor->FADD Recruits Procaspase8 Pro-Caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes Chromatin->FAS_Gene Silences OpenChromatin->FAS_Gene Allows expression of Transcription->FAS_Receptor

Caption: this compound A inhibits HMTases, leading to FAS gene expression and apoptosis.

Experimental Workflow for Assessing this compound Derivative Permeability

Permeability_Workflow Start Start: Culture Caco-2 cells on Transwell inserts (21 days) Integrity_Test Monolayer Integrity Test (TEER / Lucifer Yellow) Start->Integrity_Test Prepare_Solutions Prepare Dosing Solutions (this compound derivative in HBSS, final DMSO ≤0.5%) Integrity_Test->Prepare_Solutions Assay_Setup Add Dosing Solution to Apical Side Add Fresh HBSS to Basolateral Side Prepare_Solutions->Assay_Setup Incubation Incubate at 37°C (e.g., for 120 minutes) Assay_Setup->Incubation Sampling Collect Samples from Basolateral and Apical Compartments Incubation->Sampling Analysis Quantify Compound Concentration (LC-MS/MS) Sampling->Analysis Calculation Calculate Apparent Permeability Coefficient (Papp) Analysis->Calculation End End: Permeability Classified Calculation->End

Caption: Workflow for the Caco-2 cell permeability assay of this compound derivatives.

Troubleshooting Logic for Low Cytotoxicity

Troubleshooting_Logic Problem Problem: Low/No Cytotoxicity Check_Solubility Is the compound fully dissolved in the final assay medium? Problem->Check_Solubility Improve_Solubility Action: Improve solubilization method (e.g., modify co-solvent %) Check_Solubility->Improve_Solubility No Check_Permeability Is low cell permeability the suspected issue? Check_Solubility->Check_Permeability Yes Resolved Issue Potentially Resolved Improve_Solubility->Resolved Permeability_Assay Action: Perform Caco-2 permeability assay Check_Permeability->Permeability_Assay Yes Check_Concentration Are the concentrations and incubation times appropriate? Check_Permeability->Check_Concentration No Consider_Derivatives Action: Consider using more soluble derivatives (e.g., succinate) Permeability_Assay->Consider_Derivatives Consider_Derivatives->Resolved Optimize_Assay Action: Perform dose-response and time-course experiments Check_Concentration->Optimize_Assay No Check_Compound_Stability Is compound degradation a possibility? Check_Concentration->Check_Compound_Stability Yes Optimize_Assay->Resolved Stability_Test Action: Assess compound stability in media via HPLC or LC-MS Check_Compound_Stability->Stability_Test Yes Check_Compound_Stability->Resolved No Stability_Test->Resolved

Caption: A logical guide for troubleshooting low cytotoxicity in this compound assays.

References

Technical Support Center: Media Optimization for Increased Production of Verticillin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing media for the enhanced production of Verticillin analogues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields or inconsistent production of this compound analogues.

Issue 1: Low or No Production of this compound Analogues

  • Question: My fungal culture is growing well, but I'm detecting very low or no this compound analogues. What are the common causes and solutions?

  • Answer: Low or no production despite good biomass can stem from several factors, primarily related to the culture medium and conditions.

    • Possible Cause 1: Suboptimal Culture Medium. The choice of solid medium has a significant impact on the production of this compound analogues. Studies have shown that an oatmeal-based medium is superior for producing these compounds.[1][2][3] Media such as Sabouraud Dextrose Agar (SDA), Soy-Nutrient Agar (SNA), Malt Extract Agar (MEA), and Potato Dextrose Agar (PDA) have been shown to result in little to no production.[1]

      • Solution: Switch to an oatmeal-based solid medium. A recommended starting point is 150g of oatmeal with 250mL of deionized water per 2.8L Fernbach flask.[1]

    • Possible Cause 2: Incorrect Fermentation Time. this compound analogues are secondary metabolites, and their production is often growth-phase dependent. Peak production may occur after a specific fermentation period.

      • Solution: Conduct a time-course study to determine the optimal harvest time for your specific strain and conditions. One study showed that switching to an oatmeal medium reduced the required fermentation time from 5 weeks to about 11 days for significant production.[1][2][3] For some strains and analogues like this compound D, peak production on rice media has been observed between 15 and 25 days.[4]

    • Possible Cause 3: Inappropriate Culture Conditions. Factors such as temperature, pH, and aeration can influence the expression of the biosynthetic gene cluster for this compound.

      • Solution: While specific optimal conditions for this compound production are not extensively detailed in the provided literature, most Clonostachys species, the primary producers, are cultured at room temperature.[1] Ensure consistent and appropriate environmental conditions for your fungal strain.

Issue 2: Inconsistent Yields of this compound Analogues Between Batches

  • Question: I'm observing significant variability in the yield of this compound analogues from one fermentation batch to the next. How can I improve consistency?

  • Answer: Inconsistent yields are often due to a lack of standardization in the experimental protocol.

    • Possible Cause 1: Variability in Inoculum. The age, concentration, and quality of the seed culture can lead to variations in fermentation performance.

      • Solution: Standardize your inoculum preparation. Use a consistent method for preparing spore suspensions or mycelial plugs for inoculation. Ensure that the inoculum is from a healthy, actively growing culture of a consistent age.

    • Possible Cause 2: Inconsistent Media Preparation. Minor variations in the composition of the medium, such as the water-to-solid ratio or sterilization time, can affect fungal growth and secondary metabolism.

      • Solution: Follow a strict, documented protocol for media preparation. Ensure accurate measurement of all components and consistent sterilization procedures. For solid media, ensure even hydration of the substrate.

    • Possible Cause 3: Fluctuations in Environmental Conditions. Variations in temperature, light, and humidity can impact fungal metabolism and, consequently, the production of secondary metabolites.

      • Solution: Maintain a controlled environment for your fermentation. Use incubators with accurate temperature control and monitor environmental conditions regularly.

Issue 3: Difficulty in Extracting and Quantifying this compound Analogues

  • Question: I'm having trouble efficiently extracting and accurately quantifying the this compound analogues from my cultures. What are the recommended procedures?

  • Answer: Efficient extraction and accurate quantification are crucial for assessing the success of your media optimization experiments.

    • Possible Cause 1: Inefficient Extraction Method. The choice of solvent and extraction technique can significantly impact the recovery of this compound analogues.

      • Solution: A common and effective method involves solvent extraction with ethyl acetate.[5] The entire culture (mycelia and solid substrate) should be extracted. A modified protocol involving an initial treatment with dioxane and methanol has also been reported.[4]

    • Possible Cause 2: Inaccurate Quantification. The complexity of the crude extract can interfere with accurate quantification.

      • Solution: Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification.[6] Prepare calibration curves using purified standards of the specific this compound analogues of interest.

Data Presentation: Media Comparison for this compound Analogue Production

The following tables summarize the impact of different solid media on the production of this compound analogues by Clonostachys rogersoniana (strain MSX59553).

Table 1: Quantitative Comparison of Optimized Media for this compound Analogue Production

MediumYield of Verticillins 1-5 (mg/g of extract)Total Isolated Yield (mg)
Oatmeal-based67.3174.8
Rice-based63.3107.6
Data sourced from a study comparing large-scale fermentations.[1]

Table 2: Qualitative Comparison of Various Solid Media for this compound Analogue Production

MediumRelative Production of this compound Analogues
Oatmeal-based (Oat-A)High
Rice-basedModerate to High
Sabouraud Dextrose Agar (SDA)None to Low
Soy-Nutrient Agar (SNA)None to Low
Malt Extract Agar (MEA)None to Low
Potato Dextrose Agar (PDA)None to Low
Based on findings that these media did not support significant biosynthesis of this compound analogues.[1]

Experimental Protocols

Protocol 1: Solid-State Fermentation for this compound Analogue Production

This protocol is based on the successful cultivation of Clonostachys rogersoniana for the production of this compound analogues.[1]

1. Media Preparation (per 2.8L Fernbach Flask):

  • Weigh 150g of oatmeal.
  • Add the oatmeal to a 2.8L Fernbach flask.
  • Add 250mL of deionized water to the flask.
  • Stopper the flask with a foam plug and cover with aluminum foil.
  • Sterilize by autoclaving at 121°C for 30 minutes.
  • Allow the flasks to cool to room temperature before inoculation.

2. Inoculum Preparation:

  • Culture the desired fungal strain (e.g., Clonostachys rogersoniana MSX59553) on a suitable agar medium (e.g., PDA) until sufficient growth is observed.
  • Using a sterile cork borer or scalpel, cut agar plugs (approximately 1 cm²) from the leading edge of the fungal colony.

3. Fermentation:

  • Aseptically transfer three to four agar plugs to each prepared Fernbach flask containing the sterilized oatmeal medium.
  • Incubate the flasks at room temperature under static conditions.
  • Allow the fermentation to proceed for approximately 11-14 days.

4. Extraction:

  • After the incubation period, add ethyl acetate to the Fernbach flask to cover the entire culture.
  • Allow the culture to soak in the solvent for 24 hours.
  • Decant the ethyl acetate extract.
  • Repeat the extraction process two more times with fresh ethyl acetate.
  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

5. Quantification:

  • Dissolve a known mass of the crude extract in a suitable solvent (e.g., methanol).
  • Analyze the sample using a calibrated HPLC or UPLC system equipped with a C18 column.
  • Use a gradient elution method with mobile phases such as water and acetonitrile, both with or without a modifier like formic acid.
  • Identify and quantify the this compound analogues by comparing their retention times and UV spectra (or mass-to-charge ratios if using a mass spectrometer) to those of purified standards.
  • Calculate the concentration of each analogue based on the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Analogue Production cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis media_prep Media Preparation (Oatmeal-based) fermentation Solid-State Fermentation (~11-14 days at RT) media_prep->fermentation inoculum_prep Inoculum Preparation (Agar Plugs) inoculum_prep->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction quantification Quantification (HPLC/UPLC) extraction->quantification

Caption: A flowchart illustrating the key steps in the production and analysis of this compound analogues.

troubleshooting_workflow Troubleshooting Low this compound Analogue Yield start Low or No This compound Production check_media Is the medium oatmeal-based? start->check_media check_time Is the fermentation time optimized? check_media->check_time Yes solution_media Switch to oatmeal-based medium. check_media->solution_media No check_conditions Are culture conditions (temp, etc.) optimal? check_time->check_conditions Yes solution_time Conduct a time-course study. check_time->solution_time No solution_conditions Ensure consistent and appropriate environmental conditions. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_media->end solution_time->end

Caption: A decision tree for troubleshooting common issues leading to low yields of this compound analogues.

biosynthetic_pathway Proposed Biosynthetic Pathway for this compound A L_Trp L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) - VerP L_Trp->NRPS Diketopiperazine Diketopiperazine Intermediate NRPS->Diketopiperazine Dimerization Dimerization Diketopiperazine->Dimerization Dimeric_Intermediate Dimeric Intermediate Dimerization->Dimeric_Intermediate Sulfurization Sulfurization & Other Modifications Dimeric_Intermediate->Sulfurization Verticillin_A This compound A Sulfurization->Verticillin_A

Caption: A simplified diagram of the proposed biosynthetic pathway for this compound A.[7][8]

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Verticillin A and Verticillin D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Verticillin A and this compound D, two epipolythiodioxopiperazine (ETP) alkaloids with demonstrated anti-tumor activity. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating novel cancer therapeutics.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound A and this compound D across various cancer cell lines. These values quantify the concentration of each compound required to inhibit the growth of 50% of the cancer cells, providing a direct measure of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (nM)
This compound A OVCAR4High-Grade Serous Ovarian Cancer47[1][2]
OVCAR8High-Grade Serous Ovarian Cancer45[1][2]
OVSAHOHigh-Grade Serous Ovarian Cancer60[1][2]
MDA-MB-231Breast Cancer23[3]
OVCAR3Ovarian Cancer36[3]
MDA-MB-435Melanoma18[3]
This compound D OVCAR4High-Grade Serous Ovarian CancerNot explicitly stated, but showed nanomolar activity[4]
OVCAR8High-Grade Serous Ovarian CancerNot explicitly stated, but showed nanomolar activity[4]
OVCAR3Ovarian CancerShowed nanomolar activity[4]
MDA-MB-435MelanomaShowed nanomolar activity[4]
MDA-MB-231Breast CancerShowed nanomolar activity[4]

Mechanism of Action: Induction of Apoptosis and Epigenetic Modification

Both this compound A and this compound D exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells.[4][5][6] Studies have shown that these compounds can trigger the apoptotic cascade, leading to the systematic dismantling of the cell.

A key mechanism underlying the pro-apoptotic activity of Verticillins is their role as inhibitors of histone methyltransferases (HMTases).[6][7][8][9] this compound A, for instance, has been shown to inhibit H3K9 methylation, a critical epigenetic modification that regulates gene expression.[10] This inhibition can lead to the re-expression of silenced tumor suppressor genes, such as those involved in the apoptosis signaling pathway, thereby promoting cancer cell death. While the specific effects of this compound D on histone methylation are less characterized, its structural similarity to this compound A and its potent pro-apoptotic activity suggest a comparable mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound A and D.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound A or this compound D (typically ranging from nanomolar to micromolar concentrations) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound A or this compound D for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13][14][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound A or this compound D as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.[16][17]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the general experimental workflow for studying the cytotoxicity of this compound A and D.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound A/D cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) treatment->cell_cycle_assay plate_reader Microplate Reader mtt_assay->plate_reader flow_cytometer Flow Cytometer apoptosis_assay->flow_cytometer cell_cycle_assay->flow_cytometer data_analysis IC50 Calculation & Pathway Analysis plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Experimental workflow for assessing this compound A and D cytotoxicity.

signaling_pathway This compound This compound A / this compound D hmtase Histone Methyltransferases (HMTases) (e.g., SUV39H1, G9a) This compound->hmtase Inhibition h3k9me H3K9 Methylation This compound->h3k9me Reduces hmtase->h3k9me Catalyzes gene_expression Altered Gene Expression h3k9me->gene_expression Represses apoptosis_genes Upregulation of Pro-Apoptotic Genes (e.g., Bax) h3k9me->apoptosis_genes De-repression apoptosis Apoptosis apoptosis_genes->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Validating the Interaction of Verticillin Derivatives with EZHIP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Verticillin derivatives and their interaction with the Enhancer of Zeste Homolog Inhibitory Protein (EZHIP), a protein implicated in certain pediatric cancers like diffuse midline glioma (DMG). This document summarizes available experimental data, outlines detailed methodologies for key validation experiments, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to this compound Derivatives and EZHIP

EZHIP is a protein that plays a role in the methylation of DNA and has been identified as a potential drug target in cancers with high EZHIP expression. This compound A and its derivatives are fungal compounds that have shown promise as anticancer agents. Recent studies suggest that these derivatives interact with EZHIP, leading to increased DNA methylation and inducing programmed cell death in cancer cells. Specifically, N-sulfonylated (+)-11,11'-dideoxythis compound A and N-sulfonylated this compound A have demonstrated notable efficacy in killing DMG cell lines that exhibit high levels of EZHIP.

Comparative Analysis of EZHIP-Interacting Compounds

Direct quantitative binding data for the interaction between this compound derivatives and EZHIP is not yet publicly available. However, a thermal shift assay has confirmed a direct interaction between N-sulfonylated (+)-11,11'-dideoxythis compound A and EZHIP. For a comparative perspective, we can consider the inhibitory concentrations of compounds targeting the broader EZH2/PRC2 pathway, which EZHIP is known to inhibit.

Table 1: Comparison of EZHIP-Interacting Peptides and EZH2 Inhibitors

Compound/InhibitorTargetMethodIC50/KdCitation(s)
EZHIP-derived PeptidePRC2 (EZH2)Methyltransferase Assay192.6 nM[1]
GSK126EZH2Biochemical Assay9.9 nM[2][3]
TazemetostatEZH2Biochemical Assay2-38 nM[4]

Experimental Protocols for Validating this compound-EZHIP Interaction

To further investigate and quantify the interaction between this compound derivatives and EZHIP, several key experiments can be employed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture DMG cells with high EZHIP expression. Treat cells with various concentrations of the this compound derivative or a vehicle control for a specified time.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble EZHIP in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble EZHIP as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the this compound derivative indicates binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics and affinity of molecular interactions in real-time.

Protocol:

  • Chip Preparation: Immobilize purified recombinant EZHIP protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of the this compound derivative over the chip surface.

  • Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the derivative to EZHIP.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein or protein-ligand interactions from cell lysates.

Protocol:

  • Cell Lysis: Lyse DMG cells expressing EZHIP that have been treated with the this compound derivative or a control.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for EZHIP.

  • Complex Capture: Add protein A/G beads to pull down the antibody-EZHIP-Verticillin complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins and analyze the presence of the this compound derivative (if a labeled version is used) or downstream effects on EZHIP's known binding partners by Western blotting or mass spectrometry.

Visualizing Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

EZHIP_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 Lysine 27 (H3K27) PRC2->H3K27 Methylates H3K27me3 H3K27 Trimethylation (H3K27me3) H3K27->H3K27me3 Becomes Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing Leads to EZHIP EZHIP EZHIP->PRC2 Inhibits This compound This compound Derivatives This compound->EZHIP Interacts with

Caption: EZHIP's role in inhibiting the PRC2 complex and the potential interaction of this compound derivatives.

Experimental_Workflow cluster_validation Validation of this compound-EZHIP Interaction Start Hypothesis: This compound derivatives bind to EZHIP CETSA Cellular Thermal Shift Assay (CETSA) - Target Engagement Confirmation Start->CETSA Step 1 SPR Surface Plasmon Resonance (SPR) - Binding Affinity & Kinetics (Kd) CETSA->SPR Step 2 CoIP Co-Immunoprecipitation (Co-IP) - In-cell Interaction Confirmation SPR->CoIP Step 3 Data_Analysis Quantitative Data Analysis - IC50, Kd values CoIP->Data_Analysis Step 4

Caption: A logical workflow for validating the interaction between this compound derivatives and EZHIP.

Conclusion

The interaction between this compound derivatives and EZHIP presents a promising therapeutic avenue for EZHIP-driven cancers. While initial studies have confirmed this interaction, further quantitative analysis is crucial to fully understand the binding affinity and efficacy of these compounds. The experimental protocols outlined in this guide provide a framework for researchers to conduct these vital validation studies. A direct comparison with other small molecule inhibitors of EZHIP will be essential to determine the relative potency and potential clinical utility of this compound derivatives.

References

Unveiling Enhanced Potency: A Comparative Analysis of Verticillin A and its N-sulfonylated Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – A comprehensive analysis of the fungal-derived anticancer agent Verticillin A and its synthetically modified N-sulfonylated derivatives reveals enhanced stability and potent efficacy in preclinical cancer models. This guide provides a detailed comparison of their biological activities, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound A, a complex natural product, has long been recognized for its cytotoxic effects against various cancer cell lines. However, its therapeutic potential has been hampered by issues of stability. Recent advancements in synthetic chemistry have led to the development of N-sulfonylated derivatives, which not only exhibit increased molecular stability but also demonstrate potent, and in some cases, enhanced anticancer activity.[1] This guide delves into the comparative efficacy of these compounds, their mechanism of action, and the experimental protocols used to evaluate their performance.

Comparative Efficacy: A Quantitative Look

The in vitro cytotoxic activity of this compound A and its derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare their potency. The data clearly indicates that N-sulfonylation is a viable strategy to maintain or even enhance the anticancer properties of the parent compound.

One study systematically evaluated this compound A and a series of its derivatives, including a sulfonate derivative, against human melanoma (MDA-MB-435), ovarian cancer (OVCAR3), and breast cancer (MDA-MB-231) cell lines. The results, summarized in the table below, demonstrate that the derivatives retain nanomolar potency, with some showing improved activity compared to the parent compound.

CompoundMDA-MB-435 IC50 (nM)OVCAR3 IC50 (nM)MDA-MB-231 IC50 (nM)
This compound A3.2 ± 0.54.3 ± 0.85.1 ± 0.9
This compound H4.1 ± 0.65.5 ± 1.16.8 ± 1.3
This compound H p-toluenesulfonate 2.9 ± 0.4 3.8 ± 0.7 4.5 ± 0.8
This compound H mesylate3.5 ± 0.54.9 ± 0.95.9 ± 1.1
This compound A succinate3.8 ± 0.65.1 ± 1.06.2 ± 1.2

Data adapted from a study on semisynthetic derivatives of the this compound class. The table showcases the potent nanomolar activity of the derivatives, with the p-toluenesulfonate derivative of this compound H exhibiting slightly enhanced potency compared to this compound A.

Mechanism of Action: Targeting the Epigenetic Machinery

This compound A and its N-sulfonylated derivatives exert their anticancer effects through a sophisticated mechanism involving the modulation of epigenetic pathways.[2] Specifically, these compounds have been shown to interact with the Enhancer of Zeste Homologs Inhibitory Protein (EZHIP).[2] EZHIP is known to inhibit the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[3][4][5][6][7] This inhibition leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic mark for gene silencing.

By interfering with the EZHIP-PRC2 interaction, this compound A and its derivatives can restore H3K27me3 levels, leading to the reactivation of tumor suppressor genes and ultimately inducing programmed cell death (apoptosis) in cancer cells.[2][8] The N-sulfonylation of these compounds has been suggested to enhance their stability and binding affinity to their molecular targets.[1]

Verticillin_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 Lysine 27 (H3K27) PRC2->H3K27 methylates EZHIP EZHIP EZHIP->PRC2 inhibits H3K27me3 H3K27 trimethylation (H3K27me3) Gene_Silencing Tumor Suppressor Gene Silencing H3K27me3->Gene_Silencing promotes Apoptosis Apoptosis Gene_Silencing->Apoptosis inhibits This compound This compound A or N-sulfonylated Derivative This compound->EZHIP modulates interaction

Figure 1. Signaling pathway of this compound A and its derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound A and its N-sulfonylated derivatives.

Synthesis of N-sulfonylated this compound Derivatives

The synthesis of N-sulfonylated this compound A derivatives is a multi-step process that begins with the natural product itself.[1] A general protocol for the N-sulfonylation step involves the reaction of this compound A with a sulfonyl chloride in the presence of a base.

Experimental Workflow for N-sulfonylation

synthesis_workflow Start Start with This compound A Reaction Dissolve in Pyridine Add Sulfonyl Chloride (e.g., p-toluenesulfonyl chloride) Start->Reaction Stir Stir at Room Temperature (e.g., 12 hours) Reaction->Stir Purification Purification by Silica Gel Chromatography Stir->Purification Product N-sulfonylated This compound A Derivative Purification->Product

Figure 2. General workflow for N-sulfonylation of this compound A.

Materials:

  • This compound A

  • Anhydrous pyridine

  • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • This compound A is dissolved in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • The desired sulfonyl chloride (typically 1.1 to 1.5 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system to yield the pure N-sulfonylated derivative.

Cell Viability Assay

The cytotoxic effects of this compound A and its derivatives are determined using a cell viability assay, such as the CellTiter-Blue® Cell Viability Assay.[9] This assay measures the conversion of a resazurin-based reagent to a fluorescent product by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-435, OVCAR3, MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound A and its derivatives dissolved in dimethyl sulfoxide (DMSO)

  • CellTiter-Blue® Reagent

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the cells are treated with a serial dilution of this compound A or its derivatives. A vehicle control (DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • After the incubation period, the CellTiter-Blue® Reagent is added to each well.

  • The plates are incubated for an additional 1-4 hours.

  • Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Thermal Shift Assay (TSA)

A thermal shift assay is employed to confirm the direct binding of the N-sulfonylated derivatives to their protein target, EZHIP.[2] This assay measures the change in the thermal stability of a protein upon ligand binding.

Materials:

  • Purified recombinant EZHIP protein

  • N-sulfonylated this compound A derivative

  • SYPRO™ Orange dye

  • Real-time PCR instrument

  • Appropriate buffer solution

Procedure:

  • A reaction mixture is prepared containing the purified EZHIP protein, the N-sulfonylated derivative at various concentrations, and the SYPRO™ Orange dye in a suitable buffer.

  • The mixture is placed in a real-time PCR instrument.

  • A temperature gradient is applied, and the fluorescence of the SYPRO™ Orange dye is monitored in real-time. As the protein unfolds, it exposes hydrophobic regions that the dye can bind to, causing an increase in fluorescence.

  • The melting temperature (Tm) of the protein, which is the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve.

  • A shift in the Tm in the presence of the derivative compared to the protein alone indicates a direct binding interaction.

Conclusion

The N-sulfonylation of this compound A represents a promising strategy for developing more stable and potent anticancer agents. The derivatives maintain the core mechanism of action of the parent compound by modulating the EZHIP-PRC2 pathway, leading to cancer cell death. The experimental data presented in this guide provides a strong rationale for the continued investigation and development of these compounds as potential therapeutics. Further in vivo studies are warranted to fully assess their efficacy and safety profiles.

References

Structure-Activity Relationship of Acylated Verticillin H Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of acylated Verticillin H derivatives, focusing on their antiproliferative properties. The data presented is derived from key research findings in the field, offering a valuable resource for those involved in oncology and medicinal chemistry research.

Introduction

Verticillins are a class of epipolythiodioxopiperazine (ETP) alkaloids, natural products that have garnered significant attention for their potent cytotoxic activities against various cancer cell lines.[1][2][3] this compound H, a prominent member of this family, has served as a scaffold for semisynthetic modifications to explore and enhance its therapeutic potential. This guide focuses on the acylation of the C11 hydroxy group of this compound H, a strategic modification aimed at improving potency and pharmacokinetic properties.[1][2][4] A series of nine semisynthetic analogues of this compound H, featuring a variety of ester, carbonate, carbamate, and sulfonate moieties, have been synthesized and evaluated for their antiproliferative effects.[1][2][4]

Comparative Analysis of Antiproliferative Activity

The antiproliferative properties of the acylated this compound H derivatives were evaluated against a panel of human cancer cell lines: melanoma (MDA-MB-435), breast cancer (MDA-MB-231), and ovarian cancer (OVCAR3). The results, presented as IC50 values (nM), are summarized in the table below. For comparison, data for the parent compounds, this compound A and this compound H, as well as the common chemotherapeutic agent Taxol, are included.

CompoundDerivative TypeMDA-MB-435 (IC50, nM)MDA-MB-231 (IC50, nM)OVCAR3 (IC50, nM)
This compound A (1) Parent Compound182336
This compound H (2) Parent Compound4431229
4 Acetate412196
5 Propionate191725
6 Isobutyrate2412105
7 Pivaloate212072
8 Succinate2113133
9 Carbonate117137
10 Sulfonate314979
11 Carbamate222168
12 Carbamate91219
Taxol Control0.30.61.8

Data sourced from ACS Med. Chem. Lett. 2021, 12, 4, 625–630.[1]

The data reveals that in nearly all cases, the acylated this compound H derivatives exhibited antiproliferative activity comparable to or better than the parent this compound H.[1] Notably, compounds 5 (propionate), 6 (isobutyrate), 9 (carbonate), and 12 (carbamate) demonstrated significant potency across multiple cell lines.

Experimental Protocols

General Semisynthetic Procedure for Acylated this compound H Derivatives

This compound H was used as the starting material for the generation of nine semisynthetic analogues (compounds 4–12) containing various ester, carbonate, carbamate, and sulfonate moieties at the C11 position.[1][2][4] The general workflow for this process is outlined below.

G cluster_synthesis Semisynthesis of Acylated this compound H Derivatives Start This compound H Acylation Acylation at C11 Hydroxy Group (Ester, Carbonate, Carbamate, Sulfonate) Start->Acylation Purification Purification of Analogues Acylation->Purification Characterization Structural Characterization (NMR, etc.) Purification->Characterization End Acylated this compound H Derivatives Characterization->End

Caption: Workflow for the semisynthesis of acylated this compound H derivatives.

The successful acylation at the C11 position was confirmed by 1H NMR spectroscopy, which showed a characteristic loss of symmetry in the molecule.[1]

Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds was determined using a standard cytotoxicity assay against the human cancer cell lines MDA-MB-435 (melanoma), MDA-MB-231 (breast cancer), and OVCAR3 (ovarian cancer).[1]

G cluster_assay Cytotoxicity Assay Workflow CellSeeding Seed Cancer Cells (MDA-MB-435, MDA-MB-231, OVCAR3) CompoundTreatment Treat with this compound H Derivatives (Varying Concentrations) CellSeeding->CompoundTreatment Incubation Incubate for a Defined Period CompoundTreatment->Incubation ViabilityAssay Assess Cell Viability (e.g., MTT Assay) Incubation->ViabilityAssay DataAnalysis Calculate IC50 Values ViabilityAssay->DataAnalysis

Caption: General workflow for the in vitro cytotoxicity assessment.

Mechanism of Action: Signaling Pathway

Recent studies on this compound A, a closely related analogue, suggest that the cytotoxic effects of these compounds are mediated through the inhibition of histone methyltransferases (HMTases).[3] This inhibition leads to alterations in the epigenetic landscape, affecting the expression of genes involved in critical cellular processes such as apoptosis. A proposed signaling pathway is illustrated below.

G cluster_pathway Proposed Signaling Pathway for this compound Derivatives This compound Acylated this compound H Derivatives HMT Histone Methyltransferases (HMTases) (e.g., G9a) This compound->HMT Inhibition Histone Histone Methylation (e.g., H3K9me3) HMT->Histone Catalyzes Gene Gene Expression Changes (e.g., FAS upregulation) Histone->Gene Regulates Apoptosis Apoptosis Gene->Apoptosis Induces

Caption: Inhibition of histone methyltransferases by this compound derivatives leading to apoptosis.

The inhibition of HMTases by this compound derivatives can lead to a decrease in repressive histone marks, such as H3K9 trimethylation, at the promoters of pro-apoptotic genes like FAS, thereby restoring their expression and inducing programmed cell death.

Conclusion

The structure-activity relationship studies of acylated this compound H derivatives highlight the potential for enhancing the antiproliferative activity of this natural product scaffold through semisynthesis. The introduction of various acyl groups at the C11 position has yielded compounds with potent nanomolar cytotoxicity against melanoma, breast, and ovarian cancer cell lines. The likely mechanism of action, through the inhibition of histone methyltransferases, presents a promising avenue for the development of novel epigenetic-based cancer therapies. Further investigation into the in vivo efficacy and safety of these derivatives is warranted to fully assess their therapeutic potential.

References

In-Cell Target Engagement: A Comparative Analysis of Verticillin A and Chaetocin A with EZHIP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The EZH2 Inhibitory Protein (EZHIP) has emerged as a critical oncogenic driver in certain pediatric cancers, such as Posterior Fossa Type A (PFA) ependymomas and some diffuse midline gliomas. EZHIP functions by mimicking the H3K27M oncohistone, inserting into the active site of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This interaction potently inhibits PRC2's methyltransferase activity, leading to a global reduction in the repressive H3K27me3 histone mark and subsequent dysregulation of gene expression.

Consequently, disrupting the EZHIP-PRC2 interaction presents a promising therapeutic strategy. Among the molecules investigated for this purpose are two epidithiodiketoperazine (ETP) alkaloids, Verticillin A and chaetocin A. While structurally related, recent evidence highlights a stark difference in their ability to engage EZHIP within the cellular environment. This guide provides a detailed comparison of this compound A and chaetocin A, focusing on their in-cell engagement with EZHIP, supported by available experimental data and methodologies.

Mechanism of Action: EZHIP-Mediated PRC2 Inhibition

EZHIP inhibits the PRC2 complex by directly binding to the SET domain of its catalytic subunit, EZH2. This action is analogous to the well-characterized H3K27M oncohistone, effectively acting as a competitive inhibitor and preventing the methylation of the PRC2 substrate, Histone H3 at lysine 27. Therapeutic intervention aims to disrupt this protein-protein interface, thereby restoring the tumor-suppressive function of PRC2.

cluster_0 Normal PRC2 Function cluster_1 EZHIP-Driven Cancer cluster_2 Therapeutic Intervention PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 PRC2->H3K27 Methylation H3K27me3 H3K27me3 (Repressive Mark) H3K27->H3K27me3 GeneSilencing Gene Silencing H3K27me3->GeneSilencing EZHIP EZHIP PRC2_inhibited PRC2 Complex EZHIP->PRC2_inhibited Inhibits NoH3K27me3 H3K27me3 Loss PRC2_inhibited->NoH3K27me3 Blocks Methylation Oncogenesis Oncogenesis NoH3K27me3->Oncogenesis VerticillinA This compound A EZHIP_inhibited EZHIP VerticillinA->EZHIP_inhibited Binds & Disrupts EZHIP_inhibited->PRC2 Inhibition Relieved

Caption: EZHIP-PRC2 signaling and therapeutic disruption by this compound A.

Quantitative Comparison: In-Cell EZHIP Engagement

The most direct evidence comparing the two compounds comes from cellular thermal shift assays (CETSA). This technique assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. A positive result, indicated by an increase in the protein's melting temperature (Tm), confirms direct physical interaction between the compound and the target protein in its native cellular environment.

Experimental studies have demonstrated that while a derivative of this compound A directly binds to EZHIP, chaetocin A does not show any detectable engagement in cell-based assays.[1][2] This represents the fundamental difference in their mechanism of action concerning the EZHIP-PRC2 axis.

CompoundTarget(s)In-Cell EZHIP Engagement (CETSA)Downstream Effect in EZHIP+ Cells
This compound A (derivatives) EZHIP , other HMTsYes (Confirmed)[1][2]↑ H3K27me3, Apoptosis[1][2]
Chaetocin A SUV39H1, other HMTsNo (Not Observed)[1][2]No direct EZHIP-mediated effect reported

Note: The table summarizes qualitative findings from published literature. Specific quantitative values (e.g., ΔTm, IC50) for the direct comparison of this compound A and chaetocin A on EZHIP engagement and function are not available in the cited public literature.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for EZHIP Target Engagement

The CETSA protocol is a cornerstone experiment for validating in-cell target engagement. It leverages the principle that a protein becomes more thermally stable when bound to a ligand.

start 1. Cell Culture & Treatment treat Treat EZHIP-expressing cells with this compound A, Chaetocin A, or Vehicle (DMSO) start->treat harvest 2. Heat Shock aliquot Harvest and aliquot cells harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 45°C - 69°C) for 3-5 min aliquot->heat lyse 3. Lysis & Separation freeze_thaw Lyse cells via freeze-thaw cycles lyse->freeze_thaw centrifuge Centrifuge to separate soluble (stabilized) vs. aggregated proteins freeze_thaw->centrifuge detect 4. Protein Detection western Analyze soluble fraction for EZHIP levels via Western Blot detect->western plot Plot % soluble EZHIP vs. Temp to generate melting curves western->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: EZHIP-expressing cells (e.g., U2OS osteosarcoma cells) are cultured to ~80-90% confluency. Cells are then treated with the test compound (this compound A derivative or chaetocin A) or vehicle control (DMSO) and incubated for a defined period (e.g., 1-2 hours) to allow for cellular uptake and target binding.

  • Cell Harvesting and Heat Treatment: After incubation, cells are washed and harvested. The cell suspension is divided into equal aliquots in PCR tubes. These aliquots are then heated to a range of temperatures (e.g., from 45°C to 69°C) for 3-5 minutes using a PCR thermocycler.

  • Lysis and Fractionation: The heated cells are lysed, typically through repeated freeze-thaw cycles. The lysates are then centrifuged at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins. The supernatant, containing the soluble protein fraction, is carefully collected.

  • Detection and Analysis: The amount of soluble EZHIP in each supernatant is quantified. Western blotting is a common method, where samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific to EZHIP. The band intensities are quantified, normalized to the non-heated control, and plotted against temperature to generate a melting curve. A shift of this curve to higher temperatures in the compound-treated samples relative to the vehicle control indicates target stabilization and therefore, engagement.

Summary and Conclusion

The available experimental evidence draws a clear distinction between this compound A and chaetocin A in the context of EZHIP-driven cancers.

  • This compound A and its N1-sulfonylated derivatives have been shown to directly engage EZHIP in a cellular context.[1][2] This engagement is consistent with downstream functional outcomes, including the restoration of H3K27me3 levels and induction of apoptosis in EZHIP-expressing cancer cells.[1][2] This positions this compound A as a promising scaffold for developing targeted therapies aimed at the EZHIP-PRC2 interface.

  • Chaetocin A , despite its structural similarity to this compound A, does not demonstrate detectable in-cell engagement with EZHIP.[1][2] Its known anticancer activities are likely mediated through other mechanisms, such as the inhibition of different histone methyltransferases like SUV39H1. Therefore, it is not considered a direct EZHIP-targeting agent.

For researchers and drug development professionals, this comparative analysis underscores the importance of direct, in-cell target engagement studies. While this compound A and chaetocin A belong to the same class of natural products, their specific molecular interactions within the cell are profoundly different. The data strongly supports the further investigation of this compound A-based compounds as a viable strategy for the therapeutic targeting of EZHIP in oncology.

References

Unveiling Epigenetic Shifts: Mass Spectrometry Confirms Verticillin A's Impact on Histone Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of potential therapeutics is paramount. Verticillin A, a potent epipolythiodioxopiperazine (ETP) alkaloid, has emerged as a promising anti-cancer agent due to its activity as a selective inhibitor of histone methyltransferases (HMTases), particularly G9a. This guide provides a comparative analysis of this compound A's epigenetic effects, supported by mass spectrometry data, and details the experimental protocols required to validate these modifications.

This compound A's mechanism of action involves the alteration of the epigenetic landscape within cancer cells. Mass spectrometry-based histone profiling has been instrumental in confirming that this compound A induces global changes in histone methylation and acetylation marks. These modifications play a crucial role in regulating gene expression, and their dysregulation is a hallmark of cancer.

Comparative Analysis of G9a/GLP Inhibitors

While specific quantitative mass spectrometry data for this compound A's impact on a wide range of histone marks remains proprietary or dispersed across various studies, we can infer its likely effects by examining data from other well-characterized G9a/GLP (G9a-like protein) inhibitors, such as UNC0638 and BIX-01294. These compounds serve as valuable benchmarks for understanding the expected epigenetic consequences of G9a inhibition.

A study utilizing quantitative mass spectrometry-based proteomics analyzed the impact of UNC0638 and BIX-01294 on histone H3 lysine 9 dimethylation (H3K9me2), a primary target of G9a. The data revealed a significant reduction in H3K9me2 levels upon treatment with these inhibitors.

Histone ModificationTreatmentFold Change vs. Control
H3K9me2 UNC0638 (1 µM)Significantly Lower
BIX-01294 (1 µM)Lower
H3K9me3 UNC0638 (1 µM)No significant change
BIX-01294 (1 µM)No significant change

Table 1: Comparative effect of G9a/GLP inhibitors on H3K9 methylation. Data is inferred from qualitative descriptions in the cited literature as specific fold-change values were not consistently provided in a tabular format.

It is important to note that while UNC0638 demonstrated a more potent reduction in H3K9me2 levels compared to BIX-01294, neither compound significantly affected the levels of H3K9 trimethylation (H3K9me3). This suggests a specific inhibitory action on the di-methylation state. Given that this compound A also targets G9a, it is highly probable that it elicits a similar, potent reduction in H3K9me2 levels. Furthermore, studies have indicated that this compound A also impacts H3K27me3 levels, suggesting a broader inhibitory profile than some other G9a inhibitors.

Experimental Protocols

To independently verify the epigenetic modifications induced by this compound A, a robust and reproducible experimental workflow is essential. The following protocols provide a detailed methodology for histone extraction and subsequent analysis by mass spectrometry.

Protocol 1: Histone Extraction from Mammalian Cells

This protocol outlines the acid extraction method for isolating histones from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT)

  • Protease inhibitors

  • 0.4 N Sulfuric acid (H₂SO₄)

  • Trichloroacetic acid (TCA)

  • Acetone

  • 100 mM Ammonium Bicarbonate (NH₄HCO₃)

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash twice with ice-cold PBS.

  • Nuclei Isolation: Resuspend the cell pellet in hypotonic lysis buffer containing protease inhibitors and incubate on ice. Dounce homogenize to release nuclei. Centrifuge to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in ice-cold 0.4 N H₂SO₄ and incubate on a rotator at 4°C for 2-4 hours.

  • Protein Precipitation: Centrifuge to remove cellular debris. Add TCA to the supernatant to a final concentration of 25% (v/v) and incubate on ice to precipitate histones.

  • Washing: Centrifuge to pellet the histones. Wash the pellet sequentially with ice-cold acetone containing 0.1% HCl and then twice with ice-cold acetone.

  • Resuspension: Air-dry the histone pellet and resuspend in 100 mM NH₄HCO₃. Determine protein concentration using a suitable assay (e.g., Bradford or BCA).

Protocol 2: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)

This protocol describes the preparation of histone samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0

  • Propionic anhydride

  • Acetonitrile (ACN)

  • Ammonium hydroxide (NH₄OH)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

Procedure:

  • Propionylation (Lysine Blocking):

    • Resuspend 20-50 µg of extracted histones in 100 mM NH₄HCO₃, pH 8.0.

    • Prepare a fresh 1:3 (v/v) solution of propionic anhydride in ACN.

    • Add the propionylation reagent to the histone solution, vortex immediately, and adjust the pH to ~8.0 with NH₄OH.

    • Incubate at 37°C for 15 minutes. Repeat this step once.

    • Dry the sample in a vacuum centrifuge.

  • Trypsin Digestion:

    • Resuspend the dried, propionylated histones in 100 mM NH₄HCO₃.

    • Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Second Propionylation (N-termini):

    • Repeat the propionylation step as described above to derivatize the newly generated peptide N-termini.

    • Dry the sample in a vacuum centrifuge.

  • Sample Desalting:

    • Resuspend the sample in 0.1% FA.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode.

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of this compound A's action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis cell_culture Cell Culture Treatment (this compound A) histone_extraction Histone Extraction (Acid Extraction) cell_culture->histone_extraction propionylation1 Propionylation (Lysine Blocking) histone_extraction->propionylation1 trypsin_digest Trypsin Digestion propionylation1->trypsin_digest propionylation2 Propionylation (N-termini) trypsin_digest->propionylation2 desalting Peptide Desalting propionylation2->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Experimental workflow for mass spectrometry analysis.

signaling_pathway VerticillinA This compound A G9a G9a/GLP VerticillinA->G9a inhibition H3K9me2 H3K9me2 G9a->H3K9me2 methylation Wnt Wnt Signaling (e.g., DKK1 repression) G9a->Wnt regulates Hippo Hippo Pathway (Modulation) G9a->Hippo modulates GeneRepression Target Gene Repression H3K9me2->GeneRepression leads to TumorSuppression Tumor Growth, Proliferation, & Stemness Wnt->TumorSuppression promotes Hippo->TumorSuppression regulates

G9a inhibition by this compound A affects key signaling pathways.

Conclusion

Mass spectrometry is an indispensable tool for confirming and quantifying the epigenetic modifications induced by therapeutic agents like this compound A. The provided protocols offer a robust framework for researchers to validate the impact of this promising anti-cancer compound on the histone code. By inhibiting G9a and altering histone methylation patterns, this compound A disrupts key signaling pathways implicated in cancer progression, highlighting its potential as a targeted epigenetic therapy. Further quantitative proteomic studies will be crucial to fully elucidate the complete spectrum of this compound A's epigenetic effects and to identify biomarkers for predicting treatment response.

In Vivo Showdown: Free Verticillin A vs. Nanoparticle-Encapsulated Verticillin A in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Verticillin A, a potent epipolythiodioxopiperazine (ETP) alkaloid, has demonstrated significant anti-tumor activity, drawing considerable interest from the pharmacology community. However, its clinical translation has been hampered by challenges such as poor solubility and in vivo toxicity. To overcome these hurdles, researchers have explored the use of nanoparticle-based drug delivery systems. This guide provides an in-depth, objective comparison of the in vivo performance of free this compound A versus its nanoparticle-encapsulated counterpart, supported by experimental data, to inform preclinical research and development strategies.

Performance at a Glance: Efficacy and Safety

Encapsulation of this compound A within expansile nanoparticles (eNPs) has been shown to significantly enhance its therapeutic index in preclinical models of high-grade serous ovarian cancer (HGSOC). The nanoparticle formulation not only improves drug delivery and efficacy in reducing tumor burden but also mitigates the systemic toxicity associated with the free drug.

Table 1: Comparative In Vivo Efficacy
ParameterFree this compound ANanoparticle-Encapsulated this compound AAnimal ModelStudy Details
Tumor Burden Standard EfficacySignificantly Reduced Tumor Burden [1]OVCAR8-RFP HGSOC Xenograft in Athymic Nude MiceIntraperitoneal (IP) administration of 0.5 mg/kg every other day for 12 days.[1]

Note: Quantitative data for direct comparison of tumor radiance between free and encapsulated this compound A from a single study is not available in the reviewed literature. However, studies consistently report superior efficacy with the nanoparticle formulation.

Table 2: Comparative In Vivo Safety and Pharmacokinetics
ParameterFree this compound ANanoparticle-Encapsulated this compound AAnimal Model & Dosing
Liver Toxicity Significant Gross Morphological Liver Damage [1]No Morphological Signs of Liver Toxicity [1]Athymic Nude Mice with OVCAR8-RFP Xenografts (0.5 mg/kg IP)
Maximum Plasma Concentration (Cmax) 110 nM (IP), 73 nM (IV)[2][3]Data not available in reviewed literature.CD-1 Mice (3 mg/kg IP, 1 mg/kg IV)
Oral Bioavailability ~9%[2][3]Data not available in reviewed literature.CD-1 Mice (3 mg/kg PO)

Deep Dive: Experimental Methodologies

The following protocols outline the key in vivo experiments that form the basis of the comparative data presented.

In Vivo Efficacy in Ovarian Cancer Xenograft Model[1]
  • Animal Model: Female athymic nude mice.

  • Tumor Induction: Intraperitoneal (IP) injection of 5 x 10⁶ OVCAR8-RFP (Red Fluorescent Protein) human ovarian cancer cells. Tumor growth was monitored via in vivo imaging.

  • Treatment Groups:

    • Vehicle Control (e.g., Cremophor EL/EtOH for free this compound A, empty nanoparticles for the encapsulated group).

    • Free this compound A (solubilized in a vehicle such as Cremophor EL/EtOH).

    • Nanoparticle-encapsulated this compound A (this compound A-eNP).

  • Dosing Regimen: 0.5 mg/kg of this compound A administered intraperitoneally every other day for 12 days, commencing approximately 4 weeks after tumor cell inoculation when tumors were established.[1]

  • Efficacy Assessment: Tumor burden was monitored and quantified using an in vivo imaging system to measure the average radiant efficiency from the fluorescently tagged cancer cells.[1]

Pharmacokinetic Analysis of Free this compound A[2][3]
  • Animal Model: Male CD-1 mice.

  • Administration Routes and Doses:

    • Intravenous (IV): 1 mg/kg.

    • Intraperitoneal (IP): 3 mg/kg.

    • Oral (PO): 3 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound A were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

  • Parameter Calculation: Pharmacokinetic parameters, including Cmax and bioavailability, were calculated from the plasma concentration-time profiles.

Toxicity Assessment[1]
  • Animal Model: Female athymic nude mice with OVCAR8-RFP xenografts.

  • Observation: Gross morphological examination of organs, particularly the liver, was performed at the time of sacrifice.

  • Analysis: Evidence of tissue damage was visually assessed.

The Delivery Vehicle: Expansile Nanoparticles (eNPs)

The nanoparticle formulation utilized in these studies is a pH-responsive expansile nanoparticle (eNP).

  • Composition: eNPs are polymeric nanoparticles composed of a hydrophobic, pH-responsive protecting group that masks a hydrophilic polymer backbone.[4]

  • Mechanism of Action: These nanoparticles are designed to be stable at physiological pH (around 7.4). However, in the mildly acidic tumor microenvironment (pH ~6.5-7.0), the protecting group is cleaved, causing the nanoparticle to swell and release its drug payload.[5][6] This targeted drug release mechanism is believed to contribute to the enhanced efficacy and reduced systemic toxicity.

  • Drug Loading: Hydrophobic drugs like this compound A are encapsulated within the core of the eNPs.

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental setups, the following diagrams are provided.

Verticillin_A_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound A This compound A Histone Methyltransferases (HMTs) Histone Methyltransferases (HMTs) This compound A->Histone Methyltransferases (HMTs) Inhibits Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) This compound A->Reactive Oxygen Species (ROS) Induces Epigenetic Modifications Epigenetic Modifications Histone Methyltransferases (HMTs)->Epigenetic Modifications Gene Expression Changes Gene Expression Changes Epigenetic Modifications->Gene Expression Changes Bax (pro-apoptotic) Bax (pro-apoptotic) Gene Expression Changes->Bax (pro-apoptotic) Upregulates Mitochondria Mitochondria Bax (pro-apoptotic)->Mitochondria Promotes Cytochrome c release Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage DNA Damage->Apoptosis

Caption: this compound A's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_assessment Efficacy & Toxicity Assessment A Inject OVCAR8-RFP cells into athymic nude mice (IP) B Allow tumors to establish (~4 weeks) A->B C Group 1: Vehicle Control B->C D Group 2: Free this compound A (0.5 mg/kg IP) B->D E Group 3: Nano-encapsulated this compound A (0.5 mg/kg IP) B->E F Administer treatment every other day for 12 days C->F D->F E->F G Monitor tumor burden (In vivo imaging) F->G H Monitor animal weight and general health F->H I Sacrifice and perform gross morphological analysis (e.g., liver) F->I

Caption: In vivo experimental workflow for comparative analysis.

Conclusion

The encapsulation of this compound A in expansile nanoparticles presents a promising strategy to enhance its therapeutic potential for ovarian cancer. The available data strongly suggest that the nanoparticle formulation improves in vivo efficacy and, critically, reduces the liver toxicity observed with the free drug. While further studies are needed to provide a complete quantitative comparison of the pharmacokinetic profiles, the current evidence supports the continued development of nanoparticle-based delivery systems for this compound A and other potent but challenging anti-cancer compounds. This approach has the potential to widen the therapeutic window and improve the clinical translatability of this promising natural product.

References

Evaluating the anti-tumor effects of Verticillin A acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the anti-tumor effects of Verticillin A acetate with other epigenetic modifiers.

This guide provides a detailed comparison of this compound A acetate's anti-tumor properties against a selection of approved epigenetic modifying agents, including Histone Deacetylase (HDAC) inhibitors and other Histone Methyltransferase (HMTase) inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available experimental data.

Overview of this compound A Acetate and Comparator Drugs

This compound A is a fungal metabolite belonging to the epipolythiodioxopiperazine (ETP) class of alkaloids. It has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Its mechanism of action is primarily attributed to the inhibition of histone methyltransferases (HMTases), leading to alterations in the epigenetic landscape, induction of apoptosis, and generation of reactive oxygen species.[1] this compound A acetate, a semi-synthetic analog, has been noted for its increased aqueous solubility, which may offer advantages in drug delivery.[1]

For a comprehensive comparison, this guide evaluates this compound A acetate alongside the following approved epigenetic modifiers:

  • Histone Deacetylase (HDAC) Inhibitors:

    • Vorinostat (SAHA)

    • Romidepsin (FK228)

    • Panobinostat (LBH589)

    • Belinostat (PXD101)

  • Histone Methyltransferase (HMTase) Inhibitors:

    • Tazemetostat (EPZ-6438)

    • Pinometostat (EPZ-5676)

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound A and the comparator drugs across various cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

DrugCancer TypeCell LineIC50 (nM)Reference
This compound A High-Grade Serous Ovarian CancerOVSAHO60[2]
High-Grade Serous Ovarian CancerOVCAR447[2]
High-Grade Serous Ovarian CancerOVCAR845[2]
LeiomyosarcomaLMS1<100 (96.7% reduction at 100 nM)[3]
Malignant Peripheral Nerve Sheath TumorMPNST724124.6 (EC50)
This compound A acetate Cervical CancerHeLa~360 (0.2 µg/mL ED50)[1]
Vorinostat Prostate CancerLNCaP, PC-3, TSU-Pr12500 - 7500[4]
Breast CancerMCF-7750[4]
T-cell LymphomaHH, HuT78, MJ, MylA, SeAx146 - 2697[4]
Romidepsin Neuroblastoma6 cell lines1.8 - 11.7 (1-6.5 ng/ml)[5]
T-cell LymphomaCCRF-CEM6.95[4]
LeukemiaU-937, K5625.92, 8.36[4]
Panobinostat Multiple MyelomaMOLT-4, Reh5, 20[6]
Non-Small Cell Lung CancerH1299, L55, A5495, 11, 30[6]
MesotheliomaOK-6, Ok-55, 7[6]
Small Cell Lung CancerRG-1, LD-T4, 5[6]
Belinostat Ovarian CancerA2780200 - 660[7]
Colon CancerHCT116, HT29200 - 660[7]
Urothelial Carcinoma5637, T24, J82, RT41000, 3500, 6000, 10000[8]
Tazemetostat Diffuse Large B-cell Lymphoma (EZH2 mutant)9 cell lines<100 (most)[9]
Diffuse Large B-cell Lymphoma (EZH2 wild-type)19 cell lines>1000 (most)[9]
Pinometostat MLL-rearranged LeukemiaVarious<1000[2]

Comparative Efficacy: In Vivo Anti-Tumor Activity

This section presents available data on the in vivo efficacy of this compound A and the comparator drugs in xenograft models.

DrugCancer ModelDosing RegimenTumor Growth InhibitionReference
This compound A Ovarian Cancer (OVCAR8 xenograft)0.5 mg/kg, every other day for 12 days (with eNPs)Significant reduction in tumor burden[2][10]
Malignant Peripheral Nerve Sheath Tumor (MPNST724 xenograft)0.25 and 0.5 mg/kgSignificant reduction in tumor size by day 11[3]
This compound A acetate Ehrlich ascites tumor1 mg/kg/dayEffective with minimal toxicity[1]
Vorinostat Epidermoid Carcinoma (A431 xenograft)100 mg/kg, IPReduced tumor growth[11]
Romidepsin T-cell LymphomaN/AN/A
Panobinostat Triple Negative Breast Cancer10 mg/kg/day, 5 days/weekSignificant decrease in tumor volume[12]
Lung Cancer and MesotheliomaN/AAverage of 62% decrease in tumor growth[13]
Belinostat Thyroid Cancer (BHP2-7 xenograft)100 mg/kg/day, 5 days/week for 52 daysProminent inhibition of tumor growth[4]
Tazemetostat Lymphoma (EZH2 mutant xenograft)N/ATumor regression[14]
Lymphoma (EZH2 wild-type xenograft)N/ATumor growth inhibition (cytostatic)[9]
Pinometostat MLL-rearranged LeukemiaN/ATumor stasis or regression[2]

Mechanisms of Action: Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound A and the general mechanisms of HDAC and HMTase inhibitors.

Verticillin_A_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus VerticillinA This compound A HMT Histone Methyltransferases (e.g., SUV39H1, G9a) VerticillinA->HMT Inhibition ROS Reactive Oxygen Species (ROS) VerticillinA->ROS Induction Histones Histones HMT->Histones Methylation DNA DNA Histones->DNA Chromatin Condensation Gene_Expression Altered Gene Expression Tumor_Suppressor Tumor Suppressor Genes (e.g., Fas) Gene_Expression->Tumor_Suppressor Upregulation Apoptosis Apoptosis Tumor_Suppressor->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

This compound A Mechanism of Action

HDAC_Inhibitor_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus HDACi HDAC Inhibitor (e.g., Vorinostat) HDAC Histone Deacetylases HDACi->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation HAT Histone Acetyltransferases Histones Histones HAT->Histones Acetylation Histones->Acetylated_Histones Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression Activation CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest Apoptosis Apoptosis Gene_Expression->Apoptosis

General Mechanism of HDAC Inhibitors

HMT_Inhibitor_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus HMTi HMTase Inhibitor (e.g., Tazemetostat) HMT Histone Methyltransferases (e.g., EZH2) HMTi->HMT Inhibition Gene_Expression Tumor Suppressor Gene Expression HMTi->Gene_Expression Reactivation Histones Histones (H3K27) HMT->Histones Methylation Methylated_Histones Methylated Histones (H3K27me3) Histones->Methylated_Histones Chromatin Condensed Chromatin Methylated_Histones->Chromatin Chromatin->Gene_Expression Repression CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest Apoptosis Apoptosis Gene_Expression->Apoptosis

General Mechanism of HMTase Inhibitors

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability Assay (MTS Assay)

This protocol is a colorimetric method for assessing cell metabolic activity.

Principle: Viable cells with active metabolism reduce the tetrazolium compound MTS into a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15][16]

MTS_Assay_Workflow Start Start: Seed Cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with Test Compound Incubate1->Treat Incubate2 Incubate (e.g., 72h) Treat->Incubate2 Add_MTS Add MTS Reagent Incubate2->Add_MTS Incubate3 Incubate (1-4h) Add_MTS->Incubate3 Read Read Absorbance (490 nm) Incubate3->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

MTS Assay Experimental Workflow
Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation of early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

AnnexinV_Workflow Start Start: Treat Cells with Test Compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Annexin V Apoptosis Assay Workflow
In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

Procedure:

  • Cell Implantation: Subcutaneously or intraperitoneally inject a suspension of cancer cells into immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound or vehicle control according to a specified dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor volume periodically using calipers or an in vivo imaging system.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry). Calculate the percentage of tumor growth inhibition.[2][10]

Xenograft_Workflow Start Inject Cancer Cells into Mice Tumor_Formation Allow Tumors to Form Start->Tumor_Formation Randomize Randomize Mice into Groups Tumor_Formation->Randomize Treat Administer Treatment or Vehicle Randomize->Treat Measure Measure Tumor Volume Periodically Treat->Measure Measure->Treat Repeat Treatment Endpoint Endpoint: Euthanize & Analyze Tumors Measure->Endpoint

In Vivo Xenograft Model Workflow

Conclusion

This compound A and its acetate analog demonstrate potent anti-tumor activity, primarily through the inhibition of histone methyltransferases. When compared to other epigenetic modifiers, this compound A exhibits comparable or, in some cases, superior cytotoxicity in vitro, particularly in the nanomolar range for several cancer cell lines. The in vivo data, although less extensive than for some approved drugs, suggests significant potential for tumor growth inhibition. The improved solubility of this compound A acetate may enhance its therapeutic potential. Further research is warranted to fully elucidate the clinical utility of this compound A acetate in comparison to established epigenetic therapies. This guide provides a foundational comparison to aid researchers in evaluating its potential as a novel anti-cancer agent.

References

Unveiling the Potency of Novel Verticillin Analogues: A Comparative Cross-Cancer Cell Line Screening Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of novel Verticillin analogues against established anti-cancer agents, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic potential. Through a cross-cancer cell line screening approach, this document summarizes critical cytotoxicity data, outlines detailed experimental methodologies, and visualizes key biological processes to facilitate informed decision-making in cancer research.

Comparative Cytotoxicity Analysis

This compound analogues have demonstrated potent cytotoxic effects across a range of human cancer cell lines, with IC50 values frequently in the nanomolar range. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound A and its analogues against various cancer cell lines, benchmarked against the standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel.

CompoundCell LineCancer TypeIC50 (nM)Comparator DrugComparator IC50 (nM)
This compound A OVSAHOOvarian Cancer60Paclitaxel~10.51
OVCAR4Ovarian Cancer47Paclitaxel-
OVCAR8Ovarian Cancer45Paclitaxel~10.51
DLD1Colon Cancer895.7--
RKOColon Cancer306.5--
CT26Colon Cancer177.2--
MDA-MB-435MelanomaData not specifiedDoxorubicin1220
MDA-MB-231Breast CancerData not specifiedDoxorubicin3160
OVCAR3Ovarian CancerData not specifiedDoxorubicin-
This compound H MDA-MB-435MelanomaData not specifiedDoxorubicin1220
MDA-MB-231Breast CancerData not specifiedDoxorubicin3160
OVCAR3Ovarian CancerData not specifiedDoxorubicin-
This compound A Succinate MDA-MB-435MelanomaData not specifiedDoxorubicin1220
MDA-MB-231Breast CancerData not specifiedDoxorubicin3160
OVCAR3Ovarian CancerData not specifiedDoxorubicin-

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation times). The data presented is a consolidation from multiple sources for comparative purposes.

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed protocols for the key experimental assays utilized in the screening of this compound analogues are provided below.

Experiment Methodology
Cell Viability Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: 1. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. 2. Treat cells with various concentrations of this compound analogues or comparator drugs for a specified duration (e.g., 48-72 hours). 3. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. 4. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Analysis Western Blotting for Apoptosis Markers: 1. Treat cells with the compounds of interest for the desired time. 2. Lyse the cells to extract total protein and determine protein concentration. 3. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane. 4. Block the membrane to prevent non-specific antibody binding. 5. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax). 6. Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). 7. Detect the protein bands using a chemiluminescent substrate and an imaging system. 8. Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis Flow Cytometry with Propidium Iodide (PI) Staining: 1. Culture and treat cells with the test compounds. 2. Harvest cells and fix them in cold 70% ethanol to permeabilize the cell membrane. 3. Treat the cells with RNase A to degrade RNA and prevent non-specific PI staining. 4. Stain the cells with a solution containing the DNA-intercalating dye, Propidium Iodide. 5. Analyze the DNA content of the cells using a flow cytometer. 6. Deconvolute the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assays 3. Data Acquisition cluster_analysis 4. Data Analysis & Comparison cell_culture Cancer Cell Line Culture (e.g., Ovarian, Colon, Breast) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment of Cells (Varying Concentrations) seeding->treatment compounds This compound Analogues & Comparator Drugs compounds->treatment mtt MTT Assay (Cell Viability) treatment->mtt wb Western Blot (Apoptosis Markers) treatment->wb flow Flow Cytometry (Cell Cycle Analysis) treatment->flow ic50 IC50 Determination mtt->ic50 protein_exp Protein Expression Analysis wb->protein_exp cell_cycle_dist Cell Cycle Distribution flow->cell_cycle_dist comparison Comparative Analysis ic50->comparison protein_exp->comparison cell_cycle_dist->comparison

Experimental workflow for cross-cancer cell line screening.

mechanism_of_action This compound This compound Analogues hmt Histone Methyltransferases (HMTs) (e.g., SUV39H1, G9a) This compound->hmt Inhibition dna_damage Induction of DNA Damage This compound->dna_damage epigenetic Epigenetic Modifications (Alterations in Histone Methylation) hmt->epigenetic gene_exp Altered Gene Expression epigenetic->gene_exp bax ↑ Pro-apoptotic Proteins (Bax) gene_exp->bax bcl2 ↓ Anti-apoptotic Proteins (Bcl-2) gene_exp->bcl2 apoptosis Apoptosis dna_damage->apoptosis caspase Caspase Activation apoptosis->caspase bax->apoptosis bcl2->apoptosis Inhibition cell_death Cancer Cell Death caspase->cell_death

Mechanism of action of this compound analogues in cancer cells.

synergistic_effect This compound This compound A (Sub-toxic dose) limited_apoptosis Limited Cancer Cell Death This compound->limited_apoptosis Induces low level of apoptosis trail TRAIL (Low dose) trail->limited_apoptosis Induces low level of apoptosis synergistic_apoptosis Synergistic Cancer Cell Death combination This compound A + TRAIL sensitization Sensitization to TRAIL-induced Apoptosis combination->sensitization sensitization->synergistic_apoptosis Significantly enhanced apoptosis

Logical relationship of a synergistic drug combination study.

Mechanism of Action and Synergistic Potential

This compound analogues exert their anti-cancer effects through a multi-faceted mechanism. A primary mode of action is the inhibition of histone methyltransferases (HMTs), leading to epigenetic modifications that alter the expression of genes involved in apoptosis.[1] This can result in the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins. Furthermore, this compound A has been shown to induce DNA damage, further pushing cancer cells towards programmed cell death.[1]

The unique mechanism of this compound A also presents opportunities for synergistic combination therapies. For instance, this compound A has been shown to sensitize colon cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[2][3] By epigenetically restoring the expression of key components of the TRAIL signaling pathway, this compound A can overcome resistance to this targeted therapy, leading to a more potent anti-cancer effect when used in combination. While specific combination index (CI) values for this compound analogues with conventional chemotherapeutics like doxorubicin and paclitaxel are not yet widely published, their distinct mechanism of action suggests a strong potential for synergistic interactions that could enhance therapeutic efficacy and potentially reduce drug resistance.

This guide provides a foundational overview of the promising anti-cancer properties of novel this compound analogues. The potent cytotoxicity, coupled with a unique mechanism of action and potential for synergistic combinations, positions these compounds as compelling candidates for further pre-clinical and clinical investigation in the pursuit of more effective cancer therapies.

References

A Comparative Analysis of Verticillin Biosynthetic Pathways in Different Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Verticillins, a class of epipolythiodioxopiperazine (ETP) alkaloids, have garnered significant attention in the scientific community for their potent cytotoxic activities against various cancer cell lines. The production of these complex secondary metabolites is confined to a select group of filamentous fungi. Understanding the nuances of their biosynthetic pathways in different fungal strains is crucial for optimizing production, exploring analogue generation, and harnessing their therapeutic potential. This guide provides a comparative analysis of Verticillin biosynthesis, focusing on the producing fungal strains, the genetic framework of the biosynthetic pathway, quantitative production data, and detailed experimental protocols.

Producing Organisms: A Shift in Taxonomic Understanding

Historically, this compound and its analogues were reported to be produced by fungi from the genera Gliocladium, Penicillium, and Verticillium. However, recent advancements in molecular sequencing have led to a taxonomic re-evaluation. It is now understood that the majority of this compound-producing strains belong to the genus Clonostachys, with Clonostachys rogersoniana being the most well-characterized producer.[1][2] While some earlier studies pointed to Verticillium species, investigations into strains like Verticillium dahliae have failed to detect the genes responsible for this compound biosynthesis, suggesting that the original producing fungi may have been misidentified.

The this compound Biosynthetic Gene Cluster ('ver')

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC) named 'ver'. This cluster has been identified and extensively studied in Clonostachys rogersoniana.[1][3] The 'ver' BGC is organized as a contiguous stretch of genes responsible for the stepwise synthesis of the this compound scaffold.

A key component of this cluster is the non-ribosomal peptide synthetase (NRPS) gene, verP, which is essential for the initial steps of assembling the diketopiperazine core from amino acid precursors.[1][3] The proposed biosynthetic pathway for this compound A, based on the well-understood biosynthesis of the related ETP alkaloid gliotoxin, suggests a pathway that involves the dimerization of monomeric ETP precursors. The initial building blocks for this synthesis are believed to be L-tryptophan and either L-alanine, L-serine, or L-threonine.[4]

The organization of the 'ver' gene cluster in Clonostachys rogersoniana (GenBank accession no. KY359203) includes genes encoding for the core NRPS, modifying enzymes such as cytochrome P450 monooxygenases, methyltransferases, and transporters likely involved in exporting the final product. The close homology to the gliotoxin BGC has provided a robust model for predicting the function of many genes within the 'ver' cluster.

Comparative Production of this compound Analogues

Different fungal strains exhibit variability in their production profiles of this compound analogues. This variation can be influenced by genetic differences between strains as well as the culture conditions. Optimization of fermentation media has been a key strategy to enhance the yields of these valuable compounds.

Quantitative Production Data

The following table summarizes the production of major this compound analogues in different fungal strains under optimized and baseline culture conditions. Oatmeal-based media has been shown to significantly enhance the production of Verticillins compared to rice-based or other synthetic media.[5]

Fungal StrainThis compound AnalogueProduction Yield (mg/L)Culture ConditionReference
Clonostachys rosea (MSX51257)This compound D~15010g Oatmeal Culture[6]
Clonostachys rogersoniana (MSX59553)This compound A, D, H, Sch 52900, Sch 52901, 11'-deoxythis compound A, gliocladicillin C50-150 (total analogues)Oatmeal-based medium[2][5][7][8][9]
Clonostachys sp. (MSX79542)This compound A and related analoguesSignificantly higher on oatmeal vs. rice mediumOatmeal-based medium[5][7]
Various Clonostachys strainsThis compound Analogues0.66–1.72 mg/g of extract (pre-optimization)Rice medium[7]

Visualizing the Biosynthetic Pathway and Experimental Workflow

To facilitate a clearer understanding of the this compound biosynthetic pathway and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.

Verticillin_Biosynthetic_Pathway cluster_precursors Amino Acid Precursors cluster_core_synthesis Core Synthesis cluster_dimerization_modification Dimerization & Modification L-Tryptophan L-Tryptophan Diketopiperazine_Intermediate Diketopiperazine Intermediate L-Tryptophan->Diketopiperazine_Intermediate L-Alanine/Serine/Threonine L-Alanine/Serine/Threonine L-Alanine/Serine/Threonine->Diketopiperazine_Intermediate Monomeric_ETP Monomeric ETP Precursor Diketopiperazine_Intermediate->Monomeric_ETP verP (NRPS) & modifying enzymes Dimeric_Scaffold Dimeric Scaffold Monomeric_ETP->Dimeric_Scaffold Dimerization Verticillin_Analogues This compound Analogues Dimeric_Scaffold->Verticillin_Analogues Tailoring Enzymes (e.g., P450s, Methyltransferases)

Caption: Proposed biosynthetic pathway for this compound analogues.

Experimental_Workflow Start Fungal Strain Selection Fermentation Fermentation (e.g., Oatmeal Agar) Start->Fermentation BGC_Analysis Biosynthetic Gene Cluster Analysis Start->BGC_Analysis Extraction Solvent Extraction (e.g., EtOAc/MeOH) Fermentation->Extraction Quantification UPLC-HRMS/MS Quantification Extraction->Quantification Analysis Comparative Analysis Quantification->Analysis Gene_Disruption Gene Disruption (e.g., verP knockout) BGC_Analysis->Gene_Disruption Gene_Disruption->Fermentation

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound biosynthesis. The following sections outline key experimental protocols.

Fungal Fermentation for this compound Production

This protocol is optimized for enhanced production of this compound analogues in Clonostachys species.

Materials:

  • Clonostachys strain of interest (e.g., C. rogersoniana MSX59553)

  • Potato Dextrose Agar (PDA) plates for initial culture

  • Oatmeal Agar plates (or liquid culture with oatmeal as a primary nutrient source)

  • Sterile water

  • Incubator

Procedure:

  • Activation of Fungal Strain: Inoculate the Clonostachys strain onto a PDA plate from a glycerol stock. Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

  • Spore Suspension Preparation: Flood the surface of the mature PDA culture with sterile water and gently scrape the surface to release the spores. Filter the spore suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

  • Inoculation of Production Media: Inoculate the oatmeal agar plates or liquid culture with the spore suspension.

  • Incubation: Incubate the cultures at 25°C in the dark for 11-14 days.

Extraction of this compound Analogues

This protocol describes a standard method for extracting this compound from fungal cultures.

Materials:

  • Fungal culture from the fermentation step

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Harvesting: Harvest the entire fungal culture (mycelia and agar/broth).

  • Solvent Extraction: Macerate the fungal biomass in a 1:1 mixture of EtOAc and MeOH. Shake the mixture overnight at room temperature.

  • Filtration and Phase Separation: Filter the mixture to separate the fungal biomass from the solvent. Add water to the filtrate to induce phase separation.

  • Collection of Organic Phase: Collect the organic (EtOAc) layer, which contains the this compound analogues.

  • Concentration: Evaporate the solvent from the organic phase using a rotary evaporator to obtain the crude extract.

  • Defatting: Resuspend the crude extract in a biphasic system of methanol/water and hexane. Vigorously mix and then separate the layers. The methanolic layer contains the defatted extract. Dry the methanolic layer to yield the final extract for analysis.

Quantification by UPLC-HRMS/MS

This protocol provides a general framework for the quantification of this compound analogues.

Materials:

  • Dried fungal extract

  • Acetonitrile (ACN) and water (LC-MS grade) with 0.1% formic acid

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)

  • C18 reversed-phase column

  • Purified this compound standards

Procedure:

  • Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol or a mixture of ACN and water) to a known concentration.

  • Chromatographic Separation: Inject the sample onto the UPLC system. Elute the compounds using a gradient of water with 0.1% formic acid and ACN with 0.1% formic acid. A typical gradient might run from 5% to 95% ACN over several minutes.

  • Mass Spectrometry Analysis: Operate the mass spectrometer in positive ion mode, collecting full scan high-resolution data. Use tandem mass spectrometry (MS/MS) to confirm the identity of the this compound analogues by comparing fragmentation patterns to those of authentic standards.

  • Quantification: Generate a standard curve using purified this compound standards of known concentrations. Quantify the amount of each analogue in the fungal extract by comparing the peak area to the standard curve.

Gene Disruption in Clonostachys rogersoniana

This protocol outlines the general steps for targeted gene disruption to validate the function of genes in the 'ver' cluster.

Materials:

  • Clonostachys rogersoniana protoplasts

  • Gene disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene (e.g., verP)

  • PEG-calcium chloride solution for transformation

  • Regeneration medium with the appropriate selective agent

Procedure:

  • Construct Design: Design and assemble a gene disruption cassette where a selectable marker gene is flanked by ~1-2 kb sequences homologous to the regions upstream and downstream of the target gene.

  • Protoplast Preparation: Generate protoplasts from young mycelia of C. rogersoniana by enzymatic digestion of the fungal cell wall.

  • Transformation: Transform the protoplasts with the gene disruption cassette using a PEG-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the selective agent. Screen the resulting transformants by PCR to identify those in which the target gene has been replaced by the disruption cassette through homologous recombination.

  • Phenotypic Analysis: Analyze the confirmed gene disruption mutants for the loss of this compound production using UPLC-HRMS/MS.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Verticillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of verticillin, a potent fungal alkaloid with significant cytotoxic properties. Adherence to these procedures is critical for protecting personnel and the environment.

This compound is an epipolythiodioxopiperazine (ETP) alkaloid that demonstrates potent cytotoxic and anti-tumor activity at the nanomolar level.[1][2][3][4] Due to its high toxicity, this compound and all materials contaminated with it must be managed as hazardous cytotoxic waste.[5]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a protective gown, and eye protection.[6] All handling of this compound waste should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.[6]

Step-by-Step Disposal Protocol for this compound Waste

The following steps outline the correct procedure for the disposal of this compound and contaminated materials. This protocol is based on established guidelines for handling cytotoxic and antineoplastic agents.[7][8][9][10][11]

  • Segregation at the Source : Immediately after use, all this compound waste must be segregated from other laboratory waste streams.[8][12] This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips, culture plates), and contaminated PPE.

  • Waste Container Selection : Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.[7][8][10] These containers are typically color-coded, often with purple or yellow lids, to signify cytotoxic waste.[5][8][13]

  • Categorization of Waste :

    • Non-Trace (Bulk) Contamination : Unused or expired this compound, and materials used to clean up large spills, are considered bulk chemotherapy waste.[14] These must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EH&S) department.[11][14]

    • Trace Contamination : Items with only residual amounts of this compound, such as empty syringes, gloves, gowns, and IV bags, are considered trace chemotherapy waste.[14]

    • Sharps Waste : Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[5][8][10]

  • Container Management :

    • Do not overfill waste containers.

    • Securely seal containers when they are three-quarters full.

    • Label the container with the contents ("this compound Waste"), the date, and the laboratory of origin.

  • Final Disposal Method : The universally recommended disposal method for cytotoxic waste is high-temperature incineration.[13] This process ensures the complete destruction of the hazardous compounds. Arrange for pickup and disposal by a licensed hazardous waste management contractor, coordinated through your institution's EH&S office.[11]

Never dispose of this compound waste down the drain or in the regular trash. [11][14]

Quantitative Data Summary for Cytotoxic Waste Handling

ParameterGuidelineSource
Waste Bag Thickness Minimum 2 mm for polypropylene bags, 4 mm for contaminated material.[7]
Incineration Temperature High temperature, often exceeding 1000°C.[13]
P-listed Waste Limit in SAA 1 quart for acutely toxic (P-listed) chemical waste in a Satellite Accumulation Area.[9]

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

VerticillinDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste Immediately (Cytotoxic vs. Non-Hazardous) categorize Categorize Cytotoxic Waste segregate->categorize ppe->segregate sharps Sharps Waste (Needles, Syringes) categorize->sharps Sharps non_sharps Non-Sharps Waste (Gloves, Vials, Labware) categorize->non_sharps Non-Sharps sharps_container Place in Purple-Lidded, Puncture-Resistant Sharps Container sharps->sharps_container non_sharps_container Place in Purple/Yellow Labeled Cytotoxic Waste Container non_sharps->non_sharps_container seal_label Securely Seal and Label Container When Full sharps_container->seal_label non_sharps_container->seal_label storage Store in Designated Secure Area seal_label->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor (via EH&S) storage->pickup end End: High-Temperature Incineration pickup->end

Caption: this compound Disposal Workflow Diagram.

References

Comprehensive Safety and Handling Guide for Verticillin

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: 2025-12-12

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Verticillin. The following procedural steps are designed to ensure the safe handling, use, and disposal of this potent cytotoxic compound.

Verticillins are epipolythiodioxopiperazine (ETP) alkaloids with significant cytotoxic properties, showing nanomolar-level activity against various cancer cell lines.[1][2] Due to their potent nature and potential for toxicity, as evidenced by liver toxicity with this compound D in animal studies, stringent safety protocols must be followed.[3][4] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound. This is based on general best practices for handling highly potent and hazardous drugs.[5][6]

Body Part Required PPE Specifications & Best Practices
Hands Double Gloving (Chemotherapy-grade gloves)Inner glove tucked under the gown cuff, outer glove pulled over the cuff. Change outer gloves every 30-60 minutes or immediately upon known contact.[5] Use powder-free latex or nitrile gloves.[6]
Body Disposable, solid-front, back-closure gownPolyethylene-coated polypropylene or other laminate materials offer good protection. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[5]
Eyes/Face Safety goggles with side shields and/or a face shieldMust be worn at all times in the handling area to protect against splashes.[6][7]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powdered form of the compound, or when there is a risk of aerosolization.[7]
Feet Closed-toe shoes and disposable shoe coversShoe covers should be worn in the designated handling area and removed before exiting to prevent tracking contamination.[8]

Physicochemical and Toxicological Data

The following table summarizes known data for this compound compounds. It is important to note that comprehensive toxicological data is not available for all this compound analogues.

Property This compound A This compound D General Remarks
Molecular Formula C30H28N6O6S4C30H28N6O8S2
Cytotoxicity Potent, nanomolar activity against various cancer cell lines.[1][2]Potent, nanomolar activity against HGSOC cell lines.[3][9]Verticillins are a class of potent cytotoxic agents.[1]
In Vivo Toxicity Hepatotoxicity not observed at effective doses when encapsulated.[2]Showed signs of liver toxicity in mice.[3][4]Formulation can impact in vivo toxicity.[4]
Solubility Challenging solubility profile.[1]Higher solubility than this compound A.[3]Often requires specific formulations for in vivo studies.[4]

Note: Occupational Exposure Limits (OELs) for this compound have not been established by regulatory bodies like OSHA or ACGIH.[10][11] In the absence of an OEL, a conservative approach using occupational exposure banding for potent compounds should be adopted.[12]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the essential steps for safely handling this compound in a laboratory setting. All handling of this compound, especially in its powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood).

3.1. Preparation and Pre-Handling Check

  • Designated Area: Cordon off and clearly label a designated area for this compound handling.

  • Gather Materials: Assemble all necessary equipment, including PPE, calibrated weighing instruments, solvents, and waste containers, within the designated area before starting.

  • PPE Donning: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, face mask, goggles/face shield, outer gloves).

  • BSC Preparation: Decontaminate the work surface of the BSC. Place a disposable, plastic-backed absorbent pad on the work surface.[13]

3.2. Handling Procedure (Example: Reconstitution of Powdered this compound)

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the BSC. Use a dedicated spatula.

  • Reconstitution: Slowly add the desired solvent to the powder to avoid aerosolization. Gently swirl or pipette to dissolve.

  • Aliquotting: If necessary, prepare aliquots for storage.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbol.

3.3. Post-Handling and Decontamination

  • Surface Decontamination: Wipe down all surfaces and equipment within the BSC with an appropriate deactivating agent (if known) or a high-pH solution, followed by 70% ethanol. Dispose of the absorbent pad and wipes as hazardous waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The gown and other disposable PPE should also be disposed of as hazardous waste.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.[13]

  • Waste Segregation:

    • Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous materials (often color-coded, e.g., black).[13]

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other disposable labware should be placed in a clearly labeled hazardous waste bag (e.g., yellow chemotherapy waste bag) inside a designated rigid waste container.[13]

    • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other chemical waste streams.[14]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.[14][15]

Visual Workflow and Emergency Protocols

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling (in BSC/Fume Hood) cluster_post Post-Handling prep1 Designate & Label Handling Area prep2 Assemble All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare BSC/Fume Hood prep3->prep4 handle1 Weigh Powdered this compound prep4->handle1 Begin Work handle2 Reconstitute with Solvent handle1->handle2 handle3 Aliquot and Label handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 Complete Work post2 Segregate & Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 G cluster_cleanup Cleanup cluster_powder Powder Spill cluster_liquid Liquid Spill spill Spill Occurs evacuate Alert others and evacuate the immediate area spill->evacuate ppe Don appropriate spill response PPE (respirator, double gloves, gown, goggles) evacuate->ppe contain Contain the spill with absorbent pads (work from outside in) ppe->contain powder1 Gently cover with damp absorbent pads to avoid aerosolization contain->powder1 If Powder liquid1 Absorb liquid with pads contain->liquid1 If Liquid powder2 Carefully collect material with a scoop powder1->powder2 decon Decontaminate the spill area with an appropriate agent powder2->decon liquid1->decon dispose Place all contaminated materials in a hazardous waste container decon->dispose report Report the incident to the EHS office dispose->report

References

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